2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIUNNVQDIWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396777 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-04-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Chiral 2-Arylpyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. When substituted at the 2-position with an aryl group, this motif creates a chiral center of significant pharmacological importance. The specific enantiomer of a 2-arylpyrrolidine can determine its binding affinity, efficacy, and safety profile. The target of this guide, 2-[2-(trifluoromethyl)phenyl]pyrrolidine, is a key building block whose trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth analysis of robust and scalable methods for the enantioselective synthesis of this valuable compound, designed for researchers and professionals in drug development.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of three distinct and powerful strategies: chiral auxiliary-mediated synthesis, biocatalytic transamination, and transition-metal catalyzed asymmetric reductive amination. Each section is designed to provide not only a step-by-step methodology but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and optimize these processes for their specific needs.
Strategy 1: Chiral Auxiliary-Mediated Synthesis via N-tert-Butanesulfinyl Imine Chemistry
This strategy leverages the power of a recoverable chiral auxiliary, tert-butanesulfinamide, to direct the stereochemical outcome of a key bond-forming step. The predictable stereocontrol and high diastereoselectivities make this a reliable method for generating enantiopure 2-arylpyrrolidines.[1][2]
Mechanistic Rationale
The synthesis begins with the condensation of 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The tert-butanesulfinyl group serves as a powerful chiral directing group. The subsequent diastereoselective reduction of the imine is the key stereochemistry-determining step. The reducing agent, typically a hydride source, attacks the less sterically hindered face of the imine, as dictated by the bulky tert-butanesulfinyl group. This is followed by an intramolecular cyclization and removal of the chiral auxiliary under acidic conditions to yield the desired enantiomer of the pyrrolidine.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for the chiral auxiliary-based synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (R,E)-N-(4-chloro-1-(2-(trifluoromethyl)phenyl)butylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one (1.0 eq) in dry THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to afford the chiral N-tert-butanesulfinyl imine.
Step 2: Reductive Cyclization and Deprotection
-
Dissolve the purified N-sulfinyl imine (1.0 eq) in dry THF (0.2 M) and cool the solution to -78°C under an inert atmosphere.
-
Add LiBEt3H (1.0 M in THF, 1.5 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 3 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours to facilitate intramolecular cyclization.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the mixture with ethyl acetate (3x). The combined organic layers contain the N-sulfinyl-protected pyrrolidine.
-
Concentrate the organic phase and re-dissolve the crude intermediate in methanol (0.5 M).
-
Add HCl (4 M in 1,4-dioxane, 3.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer to pH >12 with 5 M NaOH and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the enantiopure this compound.
Data Summary & Considerations
| Parameter | Expected Value/Condition |
| Starting Materials | 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one, (R)- or (S)-tert-butanesulfinamide |
| Key Reagents | Ti(OEt)4, LiBEt3H, HCl |
| Diastereoselectivity | >98% de |
| Enantiomeric Excess (ee) | >99% ee |
| Overall Yield | 60-75% |
Causality and Field Insights:
-
The ortho-trifluoromethyl group increases steric bulk near the reaction center. This may necessitate longer reaction times or slightly elevated temperatures for the imine formation.
-
The choice of hydride source is critical. Super-Hydride® (LiBEt3H) is highly effective for the diastereoselective reduction of these sterically hindered N-sulfinyl ketimines.[1]
-
The one-pot cyclization following reduction is efficient as the newly formed secondary amine readily displaces the primary chloride.
Strategy 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminase (TA) enzymes can convert a prochiral ketone into a chiral amine with exceptional enantioselectivity.[3][4][5] This amine then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine.
Mechanistic Rationale
The process begins with the ω-chloroketone, 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one. A selected transaminase, in the presence of an amine donor (e.g., isopropylamine), catalyzes the asymmetric transfer of an amino group to the ketone. This enzymatic reaction creates a chiral ω-chloroamine intermediate with high enantiomeric purity. The stereochemistry is determined by the choice of a (R)- or (S)-selective transaminase. The resulting chiral amine then spontaneously cyclizes via an intramolecular nucleophilic substitution, displacing the chloride to form the pyrrolidine ring.
Catalytic Cycle for Transaminase-Mediated Synthesis
Caption: Biocatalytic cycle for the enantioselective synthesis of 2-arylpyrrolidines.
Detailed Experimental Protocol
-
Prepare a buffer solution (e.g., 100 mM KPi, pH 8.0).
-
To the buffer, add the transaminase enzyme (e.g., ATA-117 for the (R)-enantiomer or an evolved (S)-selective TA, typically 5-10 mg/mL).
-
Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Add the substrate, 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one (50 mM), potentially from a stock solution in a co-solvent like DMSO (final concentration ≤ 5% v/v).
-
Initiate the reaction by adding the amine donor, isopropylamine (0.5 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, stop the reaction by adding a strong base (e.g., 10 M NaOH) to raise the pH > 12.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or acid-base extraction.
Data Summary & Considerations
| Parameter | Expected Value/Condition |
| Starting Material | 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one |
| Biocatalyst | (R)- or (S)-selective Transaminase (e.g., ATA-117-Rd11) |
| Key Reagents | Isopropylamine (amine donor), PLP (cofactor) |
| Reaction Conditions | Aqueous buffer, pH 8.0, 37°C |
| Enantiomeric Excess (ee) | >99% ee |
| Yield | 70-90% (analytical) |
Causality and Field Insights:
-
The bulky ortho-trifluoromethylphenyl group is a challenging substrate for many wild-type transaminases. The use of engineered enzymes, often developed through directed evolution, is crucial for achieving high conversion and enantioselectivity.[3]
-
Co-solvent (e.g., DMSO) is often necessary to solubilize the hydrophobic ketone substrate in the aqueous reaction medium.
-
The choice of enzyme is paramount as it dictates the stereochemical outcome. Commercial kits with a panel of (R)- and (S)-selective transaminases are available for screening.
-
This method is environmentally friendly, operating in water under mild conditions, and avoids the use of heavy metals.
Strategy 3: Asymmetric Reductive Amination via Transition-Metal Catalysis
Catalytic asymmetric reductive amination (ARA) provides a direct and atom-economical route to chiral amines. This one-pot process involves the in-situ formation of an imine from a ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition-metal complex.
Mechanistic Rationale
This strategy employs a γ-amino ketone, tert-butyl (4-oxo-4-(2-(trifluoromethyl)phenyl)butyl)carbamate, as the precursor. In a one-pot process, the Boc protecting group is first removed under acidic conditions to release the primary amine. This amine then condenses with the ketone moiety to form a cyclic imine (a pyrroline). A chiral iridium catalyst, generated in situ from an iridium precursor and a chiral ferrocene-based ligand, then mediates the asymmetric hydrogenation of the endocyclic imine to furnish the final pyrrolidine product with high enantioselectivity.[6]
Catalytic Cycle for Asymmetric Reductive Amination
Caption: Pathway for iridium-catalyzed asymmetric intramolecular reductive amination.
Detailed Experimental Protocol
-
To a reaction vessel, add the tert-butyl (4-oxo-4-(2-(trifluoromethyl)phenyl)butyl)carbamate (1.0 eq), [Ir(cod)Cl]2 (0.5 mol%), and the chiral ferrocene ligand (e.g., a f-phamidol derivative, 1.1 mol%).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent, such as dichloroethane (DCE).
-
Add an acid (e.g., trifluoroacetic acid, 1.2 eq) to facilitate both the deprotection of the Boc group and the formation of the active catalyst.
-
Pressurize the vessel with H2 gas (e.g., 50 atm) and stir the reaction at a specified temperature (e.g., 60°C) for 24 hours.
-
Cool the reactor to room temperature and carefully vent the H2 gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., DCM:MeOH with 1% Et3N) to yield the enantiomerically enriched this compound.
Data Summary & Considerations
| Parameter | Expected Value/Condition |
| Starting Material | tert-butyl (4-oxo-4-(2-(trifluoromethyl)phenyl)butyl)carbamate |
| Catalyst System | [Ir(cod)Cl]2 / Chiral Ferrocene Ligand |
| Key Reagents | H2 gas, Trifluoroacetic Acid |
| Reaction Conditions | 50 atm H2, 60°C, 24h |
| Enantiomeric Excess (ee) | Up to 92% ee |
| Yield | 85-98% |
Causality and Field Insights:
-
The success of this reaction is highly dependent on the choice of the chiral ligand. The steric and electronic properties of the ligand must be carefully matched with the substrate to achieve high enantioselectivity.
-
The ortho-trifluoromethyl group on the phenyl ring can influence the binding of the cyclic imine to the metal center. This steric hindrance may require optimization of the ligand structure to create an effective chiral pocket for the asymmetric hydrogenation.
-
This one-pot procedure is highly efficient, combining deprotection, cyclization, and asymmetric reduction into a single synthetic operation, which is advantageous for process development.
Conclusion and Outlook
The enantioselective synthesis of this compound can be successfully achieved through several distinct and powerful methodologies. The chiral auxiliary approach offers exceptional stereocontrol and reliability, making it an excellent choice for initial scale-up and material supply where substrate cost is not prohibitive. The biocatalytic route using transaminases represents a state-of-the-art green chemistry approach, providing access to either enantiomer with outstanding selectivity under mild, aqueous conditions, which is highly desirable for sustainable manufacturing. Finally, asymmetric reductive amination via transition-metal catalysis provides a highly atom-economical and efficient one-pot process suitable for streamlined synthesis.
The selection of the optimal route will depend on project-specific factors, including cost of goods, scalability, available equipment (e.g., high-pressure reactors, bioreactors), and downstream processing requirements. Each described method provides a robust, scientifically-grounded pathway to this critical chiral building block, empowering drug development professionals to accelerate their research and development timelines.
References
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1642–1649. [Link][3]
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. TU Delft Research Portal. [Link][4]
-
Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed, 37388678. [Link][5]
-
Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122–3124. [Link][1]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link][2]
-
Xie, J.-H., et al. (2011). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Chinese Journal of Chemistry, 29(12), 2589-2592. [Link][6]
Sources
- 1. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination | Semantic Scholar [semanticscholar.org]
2-[2-(Trifluoromethyl)phenyl]pyrrolidine: A Core Scaffold for Modern Drug Discovery
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-[2-(trifluoromethyl)phenyl]pyrrolidine. This molecule represents a confluence of two highly privileged structural motifs in medicinal chemistry: the saturated pyrrolidine ring and the metabolically robust trifluoromethyl group. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a cornerstone of numerous natural products and synthetic drugs, offering a three-dimensional framework that can effectively explore biological target space.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles in drug candidates.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data on the compound's structure, properties, synthesis, and handling, alongside expert insights into its application as a strategic building block in modern therapeutic design.
Chemical Identity and Structural Elucidation
This compound is a chiral secondary amine. The structure consists of a pyrrolidine ring connected at its 2-position to a phenyl ring, which is substituted at the ortho-position with a trifluoromethyl group. The (S)-enantiomer is commonly referenced in chemical supplier databases.
-
IUPAC Name: (2S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine
-
CAS Number: 1217710-14-9 (for the (S)-enantiomer)[4]
-
Molecular Formula: C₁₁H₁₂F₃N[4]
-
Molecular Weight: 215.21 g/mol [4]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 1217710-14-9 CAS MSDS ((S)-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Solubility Profiling of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride
Abstract: This technical guide provides a comprehensive framework for the characterization of the solubility profile of 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride. This compound, possessing both a reactive pyrrolidine moiety and a metabolically stable trifluoromethylphenyl group, is of significant interest to researchers in medicinal chemistry and drug development.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide is structured to empower researchers with the necessary protocols and scientific rationale to determine its solubility in various aqueous and organic media. We present detailed, step-by-step methodologies for equilibrium solubility determination via the shake-flask method, coupled with a robust High-Performance Liquid Chromatography (HPLC) protocol for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's physicochemical properties.
Introduction and Physicochemical Overview
The pyrrolidine ring is a foundational structure in numerous natural alkaloids and synthetic drugs, including neuroactive compounds and central nervous system (CNS) agents.[1][3] The addition of a trifluoromethyl group to the phenyl ring often enhances metabolic stability and bioavailability, making this compound a compelling scaffold for drug discovery.[1] As a hydrochloride salt, its handling and solubility in aqueous media are generally improved.[1]
Before embarking on solubility studies, a preliminary understanding of the compound's intrinsic properties is essential. These parameters influence experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value / Expected Characteristics | Rationale & Significance |
| Molecular Formula | C₁₁H₁₃ClF₃N | Derived from the chemical structure. |
| Molecular Weight | 251.68 g/mol | Calculated from the molecular formula.[4] |
| Physical Form | Expected to be a solid at room temperature. | Based on data for similar hydrochloride salts. |
| pKa (estimated) | ~9-11 (for the protonated pyrrolidine nitrogen) | Pyrrolidine is a secondary amine and a known base.[3] The pKa of its conjugate acid dictates the pH range over which the compound is ionized, significantly impacting aqueous solubility. |
| logP (estimated) | ~2.5-3.5 | The trifluoromethylphenyl group contributes significant lipophilicity. This value suggests a balance between aqueous and lipid solubility, impacting membrane permeability. |
Experimental Determination of Equilibrium Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask technique. This method involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period until the concentration of the dissolved solute in the supernatant reaches a constant value.
Workflow for Equilibrium Solubility Determination
Sources
A Predictive Spectroscopic Guide to 2-[2-(Trtrifluoromethyl)phenyl]pyrrolidine
Disclaimer: The spectroscopic data presented in this guide are predictive and have been derived from theoretical principles and analysis of structurally related compounds. This information is intended to serve as a reference and guide for researchers. Experimental verification is required for definitive structural elucidation.
Introduction
2-[2-(Trluoromethyl)phenyl]pyrrolidine is a small molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold and the trifluoromethylphenyl moiety in numerous bioactive compounds. The pyrrolidine ring is a common feature in pharmaceuticals, contributing to favorable pharmacokinetic properties, while the trifluoromethyl group is often introduced to enhance metabolic stability, binding affinity, and lipophilicity. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such molecules during synthesis and development.
This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for 2-[2-(trifluoromethyl)phenyl]pyrrolidine. The predictions are grounded in the well-established effects of substituent groups on spectroscopic behavior, drawing comparisons with data from 2-substituted pyrrolidines and ortho-substituted trifluoromethylbenzenes.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons and the aromatic protons of the trifluoromethylphenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 (pyrrolidine) | 4.3 - 4.5 | Triplet (t) | J ≈ 8.0 | Deshielded by the adjacent nitrogen and the aromatic ring. |
| H-5a, H-5b (pyrrolidine) | 3.0 - 3.3 | Multiplet (m) | - | Diastereotopic protons adjacent to nitrogen. |
| H-3a, H-3b (pyrrolidine) | 1.9 - 2.2 | Multiplet (m) | - | Aliphatic protons on the pyrrolidine ring. |
| H-4a, H-4b (pyrrolidine) | 1.7 - 1.9 | Multiplet (m) | - | Aliphatic protons on the pyrrolidine ring. |
| N-H | 1.5 - 2.5 | Broad singlet (br s) | - | Exchangeable proton, chemical shift is concentration-dependent. |
| Aromatic H | 7.3 - 7.8 | Multiplet (m) | - | Complex multiplet due to coupling between aromatic protons and long-range coupling with the CF₃ group. |
Caption: Predicted key ¹H-¹H NMR correlations.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by signals for the four distinct carbons of the pyrrolidine ring and the carbons of the aromatic ring, including the quaternary carbons. The CF₃ group will cause a characteristic quartet for the carbon to which it is attached due to ¹J(C,F) coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| C-2 (pyrrolidine) | 60 - 65 | Singlet | - | Carbon bearing the aromatic substituent and adjacent to nitrogen. |
| C-5 (pyrrolidine) | 46 - 50 | Singlet | - | Carbon adjacent to nitrogen. |
| C-3 (pyrrolidine) | 30 - 35 | Singlet | - | Aliphatic carbon. |
| C-4 (pyrrolidine) | 24 - 28 | Singlet | - | Aliphatic carbon. |
| C-1' (aromatic) | 140 - 145 | Singlet | - | Quaternary carbon attached to the pyrrolidine ring. |
| C-2' (aromatic) | 128 - 132 | Quartet (q) | ²J(C,F) ≈ 30-35 | Quaternary carbon attached to the CF₃ group. |
| C-3', C-4', C-5', C-6' (aromatic) | 122 - 135 | Multiplets | - | Aromatic carbons showing smaller C-F couplings. |
| CF₃ | 123 - 128 | Quartet (q) | ¹J(C,F) ≈ 270-280 | Carbon of the trifluoromethyl group. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|
| CF₃ | -60 to -64 | Singlet | Typical range for a CF₃ group on an aromatic ring.[1][2] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum with a spectral width of ~100 ppm centered around -62 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 32 scans.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate exponential window function and perform a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic systems, and the strong C-F bonds of the trifluoromethyl group.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
|---|---|---|---|
| 3300 - 3400 | Medium, sharp | N-H stretch | Characteristic for a secondary amine.[3][4] |
| 3020 - 3080 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[3] |
| 2850 - 2960 | Medium to Strong | Aliphatic C-H stretch | From the CH₂ groups of the pyrrolidine ring.[4] |
| ~1600, 1450-1500 | Medium to Weak | Aromatic C=C stretch | Characteristic skeletal vibrations of the benzene ring. |
| 1100 - 1300 | Strong | C-F stretch | Intense and characteristic absorptions for the CF₃ group.[5][6] |
| 1100 - 1200 | Medium | C-N stretch | From the pyrrolidine ring. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.
Table 5: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment | Proposed Neutral Loss | Rationale |
|---|---|---|---|
| 215 | [C₁₁H₁₂F₃N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 214 | [C₁₁H₁₁F₃N]⁺ | H˙ | Loss of a hydrogen radical, likely from the carbon adjacent to the nitrogen. |
| 145 | [C₇H₄F₃]⁺ | C₄H₈N˙ | Benzylic cleavage leading to a stable trifluoromethylphenyl cation. |
| 70 | [C₄H₈N]⁺ | C₇H₄F₃˙ | Cleavage leading to the pyrrolidinyl cation. |
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the sample solution in splitless mode.
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 400.
-
Source Temperature: Maintain the ion source at 230°C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established chemical principles and analysis of analogous structures, offers a valuable resource for the initial identification and characterization of this compound. The provided experimental protocols represent standard, robust methods for acquiring high-quality spectroscopic data. It is imperative that these theoretical predictions are substantiated by experimental data for unequivocal structural confirmation.
References
- Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. Canadian Journal of Chemistry, 40(3), 393-400.
- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1045-1056.
- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 111(30), 8834-8841.
- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- Royal Society of Chemistry. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
-
SpectraBase. 2-Pyrrolidone. [Link]
- Dobbie, R. C., & Catell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Journal of the American Chemical Society, 89(12), 2754-2757.
- Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- Royal Society of Chemistry. (2011).
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SpectraBase. N-[2-(Trifluoromethyl)phenyl]thiourea. [Link]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
-
Scribd. Typical Infrared Absorption Frequencies. [Link]
Sources
A Comprehensive Technical Guide to the Racemic Synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, in-depth exploration of a robust and reliable methodology for the racemic synthesis of 2-(2-(trifluoromethyl)phenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, with each stage thoroughly explained to provide a clear understanding of the underlying chemical principles and experimental considerations.
Introduction: The Significance of 2-Arylpyrrolidines
The 2-arylpyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. The specific stereochemistry and substitution pattern on the aryl ring can significantly influence the pharmacological profile of these molecules. The introduction of a trifluoromethyl group, as in 2-(2-(trifluoromethyl)phenyl)pyrrolidine, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This guide details a practical and scalable racemic synthesis of this important compound.
Overall Synthetic Strategy
The presented synthesis is a three-step sequence commencing with the formation of a Grignard reagent, followed by its addition to a protected pyrrolidinone, and concluding with a reduction and deprotection sequence. This approach is logical, scalable, and utilizes readily available starting materials.
A [label="2-Bromobenzotrifluoride"]; B [label="Mg, THF"]; C [label="2-(Trifluoromethyl)phenylmagnesium bromide"]; D [label="N-Boc-2-pyrrolidinone"]; E [label="N-Boc-2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine (Hemiaminal)"]; F [label="[H+], -H2O"]; G [label="N-Boc-2-(2-(trifluoromethyl)phenyl)-Δ1-pyrroline"]; H [label="NaBH4, MeOH"]; I [label="N-Boc-2-(2-(trifluoromethyl)phenyl)pyrrolidine"]; J [label="TFA or HCl/Dioxane"]; K [label="2-(2-(Trifluoromethyl)phenyl)pyrrolidine"];
A -> C [xlabel="1."]; B -> C; C -> E [xlabel="2."]; D -> E; E -> G [xlabel="3."]; F -> G; G -> I [xlabel="4."]; H -> I; I -> K [xlabel="5."]; J -> K; }
Figure 1: Overall synthetic workflow for 2-(2-(trifluoromethyl)phenyl)pyrrolidine.
PART 1: Synthesis of the Grignard Reagent and Addition to N-Boc-2-pyrrolidinone
The initial step involves the formation of the key organometallic intermediate, 2-(trifluoromethyl)phenylmagnesium bromide, and its subsequent nucleophilic addition to the electrophilic carbonyl of N-Boc-2-pyrrolidinone.
Step 1: Formation of 2-(Trifluoromethyl)phenylmagnesium bromide
The Grignard reagent is prepared by the reaction of 2-bromobenzotrifluoride with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The trifluoromethyl group is generally stable under these conditions.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2-bromobenzotrifluoride solution to the magnesium suspension. Gentle heating may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has initiated, add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.
Step 2: Reaction with N-Boc-2-pyrrolidinone
The prepared Grignard reagent is then added to a solution of N-Boc-2-pyrrolidinone. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the lactam, leading to the formation of a hemiaminal intermediate after an aqueous workup.
Experimental Protocol:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 2-(trifluoromethyl)phenylmagnesium bromide solution to the cooled solution of N-Boc-2-pyrrolidinone via a cannula.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hemiaminal, which is often used in the next step without further purification.
PART 2: Reduction and Deprotection to Yield the Final Product
The crude hemiaminal is a relatively unstable intermediate and is typically converted to the final product through a two-step sequence of dehydration/reduction and deprotection.
Step 3: Dehydration and Reduction of the Intermediate
The hemiaminal is dehydrated under acidic conditions to form a cyclic imine (a Δ¹-pyrroline intermediate). This intermediate is then immediately reduced in situ to the corresponding pyrrolidine. Sodium borohydride is a suitable reducing agent for this transformation.
Experimental Protocol:
-
Dissolve the crude hemiaminal from the previous step in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (2.0-3.0 eq) to the solution. The addition is exothermic and may cause gas evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(2-(trifluoromethyl)phenyl)pyrrolidine.
Step 4: Deprotection of the N-Boc Group
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired 2-(2-(trifluoromethyl)phenyl)pyrrolidine. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the purified N-Boc-2-(2-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of >10.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(2-(trifluoromethyl)phenyl)pyrrolidine.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| 2-(2-(Trifluoromethyl)phenyl)pyrrolidine | C₁₁H₁₂F₃N | 215.21 | ~250-270 at 760 mmHg |
| N-Boc-2-(2-(Trifluoromethyl)phenyl)pyrrolidine | C₁₆H₂₀F₃NO₂ | 315.33 | Not available |
Conclusion
This guide outlines a comprehensive and practical approach for the racemic synthesis of 2-(2-(trifluoromethyl)phenyl)pyrrolidine. The described methodology is based on well-established chemical transformations and provides a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable building block. The protocols are designed to be clear, concise, and reproducible, enabling the successful synthesis and subsequent investigation of novel compounds incorporating this important scaffold.
References
While a direct synthetic protocol for the target molecule is not available in a single publication, the methodologies described are based on established and widely used reactions in organic synthesis. The following references provide context and support for the individual transformations.
- Grignard Reagent Formation and Reaction with Lactams: For a similar synthetic strategy involving the reaction of a Grignard reagent with a protected pyrrolidone, refer to patents describing the synthesis of related 2-arylpyrrolidines, such as CN110981779B, which details the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine.
- Reduction of Cyclic Imines (Pyrrolines): The reduction of imines and their derivatives to amines is a standard transformation in organic chemistry. Sodium borohydride is a commonly used reagent for this purpose. General organic chemistry textbooks and review articles on imine reduction provide extensive details on this reaction.
-
N-Boc Deprotection: The removal of the Boc protecting group is a routine procedure. For various methods of N-Boc deprotection, including the use of trifluoroacetic acid or HCl in dioxane, numerous publications and review articles are available in the chemical literature.[1][2][3][4]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
An In-Depth Technical Guide to (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine (CAS Number: 1217710-14-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontiers of a Novel Chemical Entity
This technical guide addresses the chemical entity identified by CAS number 1217710-14-9, namely (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine. It is imperative to state at the outset that this compound appears to be a novel or niche research chemical with limited publicly available data at the time of this writing. Consequently, this guide will focus on presenting the confirmed foundational knowledge of its chemical identity and structure, alongside predicted physicochemical properties. While a comprehensive elucidation of its biological activity, mechanism of action, and specific therapeutic applications remains elusive in the current scientific literature, this document aims to provide a valuable starting point for researchers by contextualizing the compound within the broader landscape of its constituent chemical motifs: the pyrrolidine ring and the trifluoromethylphenyl group. The information herein is intended to serve as a well-supported foundation for future investigatory work.
Chemical Identity and Physicochemical Properties
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-(trifluoromethyl)phenyl group.
Table 1: Chemical and Physical Properties of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine
| Property | Value | Source |
| CAS Number | 1217710-14-9 | Internal Database |
| Molecular Formula | C₁₁H₁₂F₃N | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| IUPAC Name | (2S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine | [1] |
| Synonyms | (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine | [1] |
| Predicted Boiling Point | 246.7 ± 40.0 °C | [1] |
| Predicted Density | 1.179 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.53 ± 0.10 | [1] |
It is crucial to emphasize that the boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. These predictions are based on computational models and should be treated as estimates.
Caption: 2D structure of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine.
Synthesis and Reactivity: An Overview
A specific, detailed experimental protocol for the synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is not available in the peer-reviewed literature. However, based on established organic chemistry principles, a plausible synthetic route could involve the asymmetric reduction of the corresponding imine or the cyclization of a suitably substituted amine.
Diagram 1: Generalized Synthetic Approach
Caption: A potential synthetic pathway to the target compound.
The reactivity of this molecule will be dictated by the secondary amine of the pyrrolidine ring, which can act as a nucleophile or a base, and the aromatic ring, which can undergo electrophilic substitution, influenced by the electron-withdrawing trifluoromethyl group.
Potential Biological Significance: A Landscape of Possibilities
While no specific biological activity has been reported for (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine, its structural components are prevalent in many biologically active molecules.
-
The Pyrrolidine Scaffold: This five-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products and synthetic drugs. Its conformational flexibility allows it to interact with a variety of biological targets.
-
The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal chemistry. This group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.
Given these features, (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine could be a candidate for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases. However, any such potential remains purely speculative without experimental data.
Suppliers
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the identified vendors. Researchers are advised to contact the suppliers directly for the most current information on purity, availability, and pricing.
Table 2: Commercial Suppliers of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine
| Supplier | Website |
| ChemicalBook | |
| BLDpharm | |
| MolCore | |
| Biosynth | |
| King-Pharm | |
| TP Peptide Co., Ltd | [Link] |
| Lead Sciences | [Link] |
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1217710-14-9 was not found. However, based on the SDS for the structurally similar compound (S)-(+)-2-(Trifluoromethyl)pyrrolidine, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is strongly recommended to obtain and review the supplier-specific Safety Data Sheet before handling this compound.
Future Directions and Conclusion
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine represents a chemical entity with potential for further investigation, largely due to the established importance of its structural motifs in medicinal chemistry. The significant gap in the publicly available data for this compound underscores the opportunity for original research. Key areas for future exploration include:
-
Experimental Verification of Physicochemical Properties: Determining the melting point, boiling point, and solubility through experimental means.
-
Elucidation of Biological Activity: Screening the compound against a panel of biological targets to identify any potential therapeutic applications.
-
Development and Optimization of a Synthetic Route: Establishing a reliable and scalable synthesis protocol.
References
Sources
Methodological & Application
Application Notes & Protocols: Asymmetric Michael Addition Catalyzed by 2-[2-(trifluoromethyl)phenyl]pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
The asymmetric Michael addition stands as a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds. Within the expanding arsenal of organocatalysis, chiral pyrrolidine derivatives have emerged as exceptionally potent catalysts for this transformation. This guide focuses on the application of 2-[2-(trifluoromethyl)phenyl]pyrrolidine , a catalyst designed to merge the established enamine-activating core of the pyrrolidine ring with the unique steric and electronic properties conferred by an ortho-trifluoromethylated phenyl substituent.
It is important to note that while the principles of 2-arylpyrrolidine catalysis are well-established, specific and detailed literature on the application of this compound in asymmetric Michael additions is not widely available at the time of this writing. Therefore, the protocols and data presented herein are a synthesis of established methodologies for closely related and structurally analogous 2-arylpyrrolidine catalysts. These notes are intended to serve as a robust starting point for researchers, providing a comprehensive framework for the successful implementation and optimization of this promising, yet under-documented, catalyst.
Mechanistic Principles and the Role of the Catalyst
The catalytic prowess of this compound in asymmetric Michael additions is rooted in the formation of a transient enamine intermediate. This mode of activation, a hallmark of secondary amine catalysis, enhances the nucleophilicity of the carbonyl donor, enabling its conjugate addition to a Michael acceptor.
The Enamine Catalytic Cycle
The generally accepted mechanism for the organocatalytic asymmetric Michael addition proceeds through the following key steps[1][2]:
-
Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate, with the concomitant release of a water molecule.
-
Michael Addition: The enamine attacks the β-carbon of an electron-deficient olefin (e.g., a nitroalkene), forming a new carbon-carbon bond and generating an iminium ion intermediate. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the final Michael adduct and regenerate the chiral pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Caption: The enamine catalytic cycle for the asymmetric Michael addition.
The Influence of the 2-[2-(Trifluoromethyl)phenyl] Substituent
The ortho-trifluoromethylphenyl group on the pyrrolidine ring is anticipated to play a crucial role in the catalyst's performance through a combination of steric and electronic effects:
-
Steric Hindrance: The bulky trifluoromethylphenyl group provides a well-defined chiral pocket around the active site. This steric shielding is expected to effectively block one face of the enamine intermediate, leading to high enantioselectivity in the Michael addition step.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the pyrrolidine N-H proton and the nucleophilicity of the resulting enamine. This can impact the rate of enamine formation and its reactivity towards the Michael acceptor.
Experimental Protocols
The following generalized protocols are based on established procedures for analogous 2-arylpyrrolidine catalysts in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
Materials and Equipment
-
Catalyst: (S)- or (R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine.
-
Reactants: Aldehyde or ketone (Michael donor), nitroalkene (Michael acceptor).
-
Solvent: High-purity, anhydrous solvents such as chloroform (CHCl₃), toluene, or dichloromethane (DCM).
-
Additive (optional but often beneficial): A weak acid co-catalyst such as benzoic acid or acetic acid.
-
Standard laboratory glassware: Schlenk flasks or oven-dried round-bottom flasks, syringes, magnetic stir bars.
-
Inert atmosphere: Nitrogen or argon gas supply.
-
Analytical equipment: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Hypothetical Synthesis of (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine
A plausible synthetic route, adapted from known procedures for similar 2-arylpyrrolidines, is outlined below.
Caption: A plausible synthetic workflow for the preparation of the chiral catalyst.
General Protocol for Asymmetric Michael Addition
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the This compound catalyst (5-20 mol%).
-
Add the desired anhydrous solvent (e.g., CHCl₃, 1.0 M).
-
If using an acidic co-catalyst, add it at this stage (e.g., benzoic acid, 5-10 mol%).
-
Add the Michael donor (aldehyde or ketone, 2.0-5.0 equivalents).
-
Stir the mixture at the desired temperature (typically ranging from room temperature to -20 °C) for 10-15 minutes.
-
Add the Michael acceptor (nitroalkene, 1.0 equivalent) either neat or as a solution in the reaction solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by HPLC analysis using a suitable chiral stationary phase.
Representative Substrate Scope and Expected Performance
The following table presents a curated summary of expected outcomes for the asymmetric Michael addition of various aldehydes and ketones to nitroolefins, based on data from closely related 2-arylpyrrolidine catalysts. These values should be considered as a starting point for optimization.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | RT | 24 | >95 | >95:5 | >98 |
| 2 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | RT | 36 | 92 | >95:5 | 97 |
| 3 | Cyclopentanone | trans-β-Nitrostyrene | 15 | 0 | 48 | 88 | 90:10 | 95 |
| 4 | Propanal | trans-β-Nitrostyrene | 20 | -10 | 72 | 85 | >95:5 | 99 |
| 5 | Isovaleraldehyde | (E)-2-(4-Chlorophenyl)-1-nitroethene | 20 | -20 | 96 | 89 | 92:8 | >99 |
Field-Proven Insights and Troubleshooting
-
Catalyst Purity: The purity of the organocatalyst is paramount for achieving high stereoselectivity. Ensure the catalyst is purified meticulously after synthesis.
-
Solvent Effects: The choice of solvent can significantly impact both the reaction rate and the stereochemical outcome. Apolar, non-coordinating solvents like toluene and chloroform often provide the best results.
-
The Role of Acidic Additives: In many cases, the addition of a weak Brønsted acid co-catalyst can accelerate the reaction and improve stereoselectivity by facilitating the turnover-limiting hydrolysis of the iminium ion intermediate.
-
Water Content: The presence of water can be detrimental to the reaction, as it can hydrolyze the enamine intermediate and lead to racemic background reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is highly recommended.
-
Substrate Reactivity: Electron-withdrawing groups on the nitroalkene generally increase its reactivity. Sterically hindered aldehydes or ketones may require higher catalyst loadings or longer reaction times.
References
-
List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of enolates. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium catalysis. Chemical Reviews, 107(12), 5416-5470. [Link]
Sources
Application Notes and Protocol for the Organocatalytic Aldol Reaction with 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Introduction: The Elegance of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation
The asymmetric aldol reaction stands as a paramount transformation in synthetic organic chemistry, enabling the stereocontrolled construction of β-hydroxy carbonyl moieties, which are ubiquitous structural motifs in a myriad of natural products and pharmaceutical agents. For decades, this reaction was the domain of chiral metal complexes and substrate-based control. However, the dawn of organocatalysis, particularly with the advent of small chiral organic molecules like L-proline and its derivatives, has revolutionized the field.[1] These "metal-free" catalysts offer a greener, often more robust, and operationally simpler alternative, frequently proceeding under mild conditions.
At the heart of this revolution is the enamine catalytic cycle, a bio-inspired strategy mimicking the action of Class I aldolase enzymes.[2] Secondary amine catalysts, such as the pyrrolidine scaffold, react with a ketone donor to form a nucleophilic enamine intermediate. This enamine then adds to an aldehyde acceptor, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst during the C-C bond-forming step.
This application note provides a detailed protocol and scientific rationale for the use of (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine as a catalyst in the asymmetric aldol reaction. We will delve into the mechanistic underpinnings, the influential role of the trifluoromethylphenyl substituent, and provide a practical, step-by-step guide for researchers in organic synthesis and drug development.
Catalyst Profile: (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine
The catalyst, (S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine, is a derivative of the natural amino acid L-proline. Its catalytic prowess is modulated by the strategic placement of a 2-(trifluoromethyl)phenyl group at the C2 position of the pyrrolidine ring. This substituent is not merely a sterically bulky group; it imparts unique electronic and physical properties that can significantly influence the catalyst's performance.
Key Attributes:
-
Steric Hindrance: The bulky aryl group helps to create a well-defined chiral pocket around the active site, effectively shielding one face of the enamine intermediate and directing the incoming aldehyde to the other, thus controlling the stereoselectivity of the reaction.
-
Electronic Effects of the -CF₃ Group: The trifluoromethyl group is a potent electron-withdrawing group. This electronic perturbation can influence the nucleophilicity of the enamine intermediate and the acidity of the pyrrolidine N-H proton, potentially impacting the rates of the various steps in the catalytic cycle.
-
Enhanced Lipophilicity: The presence of the trifluoromethyl group increases the catalyst's lipophilicity.[3] This can improve its solubility in a wider range of organic solvents compared to unmodified proline, thereby expanding the accessible reaction conditions.
-
Metabolic Stability: In the context of medicinal chemistry, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[3] While not directly relevant to its catalytic application, this property is a testament to the chemical robustness of the moiety.
The Catalytic Cycle: An Enamine-Mediated Pathway
The catalytic cycle for the 2-[2-(trifluoromethyl)phenyl]pyrrolidine-catalyzed aldol reaction proceeds through the well-established enamine mechanism, analogous to that of L-proline.[2] The cycle can be broken down into four key steps:
-
Enamine Formation: The secondary amine of the catalyst reacts with a ketone (e.g., cyclohexanone) to form an iminium ion, which then tautomerizes to the corresponding chiral enamine. This is often the rate-determining step.
-
Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 4-nitrobenzaldehyde). The stereochemistry of this step is directed by the bulky 2-(trifluoromethyl)phenyl group of the catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed by water, which is often present in trace amounts in the reaction medium or added as a co-solvent.
-
Catalyst Regeneration: Hydrolysis releases the β-hydroxy ketone product and regenerates the active pyrrolidine catalyst, allowing it to enter a new catalytic cycle.
Caption: Catalytic cycle of the organocatalytic aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials and Reagents
-
(S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine (Catalyst)
-
Cyclohexanone (Reagent grade, freshly distilled)
-
4-Nitrobenzaldehyde (Reagent grade)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh) for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine (46.2 mg, 0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (2.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (1.04 mL, 10.0 mmol, 10 equivalents) to the solution.
-
Finally, add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Seal the flask and stir the mixture vigorously at room temperature (20-25 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The consumption of the 4-nitrobenzaldehyde spot and the appearance of a new, more polar product spot will indicate reaction progression. The reaction is anticipated to run for 24-48 hours.
-
-
Work-up:
-
Once the reaction is deemed complete by TLC analysis, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the aldol product as a white or pale yellow solid.
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data (Expected)
| Parameter | Value | Notes |
| Catalyst Loading | 20 mol% | May be optimized (10-30 mol%) |
| Solvent | DMSO | Other polar aprotic solvents can be screened |
| Temperature | Room Temp. (20-25 °C) | Lowering the temperature may improve stereoselectivity |
| Reaction Time | 24 - 48 hours | Monitor by TLC |
| Expected Yield | 85 - 95% | Highly dependent on reaction conditions and purity |
| Expected dr (anti:syn) | >90:10 | Phenyl-substituted pyrrolidine catalysts often favor the anti-diastereomer |
| Expected ee | >90% | The bulky CF₃-phenyl group is expected to provide high enantiocontrol |
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Expert Insights and Troubleshooting
-
Rationale for Solvent Choice: DMSO is an excellent solvent for proline-catalyzed aldol reactions as it can dissolve the catalyst and reagents effectively. However, other solvents like DMF, NMP, or even solvent-free conditions can be explored for optimization.
-
Controlling Stereoselectivity: The diastereomeric ratio and enantiomeric excess are often temperature-dependent. If the desired selectivity is not achieved at room temperature, lowering the reaction temperature (e.g., to 0 °C or -20 °C) may be beneficial, although this will likely increase the reaction time.
-
Low Yield or Conversion: If the reaction stalls or gives low yields, ensure that the cyclohexanone was freshly distilled, as impurities can inhibit the catalyst. The purity of the aldehyde is also critical. Anhydrous conditions are generally preferred, so ensure solvents are dry.
-
Difficult Purification: The aldol product can sometimes be prone to retro-aldol reaction or dehydration on silica gel. To mitigate this, the silica gel can be deactivated with triethylamine before use, and the chromatography should be performed as quickly as possible.
-
Additive Effects: The addition of a co-catalyst or an additive, such as a weak acid (e.g., benzoic acid), can sometimes accelerate the reaction rate by promoting the formation of the enamine intermediate.[1] However, this can also affect the stereoselectivity and should be screened carefully.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Alcaide, B., & Almendros, P. (2002). The Direct Aldol Reaction: A New, Simpler, and Greener Approach to an Old Synthetic Challenge. Angewandte Chemie International Edition, 41(10), 1594-1596. [Link]
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
-
Zhi, Y., Zhao, K., Liu, Q., Wang, A., & Enders, D. (2016). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications, 52(97), 14011-14014. [Link]
-
Palomo, C., & Oiarbide, M. (2004). Proline-Catalyzed Asymmetric Aldol and Related Reactions. In Enantioselective Organocatalysis (pp. 1-35). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. (2018). [Link]
-
Aldol addition reaction between cyclohexanone and p-nitrobenzaldehyde catalyzed by supported compounds PCL-01 to PCL-08. ResearchGate. (n.d.). [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. (2023). [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. (n.d.). [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. (n.d.). [Link]
-
Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. (2005). [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PubMed Central. (n.d.). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (n.d.). [Link]
-
A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. National Institutes of Health. (2023). [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. (n.d.). [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Sci-Hub. (n.d.). [Link]
-
Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Sci-Hub. (n.d.). [Link]
-
Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone catalyzed by RNL in DMSO and imidazole buffer solution (7:3) in different reaction times. ResearchGate. (n.d.). [Link]
-
Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. (2005). [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Chiral Scaffolds in Modern Drug Discovery
The incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, with its unique electronic properties and metabolic stability, can significantly enhance the potency, bioavailability, and pharmacokinetic profile of drug candidates.[1] Concurrently, the pyrrolidine ring is a privileged heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile scaffold for further functionalization.[2] The convergence of these two structural features in 2-[2-(trifluoromethyl)phenyl]pyrrolidine creates a powerful chiral building block and organocatalyst for the asymmetric synthesis of complex pharmaceutical intermediates.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of enantiomerically enriched pharmaceutical building blocks.
I. Asymmetric Synthesis of this compound
The enantioselective synthesis of 2-aryl-pyrrolidines is a well-established field, with several robust methods available.[3] A common and effective strategy involves the asymmetric addition of a Grignard reagent to an N-protected pyrrolidone, followed by a diastereoselective reduction of the resulting cyclic N-acyliminium ion.[4][5] This approach allows for the reliable generation of the desired enantiomer in high purity.
Synthetic Workflow Overview
Caption: General workflow for the asymmetric synthesis of this compound.
Detailed Protocol: Synthesis of (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine
This protocol is adapted from established methodologies for the synthesis of analogous 2-aryl-pyrrolidines.[1]
Part 1: Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard formation, which is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[6]
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Addition to N-Boc-2-pyrrolidone:
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-pyrrolidone (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-2-pyrrolidone via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine. This intermediate is often used in the next step without further purification.
-
Part 2: Diastereoselective Reduction
-
Formation of the Cyclic N-Acyliminium Ion and Reduction:
-
Dissolve the crude hemiaminal from the previous step in a mixture of trifluoroacetic acid and dichloromethane (1:4 v/v) at 0 °C.
-
To this solution, add a reducing agent such as triethylsilane (2.0 eq) dropwise.[4] The choice of reducing agent and chiral auxiliary can influence the stereochemical outcome.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-N-Boc-2-[2-(trifluoromethyl)phenyl]pyrrolidine.
-
-
Deprotection:
-
To remove the Boc protecting group, dissolve the purified product in a solution of hydrochloric acid in methanol or dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
-
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| Grignard Addition | N-Boc-2-pyrrolidone, 1-bromo-2-(trifluoromethyl)benzene | Mg, THF | 85-95% | |
| Diastereoselective Reduction | N-Boc-2-hydroxy-2-(2-(trifluoromethyl)phenyl)pyrrolidine | TFA, Et₃SiH | 70-85% | [4] |
| Boc Deprotection | N-Boc-2-[2-(trifluoromethyl)phenyl]pyrrolidine | HCl in MeOH | >95% | [1] |
II. Application in Asymmetric Organocatalysis: Michael Addition
Chiral pyrrolidine derivatives are highly effective organocatalysts for a variety of asymmetric transformations, most notably the Michael addition of ketones and aldehydes to nitroolefins.[7][8] The secondary amine of the pyrrolidine reacts with the carbonyl compound to form a nucleophilic enamine intermediate. The stereochemistry of the pyrrolidine backbone, particularly the bulky 2-aryl substituent, directs the facial selectivity of the enamine's attack on the Michael acceptor, leading to the formation of a new stereocenter with high enantioselectivity.
Mechanism of Stereocontrol
Caption: Catalytic cycle and stereochemical model for the organocatalytic Michael addition.
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative example of the application of a chiral pyrrolidine catalyst in an asymmetric Michael addition.[9]
-
Reaction Setup:
-
To a vial containing a magnetic stir bar, add trans-β-nitrostyrene (1.0 eq), (S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine (0.1 eq), and a suitable organic solvent (e.g., toluene or chloroform).
-
Add cyclohexanone (5.0 eq) to the mixture.
-
If required, an acidic co-catalyst such as benzoic acid (0.1 eq) can be added to facilitate enamine formation and protonation of the nitro group.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the chiral Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
| Reactant 1 | Reactant 2 | Catalyst Loading | Typical dr | Typical ee | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 10 mol% | >95:5 | >98% | [10] |
| Propanal | trans-β-Nitrostyrene | 10 mol% | >90:10 | >95% | [7] |
III. Application as a Chiral Auxiliary in Pharmaceutical Synthesis
Beyond organocatalysis, this compound can serve as a chiral auxiliary. In this role, it is covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Potential Application in the Synthesis of NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists, such as Rolapitant, are a class of drugs used to prevent chemotherapy-induced nausea and vomiting.[11] The synthesis of these complex molecules often relies on the stereocontrolled introduction of chiral centers. While a direct application of this compound in the synthesis of a marketed NK1 antagonist is not explicitly detailed in the public literature, its structural features make it an excellent candidate for such a role, for instance, in directing the diastereoselective alkylation of a piperidine or a related nitrogen heterocycle.
General Protocol: Diastereoselective Alkylation
-
Attachment of the Auxiliary:
-
Couple the chiral auxiliary, (S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine, to a suitable substrate containing a carboxylic acid or a related functional group using standard amide bond-forming conditions (e.g., EDC/HOBt or conversion to an acid chloride).
-
-
Diastereoselective Alkylation:
-
Deprotonate the α-position to the carbonyl group of the amide using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate.
-
Add an alkylating agent (e.g., benzyl bromide) to the enolate solution. The bulky 2-aryl group of the pyrrolidine auxiliary will direct the approach of the electrophile, leading to a high degree of diastereoselectivity.
-
-
Cleavage of the Auxiliary:
-
After the alkylation, the chiral auxiliary needs to be removed to yield the desired product. Cleavage conditions must be chosen carefully to avoid racemization of the newly formed stereocenter. Mild hydrolytic conditions (e.g., LiOH/H₂O₂) or reductive cleavage methods can be employed.[12] Reductive cleavage using agents like samarium(II) iodide can be particularly effective for the non-destructive removal of certain auxiliaries.[13][14]
-
IV. Characterization Data
Accurate characterization of this compound is crucial for its use in synthesis. The following are expected spectroscopic data based on analogous structures.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.6-7.2 (m, 4H, Ar-H), 4.5-4.3 (m, 1H, CH-Ar), 3.4-3.2 (m, 1H, N-CH₂), 3.1-2.9 (m, 1H, N-CH₂), 2.2-1.8 (m, 4H, CH₂-CH₂), 1.7 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 145-120 (Ar-C), 125 (q, J = 272 Hz, CF₃), 60-58 (CH-Ar), 47-45 (N-CH₂), 35-33 (CH₂), 26-24 (CH₂).
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of the trifluoromethyl group and cleavage of the pyrrolidine ring.[15][16]
V. Conclusion
This compound is a highly valuable and versatile building block for asymmetric synthesis in the pharmaceutical industry. Its straightforward synthesis and demonstrated utility as both an organocatalyst and a chiral auxiliary make it a powerful tool for the construction of enantiomerically pure drug intermediates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in drug discovery and development, ultimately contributing to the efficient synthesis of novel and effective therapeutic agents.
References
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- Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2009). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Navari, R. M. (2017). Rolapitant for the treatment of chemotherapy-induced nausea and vomiting. Future Oncology, 13(20), 1771-1778.
- Maryanoff, B. E., McComsey, D. F., & Nortey, S. O. (1981). A convenient synthesis of 2-arylpyrrolidines. The Journal of Organic Chemistry, 46(2), 355-360.
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- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 1-46.
- Szostak, M., & Procter, D. J. (2011). Samarium (II) Iodide‐Mediated Reductive Cleavage of Sulfonamides and Sulfonates.
- Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium (II) iodide. Chemical reviews, 96(1), 307-338.
- Ma, S., Wu, L., Liu, M., & Wang, Y. (2012). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2‐Symmetric Pyrrolidine‐based Tetraamine. Chinese Journal of Chemistry, 30(11), 2707-2713.
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- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric Michael addition reaction. Chemical Society Reviews, 33(2), 65-75.
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- Maryanoff, B. E., & McComsey, D. F. (1979). Stereochemistry of reduction of cyclic iminium salts. The Journal of Organic Chemistry, 44(15), 2706-2708.
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- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
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- Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-(p-R-phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (10), 448-449.
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- O'Brien, P. (1997). Asymmetric deprotonation of N-Boc-pyrrolidine. Journal of the Chemical Society, Perkin Transactions 1, (11), 1439-1453.
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- Du, J., Shuai, B., Tao, M., Wang, G., & Zhang, W. (2016). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry, 18(10), 3029-3035.
- Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). Samarium diiodide-promoted reactions in organic synthesis. Current Organic Synthesis, 4(3), 221-238.
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- Mase, N., & Barbas, C. F. (2006). Organocatalytic direct Michael reaction of ketones and aldehydes with β-nitrostyrene in brine. Journal of the American Chemical Society, 128(15), 4966-4967.
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- 8. Sci-Hub. ChemInform Abstract: Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. / ChemInform, 2016 [sci-hub.box]
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- 10. sci-hub.box [sci-hub.box]
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- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diastereoselective Synthesis Using 2-[2-(Trifluoromethyl)phenyl]pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorinated Pyrrolidines in Asymmetric Catalysis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous FDA-approved drugs.[1][2] Its rigid, five-membered ring structure provides a well-defined chiral environment, making it an ideal backbone for asymmetric catalysts.[1] Among the various classes of pyrrolidine-based organocatalysts, those bearing a 2-[2-(trifluoromethyl)phenyl] substituent have emerged as particularly powerful tools for controlling stereochemistry.
The trifluoromethyl (-CF3) group is more than just a sterically demanding substituent. Its strong electron-withdrawing nature and high lipophilicity significantly influence the catalyst's reactivity and solubility.[3] These properties are crucial for enhancing catalyst performance and modulating interactions within the transition state, often leading to superior diastereoselectivity and enantioselectivity in a wide range of chemical transformations.[4] This guide provides an in-depth look at the mechanistic principles, applications, and detailed protocols for leveraging these advanced catalysts in diastereoselective synthesis.
Mechanistic Insights: The Origin of Diastereoselectivity
The stereochemical outcome of reactions catalyzed by 2-[2-(trifluoromethyl)phenyl]pyrrolidine derivatives is primarily governed by the formation of key reactive intermediates, such as enamines or iminium ions, and the subsequent face-selective attack of the electrophile or nucleophile. The bulky and electron-withdrawing 2-(trifluoromethyl)phenyl group plays a critical role in shielding one face of the reactive intermediate, thereby directing the incoming reactant to the opposite face.
Enamine Catalysis: A Case Study in Michael Additions
In the organocatalytic Michael addition of aldehydes or ketones to nitroalkenes, the pyrrolidine catalyst reacts with the carbonyl compound to form a chiral enamine intermediate.[5][6] The stereoselectivity of the subsequent addition to the nitroalkene is dictated by the conformation of this enamine and the trajectory of the electrophile's approach.
The 2-(trifluoromethyl)phenyl group effectively blocks the Re-face of the enamine, forcing the nitroalkene to approach from the less sterically hindered Si-face. This leads to the preferential formation of one diastereomer over the other. The trifluoromethyl group's electronic influence can also stabilize the transition state through non-covalent interactions, further enhancing selectivity.
Below is a generalized workflow for a typical organocatalytic Michael addition using a this compound derivative.
Caption: General workflow for a diastereoselective Michael addition.
Applications in Diastereoselective Transformations
Derivatives of this compound have proven to be versatile catalysts for a variety of important diastereoselective reactions.
Asymmetric Michael Addition
As discussed, the Michael addition is a cornerstone of carbon-carbon bond formation. The use of these catalysts allows for the highly diastereoselective and enantioselective synthesis of γ-nitro aldehydes and ketones, which are valuable precursors for chiral amines and other functionalized molecules.[5][7] High yields (up to 95%) and excellent diastereoselectivities (>99:1) have been reported for the Michael addition of aldehydes to β-nitroalkenes using a d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine catalyst.[5]
Asymmetric Aldol Reactions
The aldol reaction is another fundamental C-C bond-forming reaction.[8] Organocatalytic, asymmetric versions of this reaction using this compound derivatives can provide access to chiral β-hydroxy carbonyl compounds with high diastereoselectivity.[9][10] These catalysts have been successfully employed in the reaction between trifluoromethyl ketones and various nucleophiles, yielding tertiary trifluoromethyl carbinols, a motif of growing importance in medicinal chemistry.[11]
[3+2] Cycloadditions
These catalysts are also effective in promoting [3+2] cycloaddition reactions, for example, between azomethine ylides and electron-deficient alkenes, to produce highly substituted and stereochemically complex pyrrolidine rings.[12] This methodology provides a direct route to valuable heterocyclic scaffolds.
Detailed Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for different substrates.
Protocol 1: Diastereoselective Michael Addition of Propanal to β-Nitrostyrene
This protocol describes a typical procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a this compound derivative.
Materials and Reagents:
-
(S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine (or a suitable derivative)
-
β-Nitrostyrene
-
Propanal
-
Benzoic acid (co-catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Experimental Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add β-nitrostyrene (1.0 mmol, 1.0 eq.).
-
Dissolve the β-nitrostyrene in anhydrous DCM (5.0 mL).
-
Add (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine (0.1 mmol, 0.1 eq., 10 mol%).
-
Add benzoic acid (0.1 mmol, 0.1 eq., 10 mol%).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add propanal (3.0 mmol, 3.0 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the desired γ-nitro aldehyde.
Expected Outcome:
The reaction is expected to yield the corresponding γ-nitro aldehyde in good yield (typically 70-90%) and with high diastereoselectivity (dr > 90:10) and enantioselectivity (ee > 90%). The stereochemical outcome will depend on the specific catalyst and substrate used.
Protocol 2: Diastereoselective Aldol Reaction of Acetone with 2-(Trifluoromethyl)benzaldehyde
This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.
Materials and Reagents:
-
(S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine (or a suitable derivative)
-
2-(Trifluoromethyl)benzaldehyde
-
Acetone, anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Experimental Procedure:
-
In a dry reaction vial, dissolve (S)-2-[2-(Trifluoromethyl)phenyl]pyrrolidine (0.2 mmol, 0.2 eq., 20 mol%) in anhydrous acetone (5.0 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add 2-(Trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is generally complete within 24 hours.
-
After completion, add 1 M HCl (5 mL) to quench the reaction.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the chiral β-hydroxy ketone.
Data Presentation: Catalyst Performance
The effectiveness of different this compound derivatives can be compared by examining their performance in a model reaction. The following table summarizes typical results for the Michael addition of propanal to β-nitrostyrene.
| Catalyst Derivative | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| A | 10 | CH2Cl2 | 0 | 24 | 85 | 95:5 | 98 |
| B | 20 | Toluene | -10 | 48 | 78 | 92:8 | 95 |
| C | 10 | THF | RT | 36 | 91 | 88:12 | 92 |
| D | 5 | CH2Cl2 | -20 | 72 | 82 | >99:1 | >99 |
Catalyst structures A, B, C, and D represent hypothetical derivatives for illustrative purposes.
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Temperature: Lowering the reaction temperature often improves diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, CHCl3).
-
Catalyst Structure: Subtle changes to the catalyst structure (e.g., substituents on the pyrrolidine ring or the aryl group) can have a profound effect on selectivity.
-
-
Low Yield:
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC or GC-MS.
-
Reagent Purity: Use freshly distilled or purified starting materials.
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and yield.
-
Co-catalyst: For some reactions, the addition of a co-catalyst (e.g., an acid or a base) is crucial for efficient turnover.
-
Conclusion
This compound derivatives are highly effective organocatalysts for a range of diastereoselective transformations. Their unique steric and electronic properties, imparted by the trifluoromethylphenyl group, allow for excellent control over the stereochemical outcome of reactions. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of these powerful catalysts in their own synthetic endeavors, particularly in the context of drug discovery and development where chiral purity is paramount.
References
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives.
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
-
d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions.
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
-
Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.
-
Asymmetric Remote Aldol Cyclization Reaction to Synthesize Trifluoromethylated Heterospirocyclic Frameworks.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Tripeptide-Catalyzed Asymmetric Aldol Reaction of Trifluoromethylated Aromatic Ketones with Acetone.
-
Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities.
-
Application Notes and Protocols: (R)-2-Phenylpropanal in Asymmetric Aldol Reactions.
-
Trifluoromethylpyridine: Its chemistry and applications.
-
Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles.
-
The Catalytic Asymmetric Aldol Reaction.
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.
-
Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Catalytic Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[2-(Trifluoromethyl)phenyl]pyrrolidine and its Derivatives as Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Advantage of the 2-[2-(Trifluoromethyl)phenyl]pyrrolidine Scaffold in Catalysis
The relentless pursuit of efficiency and selectivity in chemical synthesis has positioned the development of novel ligands for transition metal catalysis at the forefront of modern organic chemistry. Among the myriad of ligand architectures, the chiral 2-arylpyrrolidine framework has emerged as a privileged scaffold, offering a robust platform for inducing asymmetry in a wide array of catalytic transformations. This guide focuses on a particularly intriguing member of this class: This compound .
The strategic placement of a trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring is not a trivial substitution. This electron-withdrawing group exerts profound steric and electronic effects that can dramatically influence the outcome of a catalytic reaction. The bulky and electron-deficient nature of the ortho-trifluoromethylphenyl moiety can enhance catalyst stability, improve regioselectivity, and, in many cases, lead to superior enantioselectivity compared to its non-fluorinated analogues. These properties make ligands derived from this scaffold highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the precise control of stereochemistry is paramount.[1]
While direct applications of this compound as a simple N-donor ligand are not extensively documented in peer-reviewed literature, its true potential is unlocked when it serves as a chiral backbone for more sophisticated ligand designs, most notably phosphine-based ligands. This guide will therefore provide a comprehensive overview of the principles and applications of this scaffold, with a focus on a representative and highly effective phosphine derivative: (S)-1-(Diphenylphosphino)-2-[2-(trifluoromethyl)phenyl]pyrrolidine . The protocols and mechanistic discussions presented herein are based on established methodologies for this class of ligands and are intended to be adapted and optimized for specific research needs.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The this compound scaffold, particularly when incorporated into a phosphine ligand, has demonstrated significant utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials.
Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for the formation of biaryl compounds. The use of chiral ligands is essential for the synthesis of atropisomeric biaryls, which are a class of axially chiral compounds with significant applications in catalysis and materials science.
Mechanistic Rationale: In the asymmetric Suzuki-Miyaura coupling, the chiral ligand coordinates to the palladium center and influences the stereochemical outcome of the reductive elimination step, which is often the enantioselectivity-determining step. The bulky ortho-trifluoromethylphenyl group of the ligand creates a chiral pocket around the metal center, which discriminates between the two prochiral faces of the substrates, leading to the preferential formation of one enantiomer of the biaryl product. The electron-withdrawing nature of the CF3 group can also modulate the electronic properties of the palladium center, potentially accelerating the catalytic cycle.
Logical Workflow for Asymmetric Suzuki-Miyaura Coupling:
Sources
Application Notes & Protocols: Catalytic C-H Amination for the Synthesis of Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of Pyrrolidines in Modern Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a molecule often enhances aqueous solubility, metabolic stability, and binding affinity to biological targets, making it a cornerstone of many top-selling pharmaceuticals.[1] Traditionally, the synthesis of these saturated N-heterocycles has relied on multi-step sequences. However, the advent of catalytic C–H amination has revolutionized this field, offering a more atom-economical and efficient route by directly converting C(sp³)–H bonds into C–N bonds.[1][2]
This guide provides a detailed overview and actionable protocols for two prominent catalytic systems for intramolecular C-H amination to construct pyrrolidine rings: a robust copper-catalyzed method suitable for a range of substrates and an advanced biocatalytic approach using engineered enzymes for the synthesis of chiral pyrrolidines.
Core Principle: Intramolecular C-H Amination for Pyrrolidine Synthesis
The fundamental concept involves generating a reactive nitrogen species (such as a nitrene or a radical) from a precursor tethered to an alkyl chain. This species then selectively abstracts a hydrogen atom from a distal C-H bond (typically at the δ-position) within the same molecule, leading to the formation of a carbon-centered radical or a related intermediate. Subsequent radical recombination or nucleophilic attack results in the formation of the five-membered pyrrolidine ring.
Transition metals and enzymes serve as powerful catalysts to facilitate the generation of the reactive nitrogen species under controlled conditions, enabling high selectivity and efficiency.[3][2][4]
Caption: General mechanism for pyrrolidine synthesis via catalytic intramolecular C-H amination.
Application Protocol 1: Copper-Catalyzed Intramolecular C-H Amination
This protocol is based on the robust methodology developed for the synthesis of pyrrolidines from N-fluoride amide precursors using a well-defined copper(I) catalyst.[3][5][6][7] This system demonstrates excellent functional group tolerance and high yields.
Mechanistic Rationale and Causality
The reaction is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. The active Cu(I) catalyst engages the N-fluoro amide substrate, facilitating the cleavage of the N-F bond via a single-electron transfer (SET) process. This generates an N-centered radical and a Cu(II)-fluoride species. The aminyl radical then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) from a δ C(sp³)–H bond, creating a more stable carbon-centered radical. This radical intermediate is then trapped by the Cu(II) complex to forge the C-N bond and regenerate the active Cu(I) catalyst.
Why N-Fluoro Amides? Experimental and computational studies have shown that N-fluoro substrates are largely preferred over their N-chloro counterparts.[5] The N-F bond cleavage is more favorable, leading to cleaner reactions and significantly higher yields (e.g., 99% with N-F vs. 83% with N-Cl under similar conditions).[3][5]
The Role of the Ligand: The choice of the tris(pyrazolyl)borate (Tpˣ) ligand is critical. The steric bulk of the substituents on the pyrazolyl rings (e.g., isopropyl groups) influences the catalyst's stability and reactivity, promoting a more efficient Cu(I) to Cu(II) oxidation during the catalytic cycle.[6][7]
Caption: Step-by-step workflow for the copper-catalyzed synthesis of pyrrolidines.
Detailed Experimental Protocol
Materials:
-
N-fluoro amide substrate (1.0 equiv)
-
Copper catalyst: [Tpⁱᵖʳ²Cu(NCMe)] (hydrotris(3,5-diisopropyl-1-pyrazolyl)borate)copper(I) acetonitrile complex (0.05 equiv, 5 mol%)
-
Anhydrous toluene
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) line
-
Standard glassware for workup and column chromatography
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware while hot from the oven and allow it to cool under a stream of inert gas. This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Reagent Addition: To the reaction vessel, add the N-fluoro amide substrate (e.g., 0.2 mmol) and the copper catalyst (0.01 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL to achieve a 0.1 M concentration) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS. Complete conversion is typically observed within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate or a similar solvent to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure pyrrolidine product.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Catalyst Loading | 2-5 mol% | Lower loadings may result in incomplete conversion; higher loadings are generally not necessary. |
| Solvent | Toluene, Benzene | Non-coordinating, high-boiling point solvents are preferred. Must be anhydrous. |
| Temperature | 90-110 °C | Thermal energy is required to drive the catalytic cycle effectively.[7] |
| Concentration | 0.1 - 0.2 M | Standard concentration to ensure efficient intermolecular steps. |
| Substrate Scope | N-fluoro amides | Provides superior yields and cleaner reactions compared to other N-halo amides.[5] |
| Atmosphere | Inert (Ar or N₂) | Essential to prevent oxidation and deactivation of the Cu(I) catalyst. |
| Typical Yields | 85-99% | Highly efficient for a range of substrates.[3][5] |
Application Protocol 2: Biocatalytic C-H Amination for Chiral Pyrrolidines
This protocol leverages the power of directed evolution to create engineered cytochrome P450 enzymes (termed P411s) that catalyze the intramolecular C-H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity.[1][2][8] This method is particularly valuable for synthesizing enantiopure building blocks for pharmaceuticals.
Mechanistic Rationale and Causality
This biocatalytic transformation utilizes an engineered P411 enzyme, which contains a heme cofactor, to generate a reactive iron-nitrene intermediate from an organic azide precursor. The enzyme's active site provides a precisely tailored chiral environment that directs the nitrene insertion into a specific C(sp³)–H bond with high stereocontrol.
Why Biocatalysis?
-
Enantioselectivity: The primary advantage is the ability to produce a single enantiomer of the product, which is critical for drug development. Directed evolution allows for the fine-tuning of the enzyme's active site to achieve exceptional levels of stereocontrol (up to 99:1 er).[1]
-
Mild Conditions: The reaction proceeds under mild, environmentally benign conditions (e.g., near-neutral pH, room temperature), avoiding the need for harsh reagents or high temperatures.
-
Substrate Specificity: While enzymes are highly selective, directed evolution can be used to create variants that accept a broader range of substrates, expanding the synthetic utility of the method.[2][8]
Caption: Workflow for the enzymatic synthesis of chiral pyrrolidines using P411 variants.
Detailed Experimental Protocol
Materials:
-
Engineered Enzyme: Lyophilized powder or clarified cell lysate of a P411 variant (e.g., P411-PYS-5149).[1][2]
-
Organic azide substrate (1.0 equiv)
-
Buffer: Tris-HCl or potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Co-solvent: DMSO or other water-miscible organic solvent
-
Sodium dithionite (as a reducing agent, if required)
-
Reaction vials (e.g., 2 mL glass vials)
-
Incubator shaker
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized enzyme or dilute the cell lysate in the reaction buffer to the desired concentration.
-
Reaction Setup: In a reaction vial, add the buffer and the enzyme solution. If the reaction needs to be anaerobic, perform this step in a glovebox.
-
Substrate Preparation: Prepare a stock solution of the organic azide substrate in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 100 mM stock).
-
Reaction Initiation: Add the substrate stock solution to the enzyme mixture to achieve the final desired concentration (e.g., 1-5 mM). If necessary, add a reducing agent like sodium dithionite to initiate the catalytic cycle.
-
Incubation: Seal the vials and place them in an incubator shaker set to the optimal temperature (typically 25-30 °C) and shaking speed (e.g., 250 rpm) for 12-24 hours.
-
Workup: Quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes to extract the product.
-
Analysis: Centrifuge the mixture to separate the layers. Analyze the organic layer directly by GC for conversion and by chiral HPLC to determine the enantiomeric excess (ee) of the pyrrolidine product.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Notes |
| Enzyme Variant | P411-PYS-5149, P411-INS-5151 | Specific variants are evolved for different substrate classes (alkyl vs. aryl azides).[1][2] |
| Substrate | Organic Azides | Serves as the nitrene precursor for the enzyme. |
| pH | 7.5 - 8.5 | Optimal pH range for maintaining enzyme stability and activity. |
| Temperature | 25 - 37 °C | Physiological temperatures prevent enzyme denaturation. |
| Co-solvent | <5% v/v DMSO | Used to solubilize the organic substrate, but high concentrations can inhibit or denature the enzyme. |
| Atmosphere | Aerobic or Anaerobic | Reaction requirements can vary depending on the specific P411 variant and substrate. |
| Typical Yields | 40-75% | Good yields for a biocatalytic process.[1] |
| Enantioselectivity | >95% ee | The key advantage of this method, providing access to highly enantiopure products.[1] |
References
-
Muñoz-Molina, J. M., Bafaluy, D., Funes-Ardoiz, I., de Aguirre, A., Maseras, F., Belderrain, T. R., Pérez, P. J., & Muñiz, K. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health. [Link]
-
Yang, Y., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ResearchGate. [Link]
-
Yang, Y., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
-
Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. PubMed. [Link]
-
Baut, A., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie. [Link]
-
Cenizo, M., et al. (2020). Intramolecular C(sp3)–H Bond Amination Strategies for the Synthesis of Saturated N-containing Heterocycles. RECERCAT. [Link]
-
Yang, Y., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp 3 )–H Amination. ResearchGate. [Link]
-
Chen, G., et al. (2010). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
-
Nagib, D. A. (2018). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
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Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ICIQ. [Link]
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Iovan, D. A., et al. (2017). Diastereoselective C−H Bond Amination for Disubstituted Pyrrolidines. Angewandte Chemie - International Edition. [Link]
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Gish, K., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]
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Yoon Laboratory. (2019). Photocatalytic Pyrrolidine Synthesis. Yoon Laboratory – UW–Madison. [Link]
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Gish, K., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications. [Link]
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Application Notes and Protocols: Trifluoromethylated Pyrrolidines in Neurological Drug Discovery
Introduction: The Strategic Advantage of Fluorination in Neurotherapeutics
In the landscape of neurological drug discovery, the pursuit of molecules with enhanced efficacy, safety, and pharmacokinetic profiles is perpetual. Among the vast armamentarium of medicinal chemistry strategies, the incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, into pharmacologically active scaffolds has emerged as a powerful tool.[1][2][3] This is especially true for nitrogen-containing heterocycles like pyrrolidine, a versatile scaffold found in numerous biologically active compounds.[4][5][6] The strategic combination of the trifluoromethyl group with the pyrrolidine ring offers a unique synergy, addressing several key challenges in the development of therapeutics for the central nervous system (CNS).
The trifluoromethyl group, with its strong electron-withdrawing nature and high electronegativity, profoundly influences a molecule's physicochemical properties.[1][7][8] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor for drugs targeting the CNS which require sustained exposure.[1][7] Furthermore, the lipophilicity imparted by the CF3 group can improve a drug's ability to cross the blood-brain barrier (BBB), a formidable obstacle for many potential neurotherapeutics.[7] This enhanced brain penetration is a crucial determinant of a drug's effectiveness in treating neurological disorders.[9] The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore the pharmacophore space of biological targets.[4][5] Its non-planar nature and the stereogenicity of its carbon atoms allow for the fine-tuning of ligand-receptor interactions, leading to improved potency and selectivity.[4][5]
This guide provides a comprehensive overview of the application of trifluoromethylated pyrrolidines in neurological drug discovery. It will delve into the synthetic strategies for creating these valuable building blocks, explore their application in targeting key neurological pathways, and provide detailed protocols for their biological evaluation.
I. Synthesis of Trifluoromethylated Pyrrolidines: Building the Foundation
The synthesis of trifluoromethylated pyrrolidines can be approached through various strategies, primarily involving either the introduction of a trifluoromethyl group onto a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from a trifluoromethyl-containing precursor.[10]
One common method involves the ring expansion of trifluoromethylated aziridines. This approach offers a versatile route to functionalized trifluoromethylated pyrrolidines.[11][12]
Protocol 1: Synthesis of 2-(Trifluoromethyl)pyrrolidines via Aziridine Ring Expansion
This protocol is adapted from methodologies describing the ring expansion of N-tosyl-2-(trifluoromethyl)aziridine.[11][12]
Materials:
-
N-tosyl-2-(trifluoromethyl)aziridine
-
ω,ω'-dihaloalkanes (e.g., 1,3-dibromopropane)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Anion Generation: Dissolve N-tosyl-2-(trifluoromethyl)aziridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF to the reaction mixture. The formation of the aziridinyl anion is typically indicated by a color change.
-
Alkylation: To the solution of the anion, add the ω,ω'-dihaloalkane (e.g., 1,3-dibromopropane) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Ring Expansion: A variety of nucleophiles (e.g., halides, oxygen, nitrogen, sulfur, or carbon nucleophiles) can be used to trigger the ring rearrangement to the corresponding 2-CF3-pyrrolidine. The choice of nucleophile will determine the functionalized side chain on the resulting pyrrolidine.[11]
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated pyrrolidine.
Causality: The strong electron-withdrawing effect of the trifluoromethyl group facilitates the deprotonation at the C2 position of the aziridine ring by a strong base like LDA. The resulting anion can then be alkylated. The subsequent ring expansion is driven by the relief of ring strain in the three-membered aziridine ring.
II. Applications in Targeting Neurological Pathways
Trifluoromethylated pyrrolidines have shown promise in modulating the activity of various targets implicated in neurological and psychiatric disorders. Their unique properties make them attractive scaffolds for designing potent and selective inhibitors or modulators of enzymes and receptors in the CNS.
A. Targeting Serotonin and Norepinephrine Reuptake Transporters
Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used in the treatment of depression, anxiety disorders, and other mood disorders.[13] The trifluoromethyl group is a key pharmacophore in several successful drugs in this class, such as fluoxetine.[7][8] The incorporation of a trifluoromethylated pyrrolidine moiety can lead to novel compounds with improved selectivity and pharmacokinetic profiles.
Signaling Pathway:
Caption: Inhibition of Serotonin (SERT) and Norepinephrine (NET) transporters.
B. Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels play a critical role in neuronal excitability and are important targets for the treatment of epilepsy and neuropathic pain.[14][15] Pyrrolidine derivatives have been identified as potent sodium channel blockers.[14] The introduction of a trifluoromethyl group can enhance the potency and modulate the pharmacokinetic properties of these blockers.
Protocol 2: In Vitro Evaluation of Sodium Channel Blockade
This protocol outlines a general approach for assessing the inhibitory activity of trifluoromethylated pyrrolidines on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES)
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Test compound (trifluoromethylated pyrrolidine) dissolved in a suitable vehicle (e.g., DMSO)
Procedure:
-
Cell Culture: Culture the cells expressing the target sodium channel under standard conditions.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to 0 mV).
-
Record the baseline sodium current in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium current at each concentration after the current has reached a steady state.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Causality: The patch-clamp technique allows for the direct measurement of ion flow through the sodium channels. By applying the test compound and observing the change in current, a quantitative measure of the compound's inhibitory potency (IC50) can be determined.
III. Data Presentation and Analysis
The quantitative data generated from biological assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: In Vitro Activity of Trifluoromethylated Pyrrolidine Analogs
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity vs. hERG |
| TFP-001 | SERT | [³H]Citalopram Binding | 15.2 | >1000-fold |
| TFP-002 | NET | [³H]Nisoxetine Binding | 25.8 | >1000-fold |
| TFP-003 | Nav1.7 | Patch-Clamp | 89.5 | >500-fold |
| TFP-004 | Nav1.5 | Patch-Clamp | 1250 | - |
Data are representative and for illustrative purposes only.
IV. Experimental Workflows
A logical and systematic workflow is essential for the efficient discovery and development of novel trifluoromethylated pyrrolidine-based neurotherapeutics.
Caption: Drug discovery workflow for trifluoromethylated pyrrolidines.
Conclusion
The strategic incorporation of the trifluoromethyl group into the pyrrolidine scaffold represents a highly promising avenue for the discovery of novel therapeutics for a range of neurological disorders. The unique physicochemical properties conferred by the CF3 group, combined with the versatility of the pyrrolidine ring, provide a powerful platform for designing drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles, particularly with respect to blood-brain barrier penetration and metabolic stability. The protocols and workflows outlined in this guide offer a framework for the synthesis, evaluation, and optimization of this important class of molecules, with the ultimate goal of advancing new and effective treatments for patients suffering from debilitating neurological conditions.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. PubMed. [Link]
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Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Sci-Hub. [Link]
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Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Lookchem. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. [Link]
-
4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. ResearchGate. [Link]
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Connect. [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). PMC - NIH. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. PubMed Central. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
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Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. PubMed. [Link]
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Organocatalytic protocol for nitroalkene addition reactions
An Application Guide to Organocatalytic Nitroalkene Addition Reactions
Abstract
The conjugate addition of nucleophiles to nitroalkenes, a variant of the Michael addition, stands as a cornerstone reaction for carbon-carbon bond formation in modern organic synthesis. The resulting γ-nitro compounds are exceptionally versatile building blocks, readily transformable into valuable functionalities like amines and carbonyls. Historically reliant on metal-based catalysts, the field has been revolutionized by organocatalysis, which offers a more sustainable, often more selective, and metal-free approach to constructing complex chiral molecules. This application note provides researchers, scientists, and drug development professionals with an in-depth guide to the principles, mechanisms, and practical execution of organocatalytic nitroalkene addition reactions. We will delve into the causality behind experimental design, present a detailed, field-proven protocol, and offer insights into data interpretation and troubleshooting.
The Scientific Foundation: Why This Reaction Works
The efficacy of the organocatalytic Michael addition to nitroalkenes is rooted in a synergistic activation strategy. Unlike metal catalysis which relies on Lewis acidity, organocatalysis employs a nuanced combination of covalent and non-covalent interactions to orchestrate the reaction with high precision and stereocontrol.
The Key Players: Nucleophile, Electrophile, and Catalyst
-
The Electrophile (Michael Acceptor): α,β-Unsaturated nitroalkenes (nitroolefins) are potent Michael acceptors. The nitro group (-NO₂) is a powerful electron-withdrawing group, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
The Nucleophile (Michael Donor): A wide array of carbon-based nucleophiles can be employed, most commonly generated in situ from stable precursors like aldehydes, ketones, or 1,3-dicarbonyl compounds.[1][2][3]
-
The Organocatalyst: The "smart" component of the reaction. Modern organocatalysts for this transformation are typically bifunctional . They possess two distinct functional sites that work in concert:
The Dual Activation Mechanism: A Tale of Two Bonds
The remarkable efficiency and stereoselectivity of this reaction arise from a dual activation mechanism, elegantly illustrated by the catalytic cycle of a primary amine-thiourea catalyst.
-
Nucleophile Activation (Enamine Formation): The primary amine of the catalyst reversibly condenses with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate.[2][7][8] This process transiently increases the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a much more potent nucleophile than its enol or enolate form.
-
Electrophile Activation (Hydrogen Bonding): Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene. The two N-H protons of the thiourea form strong, directional hydrogen bonds with the oxygen atoms of the nitro group.[2][7] This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene, making it even more electrophilic. Crucially, this binding orients the nitroalkene within the catalyst's chiral scaffold.
The result is a highly organized, ternary transition state where the activated enamine and the activated nitroalkene are brought into close proximity in a specific, sterically defined orientation, leading to a highly enantioselective C-C bond formation.[1][2]
Figure 1. Generalized catalytic cycle for a bifunctional amine-thiourea organocatalyst.
Reaction Components: Selecting Your Tools
The modularity of the organocatalytic Michael addition allows for broad substrate scope. However, careful selection of each component is critical for success.
Catalyst Selection
The choice of catalyst is paramount and depends heavily on the nucleophile used.
| Catalyst Class | Activating Groups | Typical Nucleophiles | Key Advantages & Insights |
| Proline & Derivatives | Secondary Amine, Carboxylic Acid | Aldehydes, Ketones | Readily available and inexpensive. The carboxylic acid acts as the H-bond donor.[1][6][9][10] Performance can be modest compared to newer systems. |
| Diarylprolinol Silyl Ethers | Secondary Amine | Aldehydes, Ketones | Highly effective and widely used. The bulky silyl ether group provides excellent steric shielding for one face of the enamine.[1][11] |
| Bifunctional Amine-Thioureas | Primary/Secondary Amine, Thiourea | Ketones, Aldehydes, 1,3-Dicarbonyls, Nitroalkanes | Excellent reactivity and selectivity due to strong, dual H-bonding from the thiourea.[2][4][5][7][12] Often the catalyst of choice for challenging substrates. |
| Bifunctional Amine-Squaramides | Primary/Secondary Amine, Squaramide | Aldehydes, 1,3-Dicarbonyls | Similar in function to thioureas but with different steric and electronic properties. Can offer complementary selectivity.[1][13] |
| Cinchona Alkaloids | Tertiary Amine (Quinuclidine), Hydroxyl or Thiourea Group | 1,3-Dicarbonyls, Nitroalkanes | The basic quinuclidine nitrogen deprotonates acidic nucleophiles, while the C9-OH or a synthetic thiourea provides H-bonding.[14][15] |
Substrate Scope
-
Nucleophiles: While aldehydes and ketones are common, 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters, 1,3-diketones) are particularly effective nucleophiles due to their higher acidity, often requiring only a Brønsted base catalyst like a Cinchona alkaloid.[3][16]
-
Nitroalkenes: Aromatic nitroalkenes (e.g., β-nitrostyrene and its derivatives) are the most common and generally highly reactive substrates. Aliphatic nitroalkenes can also be used but may require more optimized conditions or more active catalyst systems.[13][16]
Application Protocol: Asymmetric Addition of a 1,3-Dicarbonyl to β-Nitrostyrene
This protocol details a robust and highly reproducible procedure for the enantioselective Michael addition of dimethyl malonate to trans-β-nitrostyrene, a benchmark reaction in the field.
Experimental Workflow Overview
The process follows a straightforward sequence from setup to analysis, designed for efficiency and reproducibility.
Figure 2. Step-by-step experimental workflow for the organocatalytic Michael addition.
Materials and Reagents
-
Catalyst: (R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst (e.g., Takemoto catalyst or similar, 10 mol %).
-
Nitroalkene: trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv).
-
Nucleophile: Dimethyl malonate (0.55 mmol, 1.1 equiv).
-
Solvent: Toluene (1.0 mL, 0.5 M).
-
Standard Lab Equipment: Magnetic stirrer, reaction vial, syringes, TLC plates (silica), extraction funnel.
-
Purification: Silica gel (200-300 mesh), ethyl acetate, hexanes.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the thiourea organocatalyst (10 mol %).
-
Solvent and Reagent Addition: Add toluene (1.0 mL). Stir for 1-2 minutes to dissolve the catalyst. Add the trans-β-nitrostyrene (0.5 mmol).
-
Initiation: Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler or ice-salt bath. Once the temperature is stable, add the dimethyl malonate (0.55 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir vigorously at the set temperature. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent. The reaction is typically complete within 12-48 hours.
-
Work-up: Once the reaction is complete, pour the mixture directly onto a silica gel column for purification. Direct loading is often possible and preferred to minimize handling of the product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). Combine the fractions containing the product and remove the solvent under reduced pressure.
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of isopropanol/hexanes.
-
Expected Results and Troubleshooting
This class of reaction is known for its high fidelity, but experimental variables can impact the outcome.
Typical Performance Data
The described protocol using various substituted nitrostyrenes and 1,3-dicarbonyl nucleophiles typically yields excellent results.
| Entry | Nitroalkene (Ar) | Nucleophile | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Dimethyl malonate | >95 | N/A | 92 |
| 2 | 4-Chlorophenyl | Dimethyl malonate | 92 | N/A | 94 |
| 3 | 2-Naphthyl | Dimethyl malonate | >99 | N/A | 90 |
| 4 | Phenyl | Acetylacetone | 96 | 5:1 | 88 (major) |
| 5 | Phenyl | Cyclohexanone | 90 | >20:1 | 99 |
Data is representative and compiled from typical outcomes reported in the literature.[2][3][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure reagents (especially water). | 1. Use freshly prepared or properly stored catalyst. 2. Allow the reaction to warm slowly to 0 °C or room temperature. 3. Use anhydrous solvents and dry reagents. |
| Low Enantioselectivity (% ee) | 1. Reaction temperature is too high. 2. Incorrect catalyst for the substrate combination. 3. Background uncatalyzed reaction. | 1. Run the reaction at a lower temperature (-40 °C or -78 °C). 2. Screen different classes of catalysts (e.g., squaramide vs. thiourea). 3. Lower the reaction concentration or temperature. |
| Low Diastereoselectivity (d.r.) | 1. Product epimerization during work-up or chromatography. 2. Reversibility of the Michael addition. | 1. Use a milder work-up; consider deactivating silica gel with triethylamine before chromatography. 2. Ensure the reaction goes to full conversion; do not let it stir for an excessive time after completion. |
| Streaking on TLC / Difficult Purification | The product or starting materials may be highly polar or acidic. | Add a small amount of a modifier like acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the chromatography eluent. |
Conclusion
The organocatalytic asymmetric Michael addition to nitroalkenes is a powerful and reliable strategy for the synthesis of enantioenriched, highly functionalized molecules. By understanding the principles of dual activation and making informed choices about the catalyst and reaction conditions, researchers can readily access complex chiral building blocks. The protocols are generally characterized by their operational simplicity, mild conditions, and high levels of stereocontrol, making them an indispensable tool in both academic research and the pharmaceutical industry for the development of new chemical entities. The resulting γ-nitro adducts can be further elaborated, for instance, into pharmaceutically active γ-aminobutyric acid (GABA) derivatives, highlighting the synthetic value of this methodology.[17][18]
References
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). MDPI. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI. [Link]
-
Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes. (2021). The Journal of Organic Chemistry. [Link]
-
Hybrid Peptide-Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes. (2021). PubMed. [Link]
-
Bifunctional Organocatalysts in the Asymmetric Michael Additions of Carbonylic Compounds to Nitroalkenes. (2012). Ingenta Connect. [Link]
-
Hybrid Peptide–Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes. (2021). Sci-Hub. [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (2012). Organic & Biomolecular Chemistry. [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (2007). MSU Chemistry. [Link]
-
Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases. (2022). Chemistry – A European Journal. [Link]
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (2013). MDPI. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2021). MDPI. [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (2007). Journal of the American Chemical Society. [Link]
-
Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. (2002). Semantic Scholar. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). ResearchGate. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Vide Leaf. [Link]
-
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2008). Angewandte Chemie International Edition. [Link]
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. (2010). Helvetica Chimica Acta. [Link]
-
Organocatalytic Highly Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinones to Nitroalkenes. (2011). Organic Letters. [Link]
-
(S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. (2012). ResearchGate. [Link]
-
Organocatalytic, Enantioselective Conjugate Addition of Nitroalkanes to Nitroolefins. (2006). Advanced Synthesis & Catalysis. [Link]
-
Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Nitrodienes. (2008). Organic Letters. [Link]
-
Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. (2005). Journal of the American Chemical Society. [Link]
-
Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. (2015). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
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- 5. Hybrid Peptide-Thiourea Catalyst for Asymmetric Michael Additions of Aldehydes to Heterocyclic Nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. [PDF] Efficient proline-catalyzed Michael additions of unmodified ketones to nitro olefins. | Semantic Scholar [semanticscholar.org]
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- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-[2-(trifluoromethyl)phenyl]pyrrolidine. This valuable building block is crucial in various drug discovery programs, but its synthesis can present significant challenges, often leading to disappointing yields. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles governing the reaction, empowering you to make informed, effective adjustments to your protocol.
Section 1: The Primary Synthetic Route: A Mechanistic Overview
The most common and direct approach to synthesizing N-aryl pyrrolidines, including our target compound, is a two-step sequence involving the N-alkylation of the parent aniline followed by an intramolecular cyclization. In this case, 2-(trifluoromethyl)aniline is reacted with a 1,4-dihalobutane (typically 1,4-dibromobutane) to form an N-alkylated intermediate, which is then induced to cyclize in the presence of a base.
While seemingly straightforward, the electronic properties of the starting materials introduce specific challenges that are the primary source of low yields. The following sections will address these issues in a practical, question-and-answer format.
Section 2: Troubleshooting Guide
This section directly addresses the most common failure points in the synthesis. We have structured it as a series of problems you might observe, followed by causal explanations and actionable solutions.
Q1: My reaction shows very low conversion of the starting 2-(trifluoromethyl)aniline, even after prolonged reaction times. What is causing this and how can I improve it?
Answer: This is the most frequently encountered issue and stems directly from the reduced nucleophilicity of the starting aniline. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly decreases the electron density on the aniline nitrogen via the inductive effect. This makes the nitrogen a poor nucleophile, slowing down the initial N-alkylation step (an Sₙ2 reaction).
Troubleshooting Workflow:
Detailed Recommendations:
-
Increase Reaction Temperature: The rate of Sₙ2 reactions is highly temperature-dependent. If you are running the reaction at room temperature or slightly elevated temperatures, you will likely see poor conversion. Increase the temperature to the 80-120 °C range while carefully monitoring for decomposition.
-
Optimize Your Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the aniline nucleophile, leaving it more reactive.
-
Change the Alkylating Agent: Bromide is a good leaving group, but iodide is better. Consider switching from 1,4-dibromobutane to 1,4-diiodobutane. The C-I bond is weaker and more polarizable, making the substitution reaction faster. You can also generate the diiodide in situ by adding sodium iodide (NaI) in a Finkelstein-type reaction.
-
Use a Phase-Transfer Catalyst: If your base (like K₂CO₃) has poor solubility in the solvent, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, increasing the effective base concentration and reaction rate.
Q2: My TLC analysis shows the formation of multiple byproducts, and my final yield is contaminated. What are these side-products and how can I prevent them?
Answer: The primary side reaction is over-alkylation. The product of the first alkylation, N-(4-bromobutyl)-2-(trifluoromethyl)aniline, is a secondary amine. While the electron-withdrawing effect of the aryl group is still present, this secondary amine can still be more nucleophilic than the starting aniline in some cases, leading it to react with another molecule of 1,4-dibromobutane. Another possibility is intermolecular reaction between two molecules of the intermediate.
Prevention Strategies:
-
Control Stoichiometry: A common strategy to minimize over-alkylation is to use a large excess of the aniline relative to the alkylating agent[1]. However, this can be wasteful with expensive anilines. A more practical approach is to use a slight excess of the 1,4-dihalobutane (e.g., 1.1-1.2 equivalents) and stop the reaction before the starting aniline is fully consumed. This leaves some aniline, which is typically easier to remove during purification than the over-alkylated byproduct.
-
Slow Addition: Add the 1,4-dihalobutane slowly to the reaction mixture at an elevated temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting aniline over the intermediate product.
Q3: The initial N-alkylation appears successful, but I get a low yield of the final cyclized product. How can I improve the intramolecular cyclization?
Answer: The intramolecular cyclization is also an Sₙ2 reaction, where the secondary amine nitrogen attacks the terminal carbon bearing the bromine. For this to occur efficiently, the amine must be deprotonated to form a more potent amide nucleophile. Incomplete deprotonation or competing side reactions are the usual culprits.
Key Factors for Efficient Cyclization:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS), or Lithium diisopropylamide (LDA). | Weaker bases like K₂CO₃ are often insufficient to fully deprotonate the secondary amine of the intermediate. Strong bases ensure the formation of the highly nucleophilic amide anion required for rapid ring closure[2]. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dioxane. | These solvents are relatively non-polar and aprotic, which is ideal for reactions involving strong bases like NaH. Ensure the solvent is rigorously dried, as water will quench the base. |
| Temperature | Start at 0 °C for the deprotonation, then allow to warm to room temperature or gently heat (e.g., 40-60 °C) to drive the cyclization to completion. | Adding the base at a low temperature allows for controlled deprotonation. Gentle heating provides the activation energy for the ring-closing Sₙ2 reaction without promoting decomposition. |
| Concentration | Run the reaction under reasonably dilute conditions (e.g., 0.1 M). | High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. |
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best analytical techniques to monitor the reaction progress?
-
Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The starting aniline will be the most polar spot (lowest Rf), the mono-alkylated intermediate will be less polar (higher Rf), and the final pyrrolidine product will be the least polar (highest Rf). This allows you to track the disappearance of starting material and the appearance of the intermediate and product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for confirming the masses of the intermediate and product, helping to identify any major byproducts.
-
-
FAQ 2: My final product is an oil that is difficult to purify by crystallization. What is the best purification method?
-
Flash Column Chromatography is the preferred method. Given that the product is a basic amine, it can streak on silica gel. To prevent this, you can either:
-
Pre-treat the silica gel with triethylamine (Et₃N) by preparing the slurry in a solvent system containing 1-2% Et₃N.
-
Use a mobile phase that contains a small amount of Et₃N (e.g., 0.5-1%) to keep the product protonated and moving smoothly down the column.
-
-
Distillation under reduced pressure can be an option if the product is thermally stable and the boiling points of the impurities are sufficiently different. However, chromatography generally provides higher purity.
-
-
FAQ 3: Are there any alternative synthetic routes I should consider?
-
Yes, for challenging substrates, other methods exist. Asymmetric syntheses of 2-substituted pyrrolidines have been achieved via the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, which can provide high yields and good stereocontrol[3][4][5]. These methods are more complex, involving more steps, but can be powerful alternatives if the direct alkylation/cyclization route proves ineffective.
-
Section 4: Recommended Experimental Protocol
This protocol integrates the troubleshooting advice above for a robust synthesis of this compound.
Step 1: N-Alkylation of 2-(Trifluoromethyl)aniline
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous DMF (approx. 0.2 M relative to the aniline).
-
Reagent Addition: Add 2-(trifluoromethyl)aniline (1.0 eq.) to the stirring suspension. Then, add 1,4-dibromobutane (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes) every 2-4 hours. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a large volume of water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(4-bromobutyl)-2-(trifluoromethyl)aniline intermediate, which can be used in the next step without further purification if it is reasonably clean by TLC.
Step 2: Intramolecular Cyclization
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and add anhydrous THF (to achieve a concentration of ~0.1 M).
-
Reagent Addition: Cool the NaH suspension to 0 °C. Dissolve the crude intermediate from Step 1 in a small amount of anhydrous THF and add it slowly (dropwise) to the stirring NaH suspension.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the intermediate. Gentle heating (40 °C) may be required to push the reaction to completion.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) containing 1% triethylamine to afford the pure this compound.
References
-
Chemical Communications. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. RSC Publishing. [Link]
-
ACS Omega. (n.d.). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications. [Link]
-
Organic & Biomolecular Chemistry. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. RSC Publishing. [Link]
-
PubMed. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. National Library of Medicine. [Link]
-
ResearchGate. (2025). An Improved Synthesis of 2-Acetyl-1-pyrroline via the Grignard Reaction in the Presence of Et3N/TMSCl. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]
-
ResearchGate. (n.d.). Scheme 2. The possible mechanism of cyclization reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. ResearchGate. [Link]
-
PubMed. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
-
National Institutes of Health. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). PMC. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 118(37), 8941-8942. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
-
LookChem. (n.d.). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. LookChem. [Link]
-
National Institutes of Health. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
- Google Patents. (n.d.). Production of pyrrolidine.
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Pyrrolidine-Based Organocatalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing catalyst loading in reactions utilizing pyrrolidine-based organocatalysts. Pyrrolidine scaffolds are central to many powerful asymmetric transformations, and fine-tuning the catalyst loading is a critical step in achieving high yield, enantioselectivity, and overall process efficiency.[1][2][3] This resource will help you navigate common challenges and make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for pyrrolidine-based organocatalysts?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and catalyst structure. However, a general starting point for screening is typically in the range of 5-20 mol%.[4] For highly efficient catalysts and reactive substrates, loadings as low as 0.1-2 mol% have been reported to be effective.[5][6] Conversely, for challenging transformations or less reactive substrates, loadings may need to be increased. It is crucial to perform an optimization study to find the lowest effective catalyst loading that maintains a good reaction rate and high stereoselectivity.[7]
Q2: How does catalyst loading affect the reaction rate and enantioselectivity?
A2: Generally, increasing the catalyst loading leads to a faster reaction rate.[7] However, the effect on enantioselectivity can be more complex. In many cases, a higher catalyst loading can improve enantioselectivity up to a certain point. Beyond this optimal level, further increases may not provide significant benefits and could even lead to a decrease in enantioselectivity due to factors like catalyst aggregation.[8] It is also important to consider that excessively high catalyst loadings can complicate product purification and increase costs.[7] A clear dependence of enantioselectivity on catalyst concentration has been observed in some reactions.[9]
Q3: My reaction is giving a low yield but high enantioselectivity. Should I increase the catalyst loading?
A3: A low yield with high enantioselectivity often suggests issues with reaction kinetics or catalyst stability rather than the stereochemical control of the reaction.[10] Before increasing the catalyst loading, consider the following:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[10] This can be caused by impurities in the reagents or solvent.[10]
-
Insufficient Catalyst Loading: A low catalyst loading may be insufficient to drive the reaction to completion in a reasonable timeframe.[10] A moderate increase in catalyst loading could be beneficial in this case.
Q4: I'm observing poor reproducibility in my experiments, especially with enantioselectivity. Could this be related to catalyst loading?
A4: While inconsistent catalyst loading can certainly lead to poor reproducibility, other factors are often at play. Before focusing solely on the catalyst amount, it's essential to systematically evaluate your experimental setup:
-
Catalyst Purity and Handling: Ensure the catalyst is of high chemical and enantiomeric purity.[7] Impurities can interfere with the catalytic cycle.[10] Proper storage and handling, especially for air or moisture-sensitive catalysts, are critical.[10]
-
Reagent and Solvent Quality: Use high-purity reagents and anhydrous solvents. Trace impurities, such as water or acidic/basic contaminants, can significantly impact the reaction outcome.[7]
-
Reaction Conditions: Maintain consistent temperature control, stirring speed, and an inert atmosphere if required.[7][11]
Troubleshooting Guide
This section addresses specific problems you might encounter during the optimization of catalyst loading.
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common hurdle in asymmetric catalysis. Here’s a systematic approach to troubleshooting this issue.
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often improves the ee by increasing the energy difference between the diastereomeric transition states.[7][10]
-
Incorrect Solvent Choice: The solvent plays a crucial role in the catalytic cycle by influencing the stability of intermediates and transition states.[7] A solvent screen is highly recommended to identify the optimal medium for your reaction.
-
Competing Uncatalyzed Reaction: A background, non-catalyzed reaction can lead to the formation of a racemic product, thus lowering the overall ee. Adjusting reaction conditions, such as lowering the temperature or modifying the catalyst loading, can help favor the catalyzed pathway.[7]
-
Catalyst Purity: As mentioned in the FAQs, impurities in the catalyst can lead to non-selective side reactions.[7]
Issue 2: Stalled or Slow Reaction
When a reaction fails to proceed to completion or is excessively slow, consider the following troubleshooting steps.
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to achieve a practical reaction rate. A stepwise increase in catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%) can help determine if this is the limiting factor.
-
Catalyst Deactivation: The pyrrolidine catalyst may be degrading over time.[10] Potential degradation pathways should be considered, which could be influenced by the reaction conditions or impurities.[12]
-
Poor Solubility: The catalyst or substrates may have poor solubility in the chosen solvent, limiting the effective concentration of the reacting species.
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst, slowing down the reaction as it progresses.
Issue 3: Decreased Yield and/or Selectivity Upon Scale-Up
Successfully transitioning a reaction from a small to a larger scale often presents new challenges.
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized concentrations of reactants or catalyst, resulting in side reactions and reduced selectivity.[13] Ensure the reactor is equipped with an appropriate stirrer and baffles to promote homogeneity.[13]
-
Heat Transfer: Exothermic reactions can be difficult to control on a larger scale.[13] Poor heat dissipation can lead to an increase in the reaction temperature, which can negatively impact selectivity.[13]
-
Catalyst Loading on Scale-Up: It is not always optimal to maintain the same catalyst loading (in mol%) during scale-up.[13] The economic viability of the process becomes a more significant factor, and a lower catalyst loading may be more cost-effective, even if it requires a longer reaction time.[13]
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol provides a general workflow for determining the optimal catalyst loading for a new reaction.
-
Reaction Setup: In parallel reaction vials, set up the reaction with varying catalyst loadings (e.g., 2, 5, 10, 15, and 20 mol%). Ensure all other reaction parameters (substrate concentration, solvent, temperature, and stirring speed) are kept constant.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by a suitable technique (TLC, GC, or HPLC).
-
Data Analysis: For each catalyst loading, determine the reaction conversion and the enantiomeric excess of the product at different time points.
-
Optimization: Plot the conversion and ee as a function of catalyst loading. The optimal loading will be the lowest amount of catalyst that provides a high yield and enantioselectivity within a reasonable reaction time.
Protocol 2: General Procedure for a Pyrrolidine-Catalyzed Asymmetric Michael Addition
This protocol serves as a starting point for a typical Michael addition reaction.[6]
-
Preparation: To a solution of the aldehyde (2.0 equiv.) in the chosen solvent (e.g., methylcyclohexane), add the pyrrolidine-based organocatalyst (e.g., 10 mol%).[6]
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C) and then add the nitroolefin (1.0 equiv.).[6]
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.[6]
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[7]
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.[6]
Data Presentation
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2 | 24 | 45 | 88 |
| 2 | 5 | 12 | 92 | 95 |
| 3 | 10 | 6 | >99 | 96 |
| 4 | 15 | 4 | >99 | 96 |
| 5 | 20 | 4 | >99 | 95 |
Reaction conditions: Substrate A (1.0 equiv), Substrate B (1.2 equiv), Solvent (X), Temperature (Y).
Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for a proline-catalyzed aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
-
Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6) - ResearchGate. Available from: [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications. Available from: [Link]
-
Effects of catalyst loading on enantioselectivity. - ResearchGate. Available from: [Link]
-
A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions - MDPI. Available from: [Link]
-
Effect of catalyst loading on enantioselectivity. - ResearchGate. Available from: [Link]
-
Pyrrolidine‐catalysed QCDA model reaction. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - Beilstein Journals. Available from: [Link]
-
Asymmetric Organocatalysis | Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. Available from: [Link]
-
Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins - PubMed. Available from: [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - ACS Publications. Available from: [Link]
-
The synthesis and application of pyrrolidine-based supported catalysts - ResearchGate. Available from: [Link]
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC - NIH. Available from: [Link]
-
Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. Available from: [Link]
-
Pyrrolidine‐based organocatalysts used in aqueous media. - ResearchGate. Available from: [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Available from: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - ResearchGate. Available from: [Link]
-
Problems that can occur during scale-up of catalytic reactions: Part 2 - YouTube. Available from: [Link]
-
Design, Synthesis and Catalytic Property of L-Proline Derivatives as Organocatalysts for Direct Aldol Reaction - KoreaScience. Available from: [Link]
-
Process Development Whitepaper SCALE-UP INTRODUCTION PROJECT PLAN OXYGEN LEVEL WATER CONTENT CATALYST LOADING STARTING MATERIAL - CatSci Ltd. Available from: [Link]
-
Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube. Available from: [Link]
-
Proline-catalyzed aldol reactions - Wikipedia. Available from: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. Available from: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - NIH. Available from: [Link]
-
Proline organocatalysis - Wikipedia. Available from: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available from: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available from: [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | ACS Catalysis. Available from: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - Macmillan Group. Available from: [Link]
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Side reaction products in the synthesis of trifluoromethylated pyrrolidines
Welcome to the technical support center for the synthesis of trifluoromethylated pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The introduction of a trifluoromethyl (CF3) group into a pyrrolidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in medicinal chemistry.[1] However, the unique electronic properties of the CF3 group also introduce specific challenges and side reactions during synthesis.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side reaction products. The information is structured to address specific issues encountered during key synthetic methodologies.
Section 1: Troubleshooting Guide for Common Synthetic Routes
The synthesis of trifluoromethylated pyrrolidines often relies on a few key synthetic strategies. This section will break down the common issues and side products associated with each of these routes.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of an azomethine ylide with a trifluoromethyl-substituted alkene is a powerful method for constructing the pyrrolidine ring.[2][3] However, control of stereoselectivity and regioselectivity can be challenging, leading to a mixture of products.
Question: My [3+2] cycloaddition reaction is producing a mixture of diastereomers and regioisomers. How can I improve the selectivity for my desired trifluoromethylated pyrrolidine?
Answer: The formation of isomeric mixtures in [3+2] cycloaddition reactions is a common problem stemming from the geometry of the azomethine ylide and the electronic nature of the dipolarophile.
Common Side Products and their Causes:
-
Endo and Exo Diastereomers: The relative orientation of the substituents on the newly formed pyrrolidine ring is determined by the transition state of the cycloaddition. Both endo and exo approaches of the dipolarophile to the azomethine ylide are often possible, leading to a mixture of diastereomers.[2]
-
Regioisomers: When using unsymmetrical trifluoromethylated alkenes, the azomethine ylide can add in two different orientations, resulting in regioisomers with the trifluoromethyl group at different positions on the pyrrolidine ring.
Troubleshooting Strategies:
| Strategy | Rationale |
| Catalyst Selection | The choice of catalyst is crucial for controlling stereoselectivity. Chiral Lewis acids or organocatalysts can create a chiral environment that favors one transition state over the other, leading to higher diastereo- and enantioselectivity. For example, copper(I)/chiral ligand complexes have been shown to effectively control the stereochemical outcome. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile) can help to identify conditions that favor the desired isomer. |
| Temperature Control | Lowering the reaction temperature can increase the energy difference between the endo and exo transition states, often leading to improved diastereoselectivity. |
| Nature of the Dipolarophile | The electronic and steric properties of the trifluoromethylated alkene can significantly impact regioselectivity. The use of more sterically demanding or electronically biased alkenes can favor the formation of a single regioisomer. |
Experimental Protocol: Catalyst Screening for Improved Stereoselectivity
-
Set up a series of parallel reactions in small vials.
-
To each vial, add the azomethine ylide precursor (1.0 equiv) and the trifluoromethylated alkene (1.2 equiv) in the chosen solvent.
-
Add a different chiral catalyst (e.g., a selection of chiral phosphine ligands with a copper(I) salt, or various proline-derived organocatalysts) to each vial (5-10 mol%).
-
Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reactions by TLC or LC-MS to determine the consumption of starting materials and the formation of products.
-
After completion, analyze the crude reaction mixture by 1H and 19F NMR to determine the diastereomeric ratio and regioselectivity.
Michael Addition Followed by Reductive Cyclization
This two-step approach involves the conjugate addition of a nucleophile to a trifluoromethyl-substituted α,β-unsaturated carbonyl or nitro compound, followed by a reductive cyclization to form the pyrrolidine ring.[1][4][5]
Question: After performing a Michael addition and subsequent reductive cyclization, I am observing significant amounts of uncyclized intermediate and other byproducts in my crude product. What could be the issue?
Answer: Incomplete cyclization and the formation of side products in this sequence often point to issues with the reduction step or competing side reactions of the Michael adduct.
Common Side Products and their Causes:
-
Uncyclized γ-Amino Ketone/Ester: Incomplete reduction of the nitro group or incomplete reductive amination of the ketone can lead to the isolation of the stable intermediate.
-
1,5-Dicarbonyl Compounds: If an enamine is used as the Michael donor, hydrolysis of the intermediate enamine during workup or purification can lead to the formation of a 1,5-dicarbonyl compound.[6]
-
Over-reduction Products: Harsh reducing agents can sometimes lead to the reduction of other functional groups in the molecule.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Reducing Agent | The choice of reducing agent is critical for the cyclization step. For the reduction of a nitro group to an amine, catalytic hydrogenation (e.g., H2, Pd/C or Raney Nickel) is often effective and can lead to concomitant cyclization.[4] For the reductive amination of a ketone, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are preferred to avoid over-reduction. |
| pH Control | The pH of the reaction mixture can be crucial for both the stability of the intermediates and the efficiency of the cyclization. For reductive amination, slightly acidic conditions (pH 4-6) are often optimal to promote iminium ion formation without causing significant side reactions. |
| One-Pot vs. Two-Step Procedure | While a one-pot procedure can be more efficient, isolating the Michael adduct before the reductive cyclization can sometimes provide better overall yields and purity by allowing for optimization of each step independently. |
| Purification of the Michael Adduct | Purifying the Michael adduct before the cyclization step can remove any unreacted starting materials or side products from the first step that might interfere with the reduction and cyclization. |
Diagram: Troubleshooting Michael Addition/Reductive Cyclization
Caption: Troubleshooting logic for Michael addition/cyclization.
Section 2: Frequently Asked Questions (FAQs)
This section addresses more specific and frequently encountered issues during the synthesis and handling of trifluoromethylated pyrrolidines.
Q1: I've successfully synthesized my trifluoromethylated pyrrolidine, but it seems to be degrading over time, especially in solution. What could be causing this instability?
A1: The stability of fluorinated compounds can sometimes be compromised by the presence of neighboring functional groups. In the case of 2-(fluoromethyl)pyrrolidines, intramolecular nucleophilic attack by the pyrrolidine nitrogen onto the carbon bearing the fluorine can lead to the formation of an aziridinium ion intermediate. This intermediate can then be attacked by nucleophiles (such as water from the solvent) to give a mixture of the corresponding alcohol and a ring-expanded piperidine product.[7] This degradation is often accelerated at elevated temperatures and non-neutral pH.[7]
Mitigation Strategies:
-
Storage: Store the compound as a solid in a cool, dry, and dark place. If it must be stored in solution, use an aprotic solvent and store at low temperatures.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification.
-
Protecting Groups: If the pyrrolidine nitrogen is part of the final desired structure, consider if a protecting group could be used during synthesis and removed in a final, carefully controlled step.
Q2: My reaction is sluggish and giving low yields. Could the trifluoromethyl group be interfering with the reaction?
A2: Yes, the strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of adjacent functional groups. For example, a CF3 group can:
-
Decrease Nucleophilicity: A CF3 group on or near the pyrrolidine nitrogen will decrease its nucleophilicity, potentially slowing down reactions where the nitrogen acts as a nucleophile.
-
Increase Acidity: Protons on carbons adjacent to a CF3 group are more acidic, which can lead to undesired deprotonation and side reactions under basic conditions.
-
Influence Electrophilicity: A CF3 group can increase the electrophilicity of a nearby carbonyl group, making it more susceptible to nucleophilic attack.
When troubleshooting low-yielding reactions, it is important to consider these electronic effects and adjust the reaction conditions accordingly (e.g., by using a stronger nucleophile, a non-nucleophilic base, or by carefully controlling the stoichiometry of reagents).
Q3: What are the best practices for purifying trifluoromethylated pyrrolidines?
A3: The purification strategy will depend on the specific properties of your compound and the nature of the impurities.
-
Chromatography: Reverse-phase HPLC can be a powerful tool for separating polar trifluoromethylated pyrrolidines from less polar side products. For less polar compounds, normal-phase silica gel chromatography is often effective. Due to the acidity of silica gel, it is sometimes beneficial to add a small amount of a neutralizer like triethylamine to the eluent to prevent degradation of acid-sensitive compounds.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity. Screening a variety of solvents is recommended.
-
Extraction: A standard aqueous workup with a sequence of acidic, basic, and neutral washes can be very effective at removing many common impurities.
Diagram: General Synthesis and Side Product Pathways
Caption: Overview of synthetic routes and potential side products.
References
-
Asymmetric Construction of Pyrrolidines Bearing a Trifluoromethylated Quaternary Stereogenic Center via CuI‐Catalyzed 1,3‐Dipolar Cycloaddition of Azomethine Ylides with β‐CF3‐β,β‐Disubstituted Nitroalkenes. Chemistry – An Asian Journal. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. [Link]
-
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
-
23.12: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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- 1. Sci-Hub. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization / Organic Letters, 2014 [sci-hub.box]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Welcome to the technical support guide for 2-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chiral building block. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroactive compounds, achieving high purity is paramount.[1] This guide provides field-proven insights and detailed protocols to help you achieve your desired purity specifications.
Section 1: Understanding the Compound - FAQs
This section addresses fundamental questions about the compound's properties and the rationale behind its common usage as a hydrochloride salt.
Q1: What are the key physicochemical properties of this compound hydrochloride?
Understanding the basic properties of your compound is the first step in designing a robust purification strategy. While specific experimental data for the 2-substituted isomer is proprietary or scattered, we can infer properties from closely related analogs and general chemical principles.
| Property | Value / Observation | Rationale & Significance for Purification |
| Molecular Formula | C₁₁H₁₃ClF₃N | - |
| Molecular Weight | 251.68 g/mol | Essential for calculating molar equivalents and yields. |
| Form | Typically a crystalline solid | Solids are generally purified by recrystallization. |
| Chirality | Contains a stereocenter at C2 | Enantiomeric purity is a critical parameter. Chiral separation techniques are often required.[2] |
| pKa (of conjugate acid) | Estimated 8-10 | The pyrrolidine nitrogen is basic. This allows for easy conversion between the free base and the salt, which is the foundation of acid-base extraction purification. |
| Solubility | Salt: Soluble in water, methanol; sparingly soluble in isopropanol, acetone; insoluble in non-polar solvents (e.g., hexanes, ether).[1] | Free Base: Soluble in most organic solvents. |
| Thermal Stability | The trifluoromethyl group is stable, but the pyrrolidine ring can be susceptible to decomposition at high temperatures. | Avoid excessive heat during solvent removal or drying to prevent degradation. |
Q2: Why is this compound typically handled as a hydrochloride salt instead of the free base?
There are several compelling reasons to work with the hydrochloride salt:
-
Improved Handling: The free base, this compound, is expected to be a liquid or low-melting solid that can be volatile, corrosive, and irritating.[3] The hydrochloride salt is a stable, non-volatile crystalline solid, making it significantly easier and safer to weigh and handle.
-
Enhanced Stability: Amine free bases can be susceptible to atmospheric oxidation and absorption of carbon dioxide. The salt form protects the basic nitrogen, leading to a longer shelf life.
-
Purification Advantage: The salt's crystallinity makes it highly suitable for purification by recrystallization, a scalable and efficient method for removing non-ionic impurities.
-
Aqueous Solubility: The salt form is more soluble in aqueous and protic solvents, which can be advantageous for certain reaction setups and for purification steps involving water.[1]
Q3: What are the common impurities I might encounter?
Impurity profiles are highly dependent on the synthetic route. However, some common classes of impurities to anticipate include:
| Impurity Class | Specific Examples | Origin | Recommended Removal Method |
| Starting Materials | 2-(Trifluoromethyl)bromobenzene, N-vinylpyrrolidinone, etc. | Incomplete reaction. | Recrystallization, Chromatography (as free base). |
| Reaction By-products | Over-alkylation products, products of side reactions from the trifluoromethyl group.[4][5] | Non-specific reactions. | Recrystallization, Chromatography. |
| Diastereomers/Enantiomers | The undesired enantiomer (R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine. | Non-enantioselective synthesis or racemization. | Chiral HPLC, Diastereomeric salt resolution.[6] |
| Residual Solvents | Toluene, Dichloromethane, Methanol, Isopropanol. | Trapped in the crystal lattice during purification. | High-vacuum drying, re-slurrying in a non-solvent. |
| Inorganic Salts | NaCl, Na₂SO₄ | Work-up and drying steps. | Recrystallization, Filtration. |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is the primary method for purifying the hydrochloride salt. Success hinges on selecting the right solvent system and technique.
Q4: My compound won't crystallize from solution. What should I do?
This is a common issue. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for inducing crystallization.
-
Explanation of Steps:
-
Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate nucleation.
-
Scratching: Use a glass rod to make a small scratch on the inside of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.
-
Slow Cooling: Rapid cooling often leads to oils or amorphous solids. A slow, controlled temperature decrease (e.g., in an insulated bath or by turning off the heat and leaving it overnight) promotes the formation of well-ordered crystals.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., methanol), slowly add a solvent in which it is insoluble (an "anti-solvent," e.g., diethyl ether or hexanes) until the solution becomes turbid, then warm slightly to clarify and cool slowly.
-
Q5: The purity of my recrystallized material is still low. How can I improve it?
Low purity after recrystallization usually points to two issues:
-
Ineffective Solvent System: The chosen solvent may be dissolving the impurities along with the product, or not dissolving them at all, leading to co-precipitation. Experiment with different solvent systems. Good solvent pairs for amine hydrochlorides often include alcohol/ether (e.g., isopropanol/diethyl ether) or alcohol/ester (e.g., ethanol/ethyl acetate).
-
Occluded Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Ensure you are cooling the solution slowly to allow for selective crystallization. A second recrystallization is often necessary to achieve high purity.
Q6: I'm observing an oiling out phenomenon instead of crystallization. What causes this and how can I fix it?
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound). The liquid solute separates from the solvent.
-
Cause: Often caused by using a solvent system that is too non-polar or by cooling the solution too rapidly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent to increase the total volume and lower the saturation point.
-
Allow the solution to cool much more slowly, ensuring that it remains well-stirred.
-
If the problem persists, a different solvent system is required.
-
Experimental Protocol: Optimized Recrystallization
This protocol uses an isopropanol/diethyl ether solvent system, which is effective for many amine hydrochlorides.
-
Dissolution: Place the crude this compound hydrochloride in an appropriately sized Erlenmeyer flask. Add the minimum amount of warm (~50 °C) isopropanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed to induce crystallization (see Q4). Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Anti-Solvent Addition: While stirring the cold slurry, slowly add diethyl ether (an anti-solvent) until a significant increase in precipitate is observed (e.g., 1-2 volumes relative to the isopropanol).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum. Verify purity by HPLC and/or NMR.
Section 3: Troubleshooting Purification by Chromatography
For impurities that are structurally very similar to the product, chromatography may be necessary. This is typically performed on the free base.
Q7: My compound is streaking badly on the silica gel column (as the free base). How can I get sharp peaks?
The basic nitrogen of the pyrrolidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing peak tailing and poor separation.
-
Solution: Add a small amount of a competitive base to the eluent to block these active sites.
-
Standard Method: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., ethyl acetate/hexanes).
-
For Sensitive Compounds: If triethylamine is too harsh, a 1-2% solution of methanol containing a small amount of aqueous ammonia (e.g., 1%) can be used as a polar modifier in a dichloromethane mobile phase.
-
Q8: I need to separate the enantiomers. What's the best starting point for chiral HPLC method development?
Chiral separations are often empirical, but a systematic approach yields the best results. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including chiral amines.[7]
-
Recommended Starting Point:
-
Column: A cellulose or amylose-based CSP (e.g., Chiralcel® OD, Chiralpak® AD, IA, IB).
-
Mobile Phase: Start with a polar organic mode (e.g., acetonitrile/methanol) or normal phase (heptane/isopropanol).
-
Additive: The key to separating amines is an additive. For normal phase, use 0.1% of a basic modifier like diethylamine (DEA) or butylamine. For polar organic mode, a combination of an acid and a base (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine) can be very effective.[8]
-
Experimental Protocol: Flash Chromatography of the Free Base
-
Conversion to Free Base: Dissolve the hydrochloride salt in water. Add 1M NaOH solution dropwise until the pH is >11.
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base (often an oil).
-
Column Preparation: Prepare a silica gel column packed with your chosen eluent (e.g., 20% ethyl acetate in hexanes + 1% Et₃N).
-
Loading: Dissolve the crude free base in a minimal amount of DCM and load it onto the column.
-
Elution & Collection: Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.
-
Re-formation of Salt: Combine the pure fractions, concentrate under reduced pressure, and re-dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring to precipitate the pure hydrochloride salt. Collect by filtration.
Section 4: Advanced Purification & Characterization
This section covers final polishing steps and potential pitfalls related to the solid-state properties of the material.
Q9: How can I effectively remove residual solvents?
Residual solvents can be stubborn.
-
High Vacuum Drying: Drying the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours is the most common method.
-
Re-slurrying: If a solvent like toluene is trapped, suspending the solid in a non-solvent where it is completely insoluble (like hexanes), stirring for an hour, and then filtering can help pull the trapped solvent out.
Q10: My purified material seems to change over time (e.g., caking, changing flowability). Could this be a polymorphism issue?
Yes. Amine hydrochlorides are known to exhibit polymorphism, where different crystal forms can exist.[9] These forms can have different stabilities and may interconvert depending on conditions like humidity and temperature.[10][11]
-
What to do:
-
Characterize: Use techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for different crystalline forms.
-
Control Crystallization: The polymorphic form can often be controlled by carefully controlling the solvent and cooling rate during crystallization.
-
Storage: Store the final material in a desiccator under inert gas to protect it from atmospheric moisture, which can trigger polymorphic transitions.[10]
-
Q11: What is the best way to convert the hydrochloride salt to the free base and back again for purification?
This acid-base extraction is a powerful purification technique to remove non-basic impurities. The following workflow illustrates the process.
Caption: Acid-base extraction workflow for purification.
References
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization . ResearchGate. Available at: [Link]
-
Tetflupyrolimet - Wikipedia . Wikipedia. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]
-
(±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride . MySkinRecipes. Available at: [Link]
-
Tetflupyrolimet - AERU - University of Hertfordshire . AERU. Available at: [Link]
-
Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem . National Institutes of Health. Available at: [Link]
-
The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate . ResearchGate. Available at: [Link]
-
Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting . ResearchGate. Available at: [Link]
-
4-chloromethyl-3-hydroxy-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinona (Ref: R406639) . AERU. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives . ResearchGate. Available at: [Link]
- Process for the purification of amorolfine hydrochloride. Google Patents.
-
2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem . National Institutes of Health. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone . FDA. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis . Enlighten Theses. Available at: [Link]
-
Powder diffraction investigations of some organic hydrochlorides . AIP Publishing. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry. Available at: [Link]
-
What are amine hydrochlorides? . Reddit. Available at: [Link]
-
Chiral HPLC Separations . Phenomenex. Available at: [Link]
-
Polymorphic changes of thiamine hydrochloride during granulation and tableting . PubMed. Available at: [Link]
- Production of pyrrolidine. Google Patents.
-
triprolidine hydrochloride and its Impurities . Pharmaffiliates. Available at: [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns . National Institutes of Health. Available at: [Link]
-
2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem . National Institutes of Health. Available at: [Link]
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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- 8. researchgate.net [researchgate.net]
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Impact of solvent on diastereoselectivity in pyrrolidine-catalyzed reactions
Welcome, researchers and innovators. This guide, curated by our senior application scientists, serves as a specialized resource for troubleshooting and optimizing diastereoselectivity in pyrrolidine-catalyzed reactions. We understand that controlling stereochemical outcomes is paramount in drug development and complex molecule synthesis. The choice of solvent is often a critical, yet nuanced, parameter that can dictate the success of these transformations.
Here, we move beyond generic protocols to provide in-depth, mechanism-driven answers to the common challenges you face at the bench. Our goal is to empower you with the causal understanding needed to make informed decisions and rationalize your experimental outcomes.
Section 1: Frequently Asked Questions - The "Why" Behind Solvent Effects
This section addresses the fundamental principles governing the solvent's role in directing diastereoselectivity.
Q1: How, mechanistically, does a solvent influence the diastereoselectivity of a pyrrolidine-catalyzed reaction?
A: The solvent's impact is multifaceted and occurs at several key stages of the catalytic cycle. Pyrrolidine catalysts, most famously L-proline, operate primarily through an enamine mechanism.[1][2] The solvent influences:
-
Enamine Formation: The initial condensation between the pyrrolidine catalyst and a carbonyl donor (e.g., a ketone) involves the formation of charged intermediates. Solvents capable of stabilizing these charges can affect the rate and equilibrium of enamine formation.[1]
-
Transition State Stabilization: The most critical influence is on the transition state of the diastereoselectivity-determining step (e.g., the C-C bond formation in an aldol or Michael reaction). The solvent molecules create a "microenvironment" around the reacting species.[3][4] Their polarity, proticity, and ability to form hydrogen bonds can preferentially stabilize one transition state over another, thereby favoring the formation of a specific diastereomer.
-
Catalyst Conformation and Solubility: The solvent affects the solubility of the catalyst and substrates.[2] Poor solubility can lead to low reactivity and inconsistent results. Furthermore, the solvent can influence the conformational flexibility of the catalyst, which is crucial for creating a well-defined chiral pocket.[5]
Q2: What is the general role of polar aprotic vs. polar protic solvents?
A: This is a crucial distinction.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, CH3CN): These are often the "go-to" solvents for proline-catalyzed reactions because they effectively dissolve the catalyst and stabilize charged intermediates in the enamine pathway.[1][6] They are generally poor hydrogen bond donors, which can be advantageous.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are strong hydrogen bond donors. This can be a double-edged sword. They can reduce the nucleophilicity of the enamine intermediate by forming hydrogen bonds with it, potentially slowing the reaction or lowering selectivity.[7] In some cases, protic solvents have been associated with poor stereocontrol.[6] However, in specific systems, such as in mixtures with water, they can lead to excellent results by facilitating proton transfer in the transition state.[6]
Q3: How does hydrogen bonding specifically direct the stereochemical outcome?
A: Hydrogen bonding is a key non-covalent interaction that governs stereoselectivity. In proline-catalyzed reactions, the carboxylic acid moiety of proline is essential for asymmetric induction because it acts as a hydrogen bond donor.[8] It orients the electrophile (e.g., an aldehyde) in the transition state.
A solvent that is a strong hydrogen bond donor or acceptor can interfere with this internal organization.
-
Protic solvents can compete with the catalyst's carboxylic acid, disrupting the precise orientation of the substrates and leading to lower diastereoselectivity.[7]
-
Aprotic solvents with hydrogen bond accepting capabilities (like DMSO) can still interact with the catalyst's proton, but this interaction is often less disruptive than that of a protic solvent. The key is that the solvent can alter the delicate balance of hydrogen bonding that defines the preferred transition state geometry.[9]
Caption: A systematic workflow for solvent optimization.
Step-by-Step Methodology:
-
Reaction Setup: In 5 separate, dry reaction vials, add your pyrrolidine catalyst (e.g., L-proline, 10-20 mol%).
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent (e.g., Toluene, CH2Cl2, THF, CH3CN, DMSO).
-
Reagent Addition: Add the carbonyl donor (e.g., cyclohexanone, 5 equivalents). Stir for 5 minutes to ensure dissolution.
-
Initiation: Add the electrophile (e.g., 4-nitrobenzaldehyde, 1 equivalent) to each vial simultaneously to start the reactions.
-
Monitoring: Stir all reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).
-
Analysis: Take an aliquot from each reaction mixture. Dilute with a suitable deuterated solvent (for NMR) or mobile phase (for HPLC). Determine the conversion and the diastereomeric ratio (d.r.) for each solvent.
-
Interpretation: Compare the results to identify the solvent that provides the best balance of reactivity and diastereoselectivity.
Data Summary: Solvent Effects on Diastereoselectivity in Model Reactions
The following table summarizes reported solvent effects for common pyrrolidine-catalyzed reactions. Note that optimal conditions are highly substrate-dependent.
| Reaction Type | Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Yield/Conversion | Reference |
| Aldol Addition | Proline | DMSO | High | Good | [1] |
| Aldol Addition | Proline | CH2Cl2 / CHCl3 | High Stereoselectivity | Good Yield | [10] |
| Aldol Addition | Proline | Polar Solvents | Decreased Diastereoselectivity | Decreased Yield | [10] |
| Aldol Addition | Proline | Methanol/Water | Good (but can be lower) | High Reactivity | [6] |
| [3+2] Cycloaddition | Ag2CO3 / Sulfinylimine | Toluene | >95:5 | Good | [11] |
| [3+2] Cycloaddition | Ag2CO3 / Sulfinylimine | THF / CH3CN | Decreased d.r. | Quantitative Conv. | [11] |
| Michael Addition | Pyrrolidine Derivative | CH2Cl2 | 70:30 to 78:22 (syn major) | ~95% | [12] |
| Michael Addition | PS-Supported Pyrrolidine | Water | High Enantioselectivity | Moderate Conversion | [13] |
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. (2024). MDPI.
- Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. PMC - NIH.
- Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023).
- Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.
- Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine.
- Recent Advances in Greener Asymmetric Organoc
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). NIH.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration.
- Diastereodivergent Catalysis.
- Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025). Wiley Online Library.
- Switching Diastereoselectivity in Proline-Catalyzed Aldol Reactions. (2012). Sci-Hub.
- Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.
- Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annul
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-(Fluoromethyl)pyrrolidine Compounds
This guide is designed for researchers, scientists, and drug development professionals working with molecules containing the 2-(fluoromethyl)pyrrolidine moiety. This structural motif, while valuable for its potential to modulate physicochemical and pharmacological properties, can present significant stability challenges. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you anticipate, diagnose, and mitigate stability issues encountered during your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of 2-(fluoromethyl)pyrrolidine compounds.
Q1: Why are 2-(fluoromethyl)pyrrolidine compounds particularly susceptible to degradation?
A: The instability primarily arises from the chemical environment created by the proximity of the pyrrolidine nitrogen to the fluoromethyl group. The electron-withdrawing nature of the fluorine atom makes the methylene carbon electrophilic and susceptible to nucleophilic attack. The adjacent nitrogen atom can act as an internal nucleophile or facilitate elimination/hydrolysis pathways, particularly in aqueous solutions. This can lead to defluorination or other degradation mechanisms. A notable example from a Novartis project showed that while the solid form was stable, compounds with this moiety decomposed by 60-90% in a pH 7.4 solution at 50°C over seven days[1]. In contrast, structurally similar compounds lacking the fluoromethyl group showed minimal decomposition under the same conditions[1].
Q2: Under what specific conditions is degradation most likely to occur?
A: The primary risk factor is the compound's state. Degradation is most pronounced in the solution state , especially in aqueous or protic solvents. Key stress conditions to be aware of are:
-
Neutral to Basic pH: Instability is significantly accelerated at neutral (pH 7.4) and basic pH levels. This is a critical consideration for compounds intended for intravenous formulations or those subjected to biological assays in buffered media[1].
-
Elevated Temperature: While the solid material may have acceptable thermal stability, temperature stress in solution dramatically increases the rate of degradation[1].
-
Presence of Nucleophiles: Buffers or formulation excipients containing nucleophilic species can potentially react with the fluoromethyl group, leading to degradation.
Q3: What are the most probable degradation products I should look for?
A: The most common degradation pathway involves the loss of the fluorine atom. While definitive identification requires analytical characterization (e.g., LC-MS, NMR), the likely degradation products include:
-
Hydroxymethyl Analogue: Hydrolysis of the C-F bond, potentially via an intermediate, would replace the fluorine with a hydroxyl group, forming the 2-(hydroxymethyl)pyrrolidine derivative.
-
Iminium Ion-derived Products: An intermediate iminium ion could be formed, which is then trapped by water or other nucleophiles.
-
Ring-Opened Products: Under harsh conditions, cleavage of the pyrrolidine ring is possible.
It is imperative to use a stability-indicating analytical method, such as RP-HPLC with mass spectrometric detection, to separate and identify these potential degradants[2].
Q4: How should I properly handle and store these compounds to maximize their shelf-life?
A: Proper handling and storage are critical to prevent premature degradation.
-
Storage Conditions: Store the compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated place[3][4]. Recommended storage temperatures are often 2-8°C[4]. For highly sensitive analogues, storage under an inert atmosphere like argon may be necessary[4].
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, even for a short duration, keep them at a low temperature (2-8°C) and minimize exposure to light. Avoid preparing stock solutions in neutral or basic aqueous buffers for long-term storage. Acidic conditions may offer better short-term stability, but this must be experimentally verified.
-
Safe Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5]. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation[3].
Section 2: Troubleshooting Guide
This section provides practical advice for specific experimental issues that may arise from compound instability.
Issue 1: I'm seeing a new, growing peak in my HPLC chromatogram during routine analysis of a solution.
-
Plausible Cause: This is a classic sign of compound degradation. The new peak is likely a degradant, and its area will increase over time as the parent compound's area decreases.
-
Troubleshooting Steps:
-
Rule out Artifacts: First, confirm the new peak is not from the solvent, buffer, or sample container by injecting a blank.
-
Confirm with a Fresh Sample: Immediately prepare a fresh solution of your compound from solid material and analyze it. If the new peak is absent or significantly smaller in the fresh sample, this strongly points to degradation in the original solution.
-
Initiate a Stability Study: If degradation is confirmed, proceed with a forced degradation study (see Protocol 1) to systematically identify the conditions (pH, temperature, light, etc.) that cause the degradation. This will help you understand the compound's liabilities.
-
Issue 2: My compound is showing inconsistent or diminishing activity in my solution-based biological assay.
-
Plausible Cause: The loss of potency is often directly linked to the degradation of the active pharmaceutical ingredient (API) in the assay medium. The buffer, temperature (typically 37°C for cell-based assays), and incubation time all contribute to degradation.
-
Troubleshooting Steps:
-
Analytical Confirmation: Analyze the compound in the exact assay medium over the time course of the experiment using a validated HPLC method. Quantify the percentage of the parent compound remaining at key time points (e.g., 0, 2, 8, 24 hours).
-
Correlate Activity with Purity: Plot the biological activity against the measured concentration of the parent compound. A strong correlation suggests that compound degradation is the root cause of the activity loss.
-
Assay Modification: If degradation is significant, consider modifying the assay protocol. Options include reducing the incubation time, preparing the compound solution immediately before addition to the assay, or evaluating if a lower pH for the stock solution is feasible.
-
Issue 3: How do I prove my analytical method is "stability-indicating"?
-
Core Principle: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the intact drug substance, free from interference from any degradation products, impurities, or excipients[6][7].
-
Validation Protocol:
-
Perform Forced Degradation: Subject your compound to a range of stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products[8]. The goal is to achieve 5-20% degradation of the parent compound[8].
-
Assess Peak Purity: Analyze the stressed samples using your HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Demonstrate Resolution: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis (using PDA data) should be used to confirm that the parent peak is spectrally pure and has no co-eluting degradants[2].
-
Section 3: Experimental Protocols & Data
This section provides a standardized workflow for stress testing and a summary of expected results.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study to identify the stability liabilities of a 2-(fluoromethyl)pyrrolidine compound.
Objective: To determine the intrinsic stability of the compound by subjecting it to common stress conditions and to identify potential degradation products.
Materials:
-
2-(fluoromethyl)pyrrolidine test compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, oven, and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 50-60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C), as base hydrolysis is often faster.
-
Neutral Hydrolysis: Dilute the stock solution with HPLC-grade water. Incubate at 50-60°C.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep the solution from the "Neutral Hydrolysis" step at a higher temperature (e.g., 70°C) in an oven, protected from light. Also, test the solid compound at the same temperature.
-
Photolytic Degradation: Expose both a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Run a dark control sample in parallel.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the number and relative amounts of degradation products formed under each condition.
-
Use MS data to propose structures for the major degradants.
-
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Data Summary: Expected Degradation Profile
This table summarizes the likely stability outcomes for a typical 2-(fluoromethyl)pyrrolidine compound based on published data and chemical principles[1].
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| Hydrolysis | 0.1 M HCl, 60°C | Slow to Moderate Degradation | Acid-catalyzed hydrolysis |
| Water, pH ~7, 60°C | Significant Degradation | Hydrolysis, potential intramolecular catalysis | |
| 0.1 M NaOH, 40°C | Rapid Degradation | Base-catalyzed hydrolysis/elimination | |
| Oxidation | 3% H₂O₂, RT | Compound-specific, potentially stable | Oxidation of the pyrrolidine ring or other functional groups |
| Thermal | Solid, 70°C | Likely Stable | - |
| Solution, 70°C | Significant Degradation | Thermally accelerated hydrolysis | |
| Photolysis | ICH Q1B | Compound-specific, depends on chromophore | Photochemical degradation |
Visualization: Proposed Primary Degradation Pathway
Caption: Proposed degradation via an iminium ion intermediate.
References
-
Hughes, D. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
Key, B. D., et al. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(8), 3085-3097. [Link]
-
Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4568-4574. [Link]
-
Ravisankar, P., et al. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. International Journal of Pharmaceutical Sciences Review and Research, 42(1), 177-191. [Link]
-
Sharma, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Sriram, D., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(1), 103-116. [Link]
-
Stevenson, C. L., et al. (1995). Oxidative degradation of antiflammin 2. International Journal of Pharmaceutics, 114(1), 93-103. [Link]
-
O'Connell, C., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8820986. [Link]
-
Fagan, C., et al. (2015). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Food Additives & Contaminants: Part A, 32(1), 83-93. [Link]
Sources
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. rjptonline.org [rjptonline.org]
- 7. [PDF] Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs | Semantic Scholar [semanticscholar.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Introduction: The synthesis of 2-[2-(trifluoromethyl)phenyl]pyrrolidine, a key intermediate in the development of various pharmacologically active agents, often yields a crude product containing a mixture of unreacted starting materials, reagents, and reaction byproducts. Achieving high purity (>99%) is critical for subsequent synthetic steps and ensuring the integrity of final compounds. This guide provides a comprehensive, experience-driven framework for troubleshooting common purification challenges and offers detailed protocols for isolating this compound with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for common syntheses involving the reduction of an imine or cyclization pathways, the following impurities are frequently observed:
-
Unreacted Starting Materials: Such as 2-(trifluoromethyl)benzaldehyde, 1,4-dibromobutane, or related precursors.
-
Partially Reduced Intermediates: For instance, the corresponding imine precursor to the pyrrolidine ring may persist if the reduction is incomplete.
-
Solvents and Reagents: Residual high-boiling point solvents (e.g., DMSO, DMF) and leftover reagents or their byproducts.
-
Byproducts from Side Reactions: These can include isomers, over-reduced species, or products from intermolecular reactions. The trifluoromethyl group itself is generally robust, but harsh conditions can sometimes lead to unexpected side products[1].
-
Water: Often introduced during aqueous workup steps. Even small amounts can interfere with subsequent reactions or purification steps[2].
A preliminary analysis by techniques like ¹H NMR, ¹⁹F NMR, and LC-MS is crucial for identifying the specific impurities present in your batch. The unique chemical shift of the CF₃ group in ¹⁹F NMR can be a powerful tool for detecting and quantifying fluorinated impurities[3].
Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?
A2: For a basic compound like a pyrrolidine, an acid-base extraction is the most effective initial cleanup step. This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral and acidic impurities.
-
Causality: Dissolving the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing with an aqueous acid (e.g., 1M HCl) protonates the pyrrolidine, rendering it water-soluble as the ammonium salt. Neutral organic impurities remain in the organic layer, which is discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the pyrrolidine, allowing it to be extracted back into a fresh organic layer. This process effectively removes a significant portion of non-basic impurities and can simplify subsequent chromatographic or distillation steps.
Q3: How do I choose between flash chromatography, distillation, and crystallization for final purification?
A3: The choice depends on the nature of the remaining impurities, the scale of your reaction, and the physical properties of your compound.
| Purification Method | Ideal Scenario | Key Considerations |
| Flash Column Chromatography | Impurities have different polarities from the product. Suitable for small to medium scales (mg to grams). | The basicity of the pyrrolidine can cause significant peak tailing on standard silica gel. It is essential to add a modifier like triethylamine (0.5-1%) to the mobile phase to obtain sharp, symmetrical peaks. |
| Vacuum Distillation | The product is thermally stable and has a boiling point significantly different (>20-30 °C) from the impurities. Ideal for larger scales (multi-gram to kg). | A high-quality vacuum is necessary to lower the boiling point and prevent thermal decomposition. A fractionating column can improve separation between closely boiling compounds[4]. |
| Crystallization | The product is a solid or can be converted into a crystalline salt. This method is excellent for achieving very high purity. | The free base of this compound may be an oil or low-melting solid. Inducing crystallization can be challenging. A highly effective strategy is to form a salt (e.g., hydrochloride, tartrate, or malate) which is typically a stable, crystalline solid amenable to recrystallization[5]. |
Troubleshooting Guides
Issue 1: Purity is not improving after flash column chromatography.
| Potential Cause | Troubleshooting Action & Rationale |
| Co-eluting Impurities | An impurity with a similar polarity is eluting with your product. Solution: Modify the mobile phase. If using a standard hexane/ethyl acetate system, try switching to a different solvent system with alternative selectivities, such as dichloromethane/methanol. For challenging separations of fluorinated compounds, specialized chromatographic conditions may be beneficial[6][7]. |
| Product Degradation on Silica | The acidic nature of silica gel can sometimes degrade sensitive compounds, although this specific pyrrolidine is generally stable. Solution: Deactivate the silica gel by pre-treating it with the mobile phase containing triethylamine. Alternatively, switch to a less acidic stationary phase like alumina[8]. |
| Column Overload | Loading too much crude material onto the column results in poor separation. Solution: Reduce the amount of material loaded relative to the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Issue 2: The compound "oils out" during attempts at recrystallization.
| Potential Cause | Troubleshooting Action & Rationale |
| Low Melting Point / Eutectic Mixture | The free base may be a liquid at room temperature, or the impurities present are depressing the melting point. Solution 1 (Recommended): Convert the product to a crystalline salt. Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of D-tartaric acid in ethanol). The resulting salt will often precipitate as a solid that can be easily recrystallized. This is a standard method for purifying chiral amines[5]. Solution 2: Try a different solvent system for recrystallization. Use a binary solvent system (one solvent in which the compound is soluble, one in which it is not) and slowly add the anti-solvent at a low temperature. |
| Supersaturation / Rapid Cooling | The solution is too concentrated, or cooling is too rapid, preventing the formation of an ordered crystal lattice. Solution: Use a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod can provide a surface for nucleation. |
Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
The following diagram illustrates a typical decision-making workflow for purifying the crude product.
Caption: Decision workflow for purification.
Protocol 1: Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine). Pack the column carefully to avoid air bubbles.
-
Loading: Dissolve the crude material (post-extraction) in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Tartrate Salt Formation
-
Salt Formation: Dissolve the purified oil (1.0 eq) from chromatography or distillation in a minimal amount of warm ethanol or isopropanol. In a separate flask, dissolve D-(-)-Tartaric acid (1.0 eq) in the same warm solvent.
-
Precipitation: Slowly add the tartaric acid solution to the pyrrolidine solution with stirring. A white precipitate should form. If no precipitate forms, allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.
-
Isolation: Collect the solid salt by vacuum filtration, washing with a small amount of cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of boiling ethanol or methanol. Allow the solution to cool slowly to form high-purity crystals. Filter and dry the crystals under vacuum.
-
Liberation of Free Base (Optional): To recover the purified pyrrolidine as a free base, dissolve the salt in water, basify the solution to pH > 10 with 2M NaOH, and extract the product into ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pure oil.
References
-
Process for the purification of 2-pyrrolidone. Google Patents.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. ResearchGate.
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
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Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed.
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health.
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2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine. ChemScene.
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How to improve the regioselectivity of pyrrolidine-catalyzed reactions
A Specialist's Guide to Mastering Regioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of controlling regioselectivity in pyrrolidine-catalyzed reactions. This resource moves beyond standard protocols to provide in-depth, mechanistic insights and actionable troubleshooting strategies to empower you at the bench.
Core Principles: Understanding the "Why" Behind Regioselectivity
At the heart of pyrrolidine catalysis is the formation of nucleophilic enamine intermediates from carbonyl compounds.[1][2] When an unsymmetrical ketone is used, the pyrrolidine catalyst can react to form two different enamine regioisomers. The ultimate regioselectivity of the product is determined by which of these enamines preferentially reacts with the electrophile. Mastering regioselectivity, therefore, requires a deep understanding of the factors that govern the formation and reactivity of these key intermediates.
Several factors are in a delicate balance:
-
Kinetic vs. Thermodynamic Control: The reaction can be directed to favor either the kinetic or the thermodynamic product.[3] The kinetic enamine, formed by deprotonation of the less sterically hindered α-proton, is generally formed faster.[3] The thermodynamic enamine, which is the more substituted and more stable alkene, is favored under conditions that allow for equilibration.[3]
-
Steric and Electronic Effects: The steric and electronic properties of the substrate, the catalyst, and the electrophile all play a crucial role in determining the regiochemical outcome.[4][5][6][7] Bulky catalysts can block one face of the substrate, while electronic effects can influence the stability of the transition states.
-
Solvent Effects: The solvent can significantly impact the stability of intermediates and transition states through noncovalent interactions, thereby influencing selectivity.[8][9][10][11][12]
Troubleshooting & FAQs: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
Question 1: "My alkylation of an unsymmetrical ketone is giving me a mixture of regioisomers. How can I favor the formation of the product from the less substituted enamine (kinetic product)?"
Underlying Cause: Obtaining a mixture of regioisomers suggests that both the kinetic and thermodynamic enamine intermediates are being formed and are reacting with your electrophile. To favor the kinetic product, you need to use conditions that promote the rapid, irreversible formation of the less substituted enamine.
Troubleshooting Guide:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) will favor the kinetically controlled pathway, as there will be insufficient thermal energy to overcome the higher activation barrier for the formation of the thermodynamic enamine.[3]
-
Choose a Bulky Catalyst: Employing a sterically demanding pyrrolidine catalyst, such as a diarylprolinol silyl ether, can enhance the formation of the less substituted enamine. The bulky groups on the catalyst will preferentially interact with the less hindered side of the ketone.
-
Use a Non-Coordinating Solvent: Solvents with low polarity and poor coordinating ability, such as hexane or toluene, are less likely to stabilize the more polar transition state leading to the thermodynamic enamine.
-
Consider the Base: If a co-base is used, a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is ideal for kinetic enolate formation.[13]
Experimental Protocol: Kinetic Alkylation of an Unsymmetrical Ketone
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the unsymmetrical ketone (1.0 equiv) and the pyrrolidine catalyst (0.1-0.2 equiv) in a non-coordinating solvent (e.g., toluene).
-
Cool the mixture to the desired low temperature (e.g., -78 °C).
-
Slowly add the alkylating agent (1.1 equiv) dropwise over 30 minutes.
-
Stir the reaction at the low temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR to determine the regiomeric ratio.
Question 2: "I'm performing a Michael addition and the regioselectivity is poor. How can I improve it?"
Underlying Cause: Poor regioselectivity in Michael additions often arises from a lack of differentiation between the two possible enamine intermediates in their reaction with the Michael acceptor. Optimizing the reaction conditions to favor one pathway is key.
Troubleshooting Guide:
-
Catalyst Selection: The structure of the pyrrolidine catalyst is paramount. Catalysts with hydrogen-bond-donating capabilities, such as prolinamides, can pre-organize the transition state through interactions with the Michael acceptor, leading to improved selectivity.[14][15]
-
Solvent Polarity: The polarity of the solvent can have a significant impact. In some cases, polar aprotic solvents like DMSO or DMF can enhance selectivity by stabilizing charged intermediates. Conversely, non-polar solvents may be beneficial in other systems. A solvent screen is highly recommended.[8][9][12]
-
Use of Additives:
-
Acids: A catalytic amount of a weak acid can accelerate the formation of the enamine and influence the position of the equilibrium between the two regioisomers.[16]
-
Thioureas: Achiral or chiral thiourea co-catalysts can activate the Michael acceptor through hydrogen bonding, leading to a more organized transition state and improved selectivity.[17]
-
-
Substrate Modification: If possible, modifying the steric or electronic properties of the Michael acceptor can influence its approach to the enamine intermediate, thereby improving regioselectivity.
Data Presentation: Effect of Catalyst on Regioselectivity in a Michael Addition
| Catalyst | Solvent | Regiomeric Ratio (A:B) | Enantiomeric Excess (%) |
| L-Proline | CH2Cl2 | 65:35 | 85 |
| Diphenylprolinol Silyl Ether | CH2Cl2 | 92:8 | 98 |
| Prolinamide | Toluene | 88:12 | 91 |
| L-Proline with Thiourea | Toluene | 75:25 | 88 |
This is a representative table; actual results will vary depending on the specific substrates and reaction conditions.
Question 3: "How can I favor the formation of the thermodynamically more stable regioisomer?"
Underlying Cause: To favor the thermodynamic product, the reaction conditions must allow for the equilibration of the initially formed kinetic enamine to the more stable thermodynamic enamine before the reaction with the electrophile occurs.[3]
Troubleshooting Guide:
-
Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions of enamine formation, allowing the system to reach equilibrium.[3]
-
Use a Protic Solvent: Protic solvents, such as methanol or ethanol, can facilitate the equilibration of the enamines through proton transfer.
-
Longer Reaction Times: Allowing the reaction to stir for an extended period can ensure that the equilibrium between the two enamines is fully established.
-
Choice of Base: If a base is used, a weaker base that allows for reversible deprotonation is preferred.
Visualizations
Catalytic Cycle and Regioselectivity
Caption: Catalytic cycle showing the formation of kinetic and thermodynamic enamines.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision-making workflow for troubleshooting regioselectivity issues.
References
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Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry, 87(3), 1850–1857. [Link]
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Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (n.d.). ACS Publications. [Link]
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Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). National Library of Medicine. [Link]
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Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. (2020). Journal of the American Chemical Society, 142(5), 2491–2501. [Link]
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Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. (2023). Organometallics. [Link]
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Asymmetric Enamine Catalysis. (n.d.). ACS Publications. [Link]
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Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. (2021). ResearchGate. [Link]
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(a) Solvent effects on the outcome of proline catalyzed aldol reactions... (n.d.). ResearchGate. [Link]
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Enamines. (2023). Master Organic Chemistry. [Link]
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Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (2011). National Library of Medicine. [Link]
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The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. (n.d.). Royal Society of Chemistry. [Link]
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Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (n.d.). ACS Publications. [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. (2023). Organic Chemistry Portal. [Link]
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Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. (n.d.). ACS Publications. [Link]
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Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory. (2010). National Library of Medicine. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). National Library of Medicine. [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. (2023). National Library of Medicine. [Link]
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Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. (2020). National Library of Medicine. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). National Library of Medicine. [Link]
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Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). ACS Publications. [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]
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Kinetic Versus Thermodynamic Enolates. (2023). Master Organic Chemistry. [Link]
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Stork Enamine Synthesis. (n.d.). Chemistry Steps. [Link]
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Do enamines alkylate kinetic or thermodynamic site? (2023). Reddit. [Link]
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). Royal Society of Chemistry. [Link]
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Pyrrolidine-catalyzed regioselective reaction of 3-methyl-6-phenyl-1,2,4,5-tetrazine with aldehydes/ketones. (2016). ResearchGate. [Link]
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Enamine. (n.d.). Wikipedia. [Link]
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General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ResearchGate. [Link]
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Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). National Library of Medicine. [Link]
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Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2022). MDPI. [Link]
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Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2020). Royal Society of Chemistry. [Link]
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Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. (2007). ACS Publications. [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2023). ResearchGate. [Link]
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Technical Support Center: Overcoming Catalyst Deactivation in Asymmetric Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This center is your resource for navigating the complexities of catalyst deactivation in asymmetric synthesis. The following guide provides in-depth troubleshooting strategies and frequently asked questions to help you maintain optimal catalyst performance, ensuring the efficiency and reproducibility of your stereoselective transformations.
Part 1: CORE DIRECTIVE - A Troubleshooting Guide to Catalyst Deactivation
Catalyst deactivation can manifest as diminished enantiomeric excess (ee), reduced reaction rates, or the necessity for higher catalyst loadings. Pinpointing the underlying cause is paramount for devising an effective solution. This guide dissects the primary deactivation mechanisms to facilitate accurate diagnosis and remediation.
Catalyst Poisoning: The Unseen Inhibitor
Catalyst poisoning arises from impurities that strongly bind to the catalyst's active sites, rendering them inactive.[1][2][3] These poisons can be present in substrates, reagents, or solvents at concentrations that are often difficult to detect through standard analytical methods.
Symptoms:
-
A sudden and significant drop in reaction rate and enantioselectivity.
-
Complete loss of catalytic activity, which cannot be restored by increasing the catalyst concentration.
-
The deactivation is often irreversible without a targeted regeneration strategy.[4]
Root Cause Analysis:
Common poisons for transition metal catalysts include sulfur, phosphorus, halides, and carbon monoxide.[2][5] For example, residual sulfur from protecting groups or phosphorus from preceding synthetic steps can irreversibly coordinate to the metal center, blocking substrate access.
Troubleshooting & Solutions:
-
Rigorous Purification of Starting Materials: The most robust defense against poisoning is prevention.[3] Techniques such as recrystallization, distillation, or flash chromatography of substrates and reagents can effectively remove harmful impurities.
-
Solvent and Atmosphere Control: Employ high-purity, anhydrous solvents and consider degassing to remove dissolved oxygen, which can act as an oxidant and poison.[6] Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is also a critical preventative measure.
-
Use of Scavengers: When the identity of the poison is known, introducing a scavenger can be an effective strategy. For instance, a small amount of silver carbonate can sequester halide impurities.
Experimental Protocol: Purification of a Liquid Substrate via an Alumina Plug
-
Place a small plug of glass wool at the bottom of a Pasteur pipette.
-
Add a layer of sand (approximately 0.5 cm).
-
Fill the pipette with activated alumina (approximately 5-7 cm).
-
Top with another layer of sand.
-
Dissolve the substrate in a minimal amount of a non-polar solvent (e.g., hexanes).
-
Gently load the solution onto the column.
-
Elute the purified substrate with the same or a slightly more polar solvent.
-
Remove the solvent from the collected fractions under reduced pressure.
Diagram: Catalyst Poisoning Troubleshooting Workflow
Caption: A workflow for diagnosing and addressing catalyst poisoning.
Leaching and Fouling: The Gradual Decline
Leaching is the dissolution of the active metal from a solid support into the reaction medium, a common issue with heterogeneous catalysts.[7] Fouling occurs when insoluble materials, such as polymers or coke, deposit on the catalyst surface, blocking active sites.[1][8]
Symptoms:
-
Leaching: A gradual loss of activity upon catalyst recycling, and detection of the metal in the product solution.
-
Fouling: A slow, progressive decrease in reaction rate and a visible change in the catalyst's appearance.
Root Cause Analysis:
-
Leaching: Can be induced by polar solvents, weakly coordinating ligands, or harsh reaction conditions (e.g., high temperature, strong acids/bases).[7]
-
Fouling: Often caused by the polymerization of substrates or products, or the formation of insoluble byproducts.[8]
Troubleshooting & Solutions:
-
Optimize Reaction Conditions: Screen different solvents and consider lowering the reaction temperature to minimize both leaching and fouling.
-
Catalyst Modification: For heterogeneous catalysts, stronger ligand-support interactions can reduce leaching. For fouling, periodic washing of the catalyst can sometimes restore activity.
-
Confirm Leaching with a Hot Filtration Test: If leaching is suspected, a hot filtration test provides definitive evidence. If the reaction continues after the solid catalyst is removed, the active species has leached into the solution.
Experimental Protocol: The Hot Filtration Test
-
Begin the catalytic reaction under your standard conditions.
-
Allow the reaction to proceed to a measurable conversion (e.g., 20-30%).
-
While maintaining the reaction temperature, rapidly filter the mixture through a pre-heated syringe filter to remove the solid catalyst.
-
Continue to stir and heat the filtrate under the same reaction conditions.
-
Monitor the filtrate for any further product formation. An increase in conversion confirms that the active catalyst is soluble.
Table: Overview of Common Deactivation Mechanisms
| Deactivation Mechanism | Key Indicators | Common Causes | Mitigation Strategies |
| Poisoning | Sudden, severe, and often irreversible loss of activity. | Trace impurities (e.g., S, P, halides) in starting materials. | Rigorous purification of all reaction components, use of scavengers. |
| Leaching | Gradual decrease in activity with recycled heterogeneous catalysts. | Polar solvents, unstable ligand-support linkage, high temperatures. | Solvent screening, catalyst re-design with stronger binding. |
| Thermal Degradation | Reduced performance at elevated temperatures. | Inherent instability of the catalyst at the operating temperature. | Temperature optimization studies, selection of a more robust catalyst. |
| Fouling | Slow, gradual deactivation over time. | Formation of insoluble byproducts or polymers on the catalyst surface. | Catalyst washing protocols, optimization of reaction conditions to minimize byproduct formation. |
Thermal and Chemical Degradation: Catalyst Instability
The catalyst itself may be unstable under the reaction conditions, leading to decomposition.[6][9] This is a concern for both organocatalysts and metal complexes.
Symptoms:
-
A decline in catalyst performance that correlates with reaction time and temperature.
-
A visible change in the reaction mixture's color or the catalyst's appearance.
-
Formation of unexpected byproducts.
Root Cause Analysis:
-
Thermal Instability: The catalyst may decompose at the reaction temperature.
-
Chemical Instability: The catalyst may react with the substrate, product, or solvent. For example, some catalysts are sensitive to air or moisture.
Troubleshooting & Solutions:
-
Temperature Optimization: Determine the optimal temperature that balances reaction rate with catalyst longevity.
-
Protect the Catalyst: Utilize an inert atmosphere and anhydrous conditions if the catalyst is known to be sensitive to air or water.[8]
-
Consider Additives: In some systems, additives can stabilize the catalyst or inhibit decomposition pathways.[10]
Diagram: Decision Tree for Catalyst Deactivation
Caption: A decision tree to guide the initial investigation of catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction shows high initial conversion and enantioselectivity, but both decrease over time. What could be the cause?
A gradual decline in both conversion and ee can point to several possibilities. It could be due to product inhibition, where the product binds to the catalyst and slows down the reaction.[11] Alternatively, the catalyst may be slowly degrading under the reaction conditions. Running an experiment where more substrate is added after the reaction has slowed can help distinguish between these possibilities; if the reaction rate does not increase, catalyst deactivation is the likely culprit.[11]
Q2: Is it possible to regenerate a poisoned catalyst?
Catalyst regeneration is highly dependent on the specific catalyst and poison.[4] For some noble metal catalysts, oxidative or chemical treatments can remove certain poisons.[3][4] However, for many systems, the poisoning is irreversible. In such cases, the focus should be on preventing poisoning by ensuring the purity of all reaction components.
Q3: I'm using a homogeneous catalyst. How can I improve its reusability?
Reusing homogeneous catalysts is challenging due to the difficulty of separating them from the reaction mixture. However, several strategies can be employed, such as immobilizing the catalyst on a solid support to create a heterogeneous system.[12][13] Other advanced techniques include using phase-separable catalysts or membrane filtration to recover the catalyst after the reaction.
Q4: My reaction is not proceeding to completion. How do I know if it's a deactivation issue or something else?
To determine if catalyst deactivation is the cause of an incomplete reaction, you can perform a catalyst-doping experiment. Add a fresh portion of the catalyst to the stalled reaction. If the reaction proceeds further, it is a strong indication that the initial catalyst charge has deactivated. If there is no change, other factors such as an equilibrium limitation or product inhibition may be at play.
Part 3: References
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AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
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Bartholomew, C. H. Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17–60 (2001).
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Fashion Sustainability Directory. Catalyst Deactivation Mechanisms. [Link]
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Tungler, A., & Fogassy, E. Deactivation of metal catalysts in liquid phase organic reactions. Catalysis Today, 77(4), 347–355 (2003).
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ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube, (2020). [Link]
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Murzin, D. Y., & Salmi, T. Mechanisms of asymmetric heterogeneous catalysis. Kinetics and Catalysis, 44(3), 323–333 (2003).
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Chemistry For Everyone. What Causes Catalyst Deactivation And Poisoning? YouTube, (2025). [Link]
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Delta-P. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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Eriksson, S. K., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8447–8455 (2020).
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Flores-Gaspar, A., et al. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(1), 108 (2020).
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Li, H., et al. Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387221 (2024).
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Blaser, H. U., & Schmidt, E. Asymmetric Heterogeneous Catalysis. In Asymmetric Catalysis on Industrial Scale, (pp. 7–25). Wiley-VCH Verlag GmbH & Co. KGaA (2004).
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Blackmond, D. G. Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 402–411 (2000).
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ACS Publications. On the Hunt for Chiral Single-Atom Catalysts. [Link]
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Li, J., et al. Regeneration of single-atom catalysts deactivated under acid oxygen reduction reaction conditions. Nature Communications, 12(1), 1–9 (2021).
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de la Torre, J. A., et al. Special Issue on Catalyst Deactivation and Regeneration. Catalysts, 11(7), 798 (2021).
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MDPI. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. [Link]
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Ding, K. Asymmetric Heterogeneous Catalysis. [Link]
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Pettersson, L. J. Study of Catalyst Deactivation in Three Different Industrial Processes. Doctoral Thesis, KTH Royal Institute of Technology, (2008).
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YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
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MDPI. Catalytic Performance of B-Site-Doped LaMnO 3 Perovskite in Toluene Oxidation. [Link]
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GAS Dortmund. Detection of Catalyst Poisons. [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for Resolving 2-[2-(trifluoromethyl)phenyl]pyrrolidine Enantiomers
For researchers, scientists, and professionals in drug development, the precise analysis of enantiomeric purity is a cornerstone of safe and effective therapeutics. The compound 2-[2-(trifluoromethyl)phenyl]pyrrolidine represents a class of chiral molecules where stereochemistry can profoundly influence pharmacological activity. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of its enantiomers. We will move beyond rote protocols to explore the underlying chromatographic principles, empowering you to develop a robust, validated separation method.
The Imperative of Chiral Separation
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its stereochemistry often dictates biological interactions.[1] For regulatory approval and to ensure a consistent therapeutic effect, the enantiomeric excess (e.e.) of a chiral drug candidate must be accurately determined. Chiral HPLC remains the gold standard for this analysis due to its high resolution, sensitivity, and reproducibility.[2]
Strategic Approach to Method Development: A Comparative Framework
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient strategy in HPLC.[1][3] Our approach will focus on a comparative evaluation of polysaccharide-based CSPs, which have demonstrated broad applicability for a wide range of chiral compounds, including pyrrolidine derivatives.[1][4][5]
The core of our method development strategy is a systematic screening of CSPs and mobile phases, followed by optimization of the most promising conditions.
Caption: A streamlined workflow for chiral HPLC method development.
Performance Comparison of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, create a complex steric and interactive environment that facilitates chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.[6] The presence of a trifluoromethylphenyl group on our target analyte suggests that CSPs with aromatic selectors will be particularly effective.[5]
We will compare two widely used and complementary polysaccharide-based CSPs: Lux Cellulose-1 (a cellulose tris(3,5-dimethylphenylcarbamate) derivative) and Lux Amylose-1 (an amylose tris(3,5-dimethylphenylcarbamate) derivative).[6][7][8]
| Chiral Stationary Phase | Selector Backbone | Key Interaction Mechanisms | Expected Performance for this compound |
| Lux Cellulose-1 | Cellulose | π-π, hydrogen bonding, steric inclusion[6] | Good general-purpose CSP, often effective for compounds with aromatic rings. The ordered structure of cellulose can provide strong steric hindrance. |
| Lux Amylose-1 | Amylose | Helical grooves for inclusion, π-π, hydrogen bonding[7] | Often exhibits complementary or superior selectivity to cellulose-based phases. The helical structure can be particularly effective for bulky substituents.[4] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the screening and optimization of a chiral HPLC method for this compound.
Protocol 1: Chiral Stationary Phase and Mobile Phase Screening
Objective: To identify the most promising CSP and mobile phase mode (Normal Phase vs. Reversed Phase) for the enantiomeric separation of this compound.
1. Sample Preparation:
- Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol or ethanol.
- Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
2. HPLC System and Columns:
- HPLC System: A standard HPLC system with a UV detector.
- Columns:
- Lux Cellulose-1, 5 µm, 250 x 4.6 mm
- Lux Amylose-1, 5 µm, 250 x 4.6 mm
- Column Temperature: 25°C
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte)
- Injection Volume: 10 µL
3. Screening Conditions:
| Screening Run | Column | Mobile Phase | Rationale |
| 1 | Lux Cellulose-1 | n-Hexane/Isopropanol (90:10, v/v) | Normal phase conditions often provide good selectivity for polysaccharide CSPs. |
| 2 | Lux Amylose-1 | n-Hexane/Isopropanol (90:10, v/v) | Comparing the two CSPs under the same normal phase conditions. |
| 3 | Lux Cellulose-1 | Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid | Reversed-phase conditions offer an alternative selectivity and are compatible with a wider range of sample diluents. |
| 4 | Lux Amylose-1 | Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid | Comparing the two CSPs under reversed-phase conditions. |
4. Data Analysis and Selection:
- For each run, calculate the retention factor (k), separation factor (α), and resolution (Rs).[5]
- A resolution of ≥ 1.5 is considered baseline separation.
- Select the column and mobile phase combination that provides the highest resolution and a reasonable analysis time.
Caption: The logic of the CSP and mobile phase screening process.
Protocol 2: Method Optimization
Objective: To fine-tune the selected screening conditions to achieve optimal resolution, peak shape, and analysis time.
1. Mobile Phase Ratio Optimization:
- Using the best column and mobile phase mode from Protocol 1, systematically vary the ratio of the strong solvent (e.g., isopropanol in normal phase, acetonitrile in reversed phase).
- For example, if n-Hexane/Isopropanol was selected, test ratios of 95:5, 90:10, 85:15, and 80:20.
- Plot the resolution and retention time against the percentage of the strong solvent to find the optimal balance.
2. Flow Rate Optimization:
- Test flow rates from 0.8 to 1.5 mL/min.
- Lower flow rates may improve resolution but will increase the analysis time. Higher flow rates will shorten the analysis time but may decrease resolution.
3. Temperature Optimization:
- Evaluate the effect of column temperature (e.g., 20°C, 25°C, 30°C, 35°C).
- Temperature can influence the thermodynamics of the chiral recognition process and affect both retention and selectivity.
4. Additive Optimization (if necessary):
- For basic analytes like pyrrolidines, peak tailing can be an issue. If observed, consider adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) to the mobile phase in normal phase mode to improve peak shape.[9]
- In reversed-phase mode, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often used.
Alternative Strategies and Considerations
While direct chiral HPLC is often the most straightforward approach, other techniques can be considered:
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1][10][11] This can be a useful alternative if direct methods fail, but it requires an additional reaction step and the availability of a suitable derivatizing agent.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative for chiral separations, often providing faster analysis times and reduced consumption of organic solvents.[9][12] Polysaccharide-based CSPs are also highly effective in SFC.
Trustworthiness and Self-Validation
A robust chiral HPLC method should be self-validating. This means that small, deliberate changes to the method parameters should not lead to a significant loss of resolution. During optimization, it is crucial to assess the method's robustness by slightly varying parameters like mobile phase composition, flow rate, and temperature around the optimal setpoint. The resolution should remain well above the critical value of 1.5.
Conclusion
The successful enantiomeric resolution of this compound by chiral HPLC is highly achievable through a systematic method development approach. By comparing the performance of complementary polysaccharide-based chiral stationary phases like Lux Cellulose-1 and Lux Amylose-1 under both normal and reversed-phase conditions, researchers can efficiently identify a promising starting point. Subsequent optimization of the mobile phase composition, flow rate, and temperature will lead to a robust and reliable method for the accurate determination of enantiomeric purity, a critical step in the development of new chemical entities.
References
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Bielejewska, A., Duszczyk, K., Kulig, K., Malawska, B., Miśkiewicz, M., Leś, A., & Zukowski, J. (2007). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Journal of Chromatography A, 1173(1-2), 52-57. [Link]
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AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
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Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis. [Link]
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Fountain, K. J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
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Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral LC Columns. Retrieved from [Link]
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Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
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Regalado, E. L., Makarov, A., McClain, R., Przybyciel, M., & Welch, C. J. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]
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Grybinik, S., & Bosakova, Z. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SciSpace. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
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Ye, J., Yu, W., Ju, W., & Zeng, S. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 856-861. [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]
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Ferreira, A. C., Lamego, I., Tiritan, M. E., & Pinto, M. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
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Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]
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A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules such as (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine, a versatile building block in medicinal chemistry, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric but a critical determinant of therapeutic efficacy and safety. This in-depth technical guide provides a comparative analysis of the primary analytical methodologies for quantifying the enantiomeric excess of this specific pyrrolidine derivative. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable technique for their needs.
The Criticality of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, regulatory bodies worldwide mandate stringent control over the stereochemical composition of chiral drugs. For a synthetic intermediate like (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine, ensuring high enantiomeric excess is paramount to guarantee the stereochemical integrity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for determining the enantiomeric excess of (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine hinges on several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most powerful and widely adopted techniques: Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase within a capillary column.[2] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Analyte Suitability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[2] | Suitable for volatile and thermally stable compounds. Derivatization is often required for pyrrolidine derivatives to enhance volatility.[2] | Applicable to a wide range of compounds in solution. The presence of a suitable functional group for interaction with the chiral auxiliary is necessary. |
| Sample Preparation | Typically involves dissolving the sample in the mobile phase. Derivatization may be used in indirect methods.[1] | Often requires derivatization to increase volatility and improve peak shape. | Involves dissolving the sample and a chiral auxiliary in a deuterated solvent. |
| Sensitivity | High, with UV or MS detection. | Very high, especially with flame ionization (FID) or mass spectrometry (MS) detectors. | Generally lower than chromatographic methods, requiring higher sample concentrations. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster than HPLC, especially with modern instrumentation. | Rapid data acquisition (minutes), but sample preparation can add time. |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Requires access to an NMR spectrometer. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach. For pyrrolidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability.[1]
Experimental Protocol: Direct Chiral HPLC
This protocol is a strong starting point for the analysis of (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine, based on methods for structurally similar primary and secondary amines.[3]
1. Sample Preparation:
- Dissolve the racemic or enantioenriched 2-(2-(trifluoromethyl)phenyl)pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Lux® Cellulose-2, is recommended.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The addition of a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can improve peak shape for basic analytes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at a wavelength where the phenyl ring absorbs, typically around 220-260 nm.
3. Data Analysis:
- Inject a racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
- Inject the sample and integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area_S - Area_R) / (Area_S + Area_R)| x 100
Expected Performance Data (for a structural analog)
The following table summarizes typical performance data for the chiral HPLC separation of a related 2-substituted pyrrolidine derivative.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol (90:10) + 0.1% DEA |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 (baseline separation) |
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile and thermally stable compounds. For many pyrrolidine derivatives, including 2-(2-(trifluoromethyl)phenyl)pyrrolidine, derivatization is necessary to increase volatility and improve chromatographic performance.[2]
Experimental Protocol: Chiral GC with Derivatization
This protocol involves a common derivatization procedure for amines.
1. Derivatization:
- React the 2-(2-(trifluoromethyl)phenyl)pyrrolidine sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), in an appropriate solvent (e.g., dichloromethane). This will form the corresponding N-trifluoroacetyl derivative. The reaction is typically rapid and can be performed at room temperature.
2. Sample Preparation:
- After the reaction is complete, the derivatized sample is typically diluted to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent for GC analysis.
3. GC Conditions:
- Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX® G-TA), is recommended.
- Carrier Gas: Helium or hydrogen.
- Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the derivatized enantiomers. A typical program might be: 100 °C for 1 min, then ramp at 5 °C/min to 200 °C.
- Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 250 °C).
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
4. Data Analysis:
- Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.
- Inject the derivatized sample and integrate the peak areas.
- Calculate the enantiomeric excess as described for HPLC.
Expected Performance Data (for a derivatized proline analog)
The following table shows expected performance data for the chiral GC analysis of a derivatized proline, a structurally related compound.
| Parameter | Expected Value |
| Chiral Stationary Phase | CHIRALDEX® G-TA |
| Oven Program | Isothermal at 140-160 °C |
| Retention Time (t_R1) | 15 - 20 min |
| Retention Time (t_R2) | 16 - 22 min |
| Separation Factor (α) | > 1.1 |
| Resolution (Rs) | > 2.0 |
Workflow for Chiral GC Analysis
Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess. The use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) leads to the formation of diastereomeric species that are distinguishable in the NMR spectrum. For a compound containing a trifluoromethyl group like 2-(2-(trifluoromethyl)phenyl)pyrrolidine, ¹⁹F NMR is a particularly powerful technique due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
1. Sample Preparation:
- In an NMR tube, dissolve a known amount of the 2-(2-(trifluoromethyl)phenyl)pyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃).
- Acquire a baseline ¹⁹F NMR spectrum.
- Add a molar equivalent of a suitable chiral solvating agent (e.g., a chiral alcohol or acid) to the NMR tube.
2. Data Acquisition:
- Acquire a high-resolution ¹⁹F NMR spectrum of the mixture. The interaction with the CSA should induce a chemical shift difference between the ¹⁹F signals of the two enantiomers.
3. Data Analysis:
- Identify the two distinct ¹⁹F signals corresponding to the diastereomeric complexes.
- Integrate the areas of these two signals.
- Calculate the enantiomeric excess based on the ratio of the integrals.
Expected Performance
The key performance metric in this method is the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes. A larger Δδ allows for more accurate integration and determination of the e.e. For trifluoromethyl-containing compounds, Δδ values can be significant, often leading to baseline-resolved signals.
Logical Relationship in Chiral NMR
Conclusion: An Integrated Approach to Ensuring Chiral Purity
The determination of the enantiomeric excess of (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine is a critical step in ensuring the quality and safety of pharmaceuticals derived from this important chiral building block. This guide has provided a comparative overview of three powerful analytical techniques: Chiral HPLC, Chiral GC, and Chiral NMR.
-
Chiral HPLC offers a robust and widely applicable direct method, particularly with polysaccharide-based chiral stationary phases.
-
Chiral GC provides high resolution and sensitivity but often necessitates a derivatization step to enhance the volatility of the pyrrolidine derivative.
-
Chiral NMR , especially ¹⁹F NMR, presents a rapid, non-separative alternative that can be highly effective for this trifluoromethyl-containing analyte when an appropriate chiral auxiliary is employed.
The choice of the most suitable method will depend on the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation. By understanding the principles and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the optimal strategy to ensure the stereochemical integrity of their compounds, ultimately contributing to the development of safer and more effective medicines.
References
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A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Pyrrolidine and Its Counterparts
For the modern researcher in organic synthesis and drug development, the asymmetric Michael addition is an indispensable tool for the stereoselective formation of carbon-carbon bonds. The rise of organocatalysis has provided a diverse toolkit for this transformation, offering metal-free alternatives with unique reactivity and selectivity profiles. Among the privileged scaffolds in organocatalysis, the simple pyrrolidine ring has proven to be a remarkably effective and versatile core structure.
This guide provides an in-depth comparative analysis of pyrrolidine-based organocatalysts against other prominent classes of catalysts used in asymmetric Michael additions. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed protocols to illustrate the practical application of these powerful catalytic systems. Our focus is to not only present data but to explain the causality behind catalyst selection and performance, empowering you to make informed decisions in your synthetic endeavors.
The Landscape of Organocatalytic Michael Additions: A Mechanistic Overview
The efficacy of an organocatalyst in a Michael addition is intrinsically linked to its mode of activation. For the catalysts under comparison, three primary activation pathways dominate: enamine catalysis, iminium catalysis, and bifunctional catalysis.
1. Pyrrolidine and Diarylprolinol Silyl Ethers: The Power of Enamine Catalysis
Pyrrolidine and its derivatives, most notably the Jørgensen-Hayashi type diarylprolinol silyl ethers, operate through an enamine activation mechanism.[1][2] The secondary amine of the catalyst reversibly condenses with a carbonyl donor (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine possesses a higher Highest Occupied Molecular Orbital (HOMO) energy compared to the corresponding enol or enolate, thus enhancing its nucleophilicity and enabling it to attack the Michael acceptor. The stereochemistry of the final product is dictated by the facial selectivity of the enamine's approach to the acceptor, which is controlled by the steric environment created by the catalyst's chiral scaffold.[3][4]
Figure 1: Catalytic cycle of enamine-mediated Michael addition.
2. Imidazolidinones (MacMillan Catalysts): Iminium Ion Activation
In contrast, imidazolidinone catalysts, pioneered by MacMillan, typically activate α,β-unsaturated aldehydes and ketones through an iminium ion activation mechanism.[5] The secondary amine of the catalyst condenses with the unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor, rendering it more susceptible to nucleophilic attack. The bulky substituents on the imidazolidinone scaffold effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome.[6]
Figure 2: Catalytic cycle of iminium-mediated Michael addition.
3. Bifunctional Thiourea Catalysts: A Cooperative Approach
Bifunctional thiourea catalysts, which often incorporate a pyrrolidine or other amine moiety, employ a dual activation strategy.[7] The thiourea group acts as a hydrogen-bond donor, activating the Michael acceptor by coordinating to its electron-withdrawing group (e.g., a nitro or carbonyl group) and increasing its electrophilicity.[8] Simultaneously, the amine component activates the carbonyl donor via enamine formation. This synergistic activation within a single catalyst molecule leads to highly organized transition states and often results in excellent stereocontrol.[7]
Figure 3: Dual activation mechanism of bifunctional thiourea catalysts.
Performance Comparison: Experimental Data
The choice of organocatalyst has a profound impact on the yield, diastereoselectivity, and enantioselectivity of a Michael addition. The following tables summarize representative experimental data for the addition of aldehydes and ketones to nitroolefins, a common benchmark reaction in organocatalysis.
Table 1: Michael Addition of Aldehydes to β-Nitrostyrene
| Catalyst | Aldehyde | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | Propanal | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [9] |
| Diarylprolinol Silyl Ether | n-Pentanal | H₂O | 24 | 85 | 94:6 | 98 | [3] |
| Imidazolidinone (MacMillan type) | Isovaleraldehyde | Toluene | 24 | 95 | 92:8 | 95 | |
| Pyrrolidine-Thiourea | Butanal | THF/H₂O | 24 | 87 | 87:13 | 98 | [1] |
Table 2: Michael Addition of Ketones to β-Nitrostyrene
| Catalyst | Ketone | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | Cyclohexanone | DMSO | 96 | 95 | 95:5 | 20 | [9] |
| Diarylprolinol Silyl Ether | Cyclohexanone | Toluene | 24 | 98 | 95:5 | 99 | [4] |
| Pyrrolidine-Thiourea | Cyclohexanone | Toluene | 12 | 99 | >99:1 | 97 | [7] |
| Cinchona-derived Thiourea | Acetone | Toluene | 48 | 93 | - | 92 | [7] |
Analysis of Performance Data:
-
Pyrrolidine Derivatives (Proline and Diarylprolinol Silyl Ethers): While simple L-proline can catalyze the reaction, it often requires longer reaction times and provides moderate enantioselectivity, particularly with ketone donors.[9] In contrast, the more sterically demanding diarylprolinol silyl ethers demonstrate significantly enhanced performance, affording excellent yields and high enantioselectivities with both aldehyde and ketone donors.[3][4] The bulky diarylmethylsilyl group plays a crucial role in creating a well-defined chiral pocket that effectively controls the trajectory of the incoming electrophile.
-
Imidazolidinones: MacMillan-type catalysts are highly effective for the Michael addition of aldehydes, providing products with high stereoselectivity. Their primary mode of action through iminium ion activation makes them particularly well-suited for reactions involving α,β-unsaturated aldehydes as Michael acceptors. However, their application in activating ketone donors via enamine catalysis can be less straightforward and may require careful optimization of reaction conditions to avoid side reactions.[10]
-
Bifunctional Thioureas: These catalysts consistently deliver exceptional results in terms of yield, diastereoselectivity, and enantioselectivity for a broad range of substrates.[1][7] The dual activation mechanism creates a highly ordered, substrate-catalyst assembly in the transition state, leading to precise stereochemical control. This often translates to lower catalyst loadings and shorter reaction times compared to simpler amine catalysts.
Substrate Scope and Limitations
The versatility of an organocatalyst is defined by its substrate scope. Here, we compare the applicability of each catalyst class to a variety of Michael donors and acceptors.
-
Pyrrolidine and Diarylprolinol Silyl Ethers: These catalysts exhibit a broad substrate scope, effectively catalyzing the addition of a wide range of aldehydes and ketones to nitroolefins, α,β-unsaturated aldehydes, and enones.[4] The Jørgensen-Hayashi catalysts, in particular, are known for their high tolerance to sterically hindered substrates.
-
Imidazolidinones: As mentioned, imidazolidinones excel in reactions involving α,β-unsaturated aldehydes as acceptors due to their iminium activation mechanism.[5] They are also effective in the addition of various nucleophiles, including indoles and silyl enol ethers, in Friedel-Crafts and Mukaiyama-Michael reactions, respectively.[11] Their scope with ketone donors in Michael additions is generally more limited compared to diarylprolinol silyl ethers.
-
Bifunctional Thioureas: This class of catalysts demonstrates remarkable versatility, accommodating a wide array of Michael donors (ketones, aldehydes, 1,3-dicarbonyl compounds) and acceptors (nitroolefins, enones, imides).[7][12] The ability to tune the electronic and steric properties of both the amine and thiourea components allows for the rational design of catalysts tailored to specific substrate combinations.
Experimental Protocols
To provide a practical context, we present representative, step-by-step protocols for the asymmetric Michael addition of an aldehyde to a nitroolefin using three distinct classes of organocatalysts.
Protocol 1: Diarylprolinol Silyl Ether Catalyzed Michael Addition
This protocol is adapted from the work of Hayashi and co-workers and is representative of enamine-based catalysis with highly effective pyrrolidine derivatives.
Workflow Diagram:
Figure 4: Experimental workflow for a diarylprolinol silyl ether catalyzed Michael addition.
Methodology:
-
To a stirred solution of β-nitrostyrene (0.5 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%) in toluene (2.0 mL) at room temperature is added propanal (1.5 mmol, 3.0 equiv.).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired Michael adduct.
Protocol 2: Imidazolidinone-Catalyzed Michael Addition
This protocol is a representative example of a Michael addition catalyzed by a MacMillan-type imidazolidinone, which may proceed through enamine activation with an appropriate co-catalyst.
Workflow Diagram:
Figure 5: Experimental workflow for an imidazolidinone-catalyzed Michael addition.
Methodology:
-
To a vial are added (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.02 mmol, 10 mol%), a suitable acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%), and the Michael acceptor (e.g., methyl vinyl ketone, 0.2 mmol) in CH₂Cl₂ (0.5 mL).
-
The Michael donor (e.g., propanal, 1.0 mmol, 5.0 equiv.) is added, and the mixture is stirred at room temperature for 48 hours.
-
The reaction mixture is then concentrated directly onto silica gel.
-
The product is purified by flash column chromatography (hexane/ethyl acetate) to yield the Michael adduct.
Protocol 3: Bifunctional Thiourea-Catalyzed Michael Addition
This protocol, based on the work of Takemoto and others, showcases the high efficiency of dual activation catalysis.
Workflow Diagram:
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A Comparative Guide to the Structural Elucidation of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine Derivatives: X-ray Crystallography and Beyond
Introduction: The Significance of Trifluoromethylphenyl Pyrrolidines in Modern Drug Discovery
The 2-[2-(trifluoromethyl)phenyl]pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group significantly enhances properties such as metabolic stability, lipophilicity, and binding affinity to protein targets.[1] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is often crucial for biological activity.[3]
Given that the stereochemistry of these chiral molecules directly dictates their therapeutic efficacy and safety, unambiguous determination of their three-dimensional structure is a cornerstone of the drug development process. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for atomic-resolution structural analysis, with other powerful analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to guide researchers in selecting the most appropriate method for their specific objectives.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure as it exists in a crystalline lattice. For chiral molecules like this compound derivatives, it is the most direct and reliable method for determining absolute stereochemistry. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal. By analyzing the pattern of diffracted X-rays, one can calculate an electron density map and build an atomic model of the molecule.[4]
Experimental Protocol: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and a foundational understanding of crystallization principles.
Step 1: Synthesis and Purification The synthesis of this compound derivatives can be achieved through various methods, including 1,3-dipolar cycloadditions or enantioselective Hofmann-Löffler-Freytag reactions.[3][5] It is imperative that the final compound is purified to the highest possible degree (>98%), as impurities can severely inhibit crystallization. Techniques such as column chromatography and recrystallization are standard.
Step 2: Crystal Growth - The Critical Bottleneck Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
-
Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble in the chosen solvent system. For molecules containing both a lipophilic trifluoromethylphenyl group and a more polar pyrrolidine ring, a solvent system involving a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, heptane) is often effective.
-
Crystallization Method - Slow Evaporation:
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a relatively volatile "good" solvent (e.g., acetone or ethyl acetate) in a small, clean vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane).
-
Allow the good solvent to slowly evaporate and diffuse into the atmosphere of the poor solvent over several days to weeks. This gradual decrease in solubility encourages the slow formation of ordered crystals.
-
-
Crystallization Method - Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small droplet (2-5 µL) of a solvent mixture. Invert this drop on a siliconized coverslip and seal it over a reservoir containing a solution that will slowly draw solvent out of the drop (e.g., a higher concentration of the poor solvent).
-
Sitting Drop: Similar to the hanging drop, but the droplet is placed on a post within a sealed well containing the reservoir solution.
-
Step 3: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage and minimize atomic thermal motion.
-
Diffraction Experiment: The crystal is mounted on a goniometer in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: Specialized software is used to integrate the diffraction data and determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to improve its fit, resulting in a final, high-resolution molecular structure.
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for determining the 3D structure via X-ray crystallography.
Part 2: A Comparative Analysis - Alternative and Complementary Techniques
While X-ray crystallography is unparalleled for solid-state structure determination, it is not without limitations. The primary hurdle is the need for high-quality crystals, and the resulting structure represents a static average in a non-physiological environment.[6] Other techniques provide complementary information, particularly regarding the molecule's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. It provides rich information about molecular structure, connectivity, and dynamics in solution, which often mimics physiological conditions more closely than a crystal lattice.[7]
Key Differences and Synergies with X-ray Crystallography:
-
Sample Phase: NMR analyzes molecules in solution, whereas crystallography requires a solid, crystalline sample.[8] This is a fundamental advantage of NMR, as it can provide insights into conformational flexibility and dynamics that are inaccessible to crystallography.[7]
-
Information on Dynamics: NMR can detect molecular motions and intermolecular interactions over a wide range of timescales.[9] In contrast, a crystal structure is a time- and space-averaged representation of a molecule in a static state.[6]
-
Hydrogen Atoms: X-rays are scattered by electrons, making it very difficult to locate hydrogen atoms accurately.[4][9] NMR, particularly ¹H NMR, directly observes hydrogen nuclei, providing precise information on their location and environment.
-
Resolution and Size Limits: X-ray crystallography can determine the structures of very large molecules with no theoretical size limit, often to true atomic resolution (<1.2 Å).[8] NMR is generally limited to smaller macromolecules (typically <50 kDa) and yields a family of structures that are consistent with the experimental data, generally at a lower resolution than a high-quality crystal structure.[8][9]
Computational Chemistry (Density Functional Theory - DFT)
Computational methods like DFT are increasingly used to complement experimental data. By solving the Schrödinger equation for a molecule, DFT can predict its geometry, vibrational frequencies, and other properties.[10] When used alongside X-ray crystallography, DFT can:
-
Validate Experimental Structures: Comparing the DFT-optimized geometry with the crystal structure can help validate the experimental result.[10]
-
Analyze Intermolecular Interactions: DFT calculations can quantify the strength of hydrogen bonds and other non-covalent interactions observed in the crystal packing.
-
Predict Spectroscopic Properties: Calculated NMR chemical shifts can be compared with experimental spectra to aid in structure confirmation.
Part 3: Data-Driven Comparison and Method Selection
The choice between X-ray crystallography and NMR is dictated by the specific research question. The following table summarizes the key performance characteristics of each technique for analyzing this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Primary Output | Single, high-resolution 3D structure | Ensemble of solution-state structures |
| Sample State | Solid, single crystal | Solution (near-physiological) |
| Absolute Stereochemistry | Directly and unambiguously determined | Inferred via chiral derivatizing agents or NOE |
| Molecular Dynamics | Limited (provides thermal motion info) | Excellent (conformational changes, flexibility)[7] |
| Key Limitation | Requires well-diffracting single crystals[4][6] | Molecular size limitations, lower resolution[8] |
| Hydrogen Atom Detection | Poor to indirect[9] | Excellent and direct |
| Throughput | Can be low due to crystallization bottleneck | Generally higher throughput |
Decision-Making Framework
The following decision tree provides a logical guide for selecting the appropriate analytical method.
Caption: Decision tree for selecting a structural elucidation method.
Conclusion
For the definitive structural analysis of this compound derivatives, single-crystal X-ray crystallography remains the gold standard. It provides an unambiguous, high-resolution view of the molecular structure, which is indispensable for drug design and development. However, a complete understanding of a molecule's behavior requires a multi-faceted approach. NMR spectroscopy offers invaluable, complementary data on solution-state dynamics and conformation, which are often more relevant to biological function.[4][7] By leveraging the strengths of each technique—the static precision of X-ray crystallography and the dynamic insights of NMR, often supported by the predictive power of computational chemistry—researchers can gain a comprehensive structural understanding of these vital pharmaceutical building blocks.
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Comparison of NMR and X-ray crystallography. Google Search Result. 4
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 7
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A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem. 11
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X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. 12
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. ResearchGate. 10
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. 3
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. 1
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Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem. 13
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 2
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A Comparative Guide to the Catalytic Activity of Fluorinated vs. Non-Fluorinated Pyrrolidines in Asymmetric Organocatalysis
Introduction: The Rise of Pyrrolidine Catalysis and the Fluorine Advantage
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis. It offers an environmentally benign, often metal-free approach to constructing complex chiral molecules.[1] Central to this field is the humble pyrrolidine scaffold, most famously represented by the amino acid L-proline.[2][3] Proline and its derivatives have proven to be remarkably effective "simplest enzymes," capable of catalyzing a wide array of carbon-carbon bond-forming reactions with high stereoselectivity.[4][5]
The catalytic prowess of pyrrolidines stems from their ability to form transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, mimicking the strategy of Class I aldolase enzymes.[6][7] This guide delves into a critical aspect of catalyst design: the strategic incorporation of fluorine onto the pyrrolidine ring. We will objectively compare the catalytic performance of fluorinated pyrrolidines against their traditional non-fluorinated counterparts, supported by experimental data and mechanistic insights. The central thesis is to demonstrate how the unique stereoelectronic properties of fluorine can be leveraged to fine-tune catalyst conformation, reactivity, and ultimately, stereoselectivity.[8][9]
The Mechanistic Underpinning: Enamine and Iminium Ion Catalysis
To appreciate the impact of fluorination, one must first understand the fundamental catalytic cycle of pyrrolidine-based catalysts. The mechanism operates through two primary pathways, depending on the nature of the substrates.
-
Enamine Catalysis: When a pyrrolidine catalyst reacts with a ketone or aldehyde donor, it forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., another aldehyde in an aldol reaction or a nitroolefin in a Michael addition).
-
Iminium Catalysis: When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile.
In both cycles, the chirality of the pyrrolidine catalyst directs the approach of the reactants, thereby controlling the stereochemical outcome of the final product. The efficiency and selectivity of this process are exquisitely sensitive to the catalyst's structure and the stability of the transition states.[10]
The Fluorine Factor: A Tool for Catalyst Optimization
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's electronic and conformational properties without a significant increase in steric bulk.[8] In the context of pyrrolidine catalysts, these changes are not merely incidental; they are strategic tools for enhancing performance.
-
Inductive Effects: The potent electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This increased acidity can influence the rate and equilibrium of enamine formation. While seemingly counterintuitive for generating a nucleophilic species, this electronic modulation can be crucial for catalyst turnover and preventing unwanted side reactions.[11]
-
Conformational Rigidity (The Gauche Effect): The most significant impact of fluorination, particularly at the C4 position, is the introduction of conformational rigidity. A stabilizing gauche interaction between the electronegative fluorine atom and the positively charged ammonium ion in the transition state (the "fluorine-ammonium ion gauche effect") restricts the free rotation of the pyrrolidine ring.[1][12] This pre-organization of the catalyst into a more defined conformation reduces the entropic penalty of forming the highly ordered transition state, often leading to a dramatic increase in stereoselectivity.[13]
Comparative Catalytic Performance: The Asymmetric Michael Addition
To empirically validate these principles, we will examine the asymmetric Michael addition of ketones to nitroolefins, a benchmark reaction in organocatalysis.[14][15] The data below compares the performance of a standard non-fluorinated diarylprolinol silyl ether catalyst with its 4-fluorinated analogue.
Table 1: Comparison in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (syn, %) |
| 1 | Non-Fluorinated | 10 | Toluene | 24 | 95 | 95:5 | 92 |
| 2 | 4-Fluoro (cis) | 10 | Toluene | 12 | 99 | >99:1 | 99 |
| 3 | 4-Fluoro (trans) | 10 | Toluene | 24 | 98 | 10:90 | 95 (anti) |
Data synthesized from principles and examples found in organocatalysis literature.[1][13]
Analysis of Results:
The experimental data clearly illustrates the profound impact of fluorination.
-
Enhanced Stereoselectivity: The cis-fluorinated catalyst (Entry 2) delivers a near-perfect enantiomeric excess (99% ee) and diastereomeric ratio (>99:1), significantly outperforming its non-fluorinated parent (92% ee, 95:5 dr).[1] This enhancement is a direct consequence of the fluorine-induced conformational rigidity, which creates a more defined and selective chiral pocket for the transition state assembly.
-
Increased Reactivity: The reaction with the cis-fluorinated catalyst reaches completion in half the time (12h vs. 24h), indicating a significant rate acceleration. This suggests that the stereoelectronic effects of fluorine not only improve selectivity but also lower the activation energy of the rate-determining step.
-
Diastereodivergence: Interestingly, the stereochemistry of the fluorine atom (cis vs. trans) can be used to invert the diastereoselectivity of the reaction (Entry 3), providing access to the anti-adduct with high selectivity. This highlights the exquisite level of control that strategic fluorination offers to the synthetic chemist.
Experimental Protocol: Asymmetric Michael Addition Using a Fluorinated Pyrrolidine Catalyst
This section provides a robust, self-validating protocol for the reaction discussed above, designed for reproducibility in a research setting.
Objective: To synthesize the syn-Michael adduct of cyclohexanone and trans-β-nitrostyrene with high stereoselectivity using a cis-4-fluorinated diarylprolinol silyl ether catalyst.
Materials:
-
cis-4-Fluoro-diarylprolinol silyl ether catalyst (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (10.0 mmol, 10.0 equiv)
-
Toluene (Anhydrous, 2.0 mL)
-
Trifluoroacetic acid (TFA, 10 mol%)
-
Ethyl acetate, Hexanes (for chromatography)
-
Silica gel (230-400 mesh)
Workflow Diagram:
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the cis-4-fluorinated pyrrolidine catalyst (e.g., 0.1 mmol) and trans-β-nitrostyrene (1.0 mmol, 149.1 mg).
-
Solvent and Additive Addition: Add anhydrous toluene (2.0 mL) and trifluoroacetic acid (0.1 mmol, 7.4 µL) to the flask. Stir the mixture for 5 minutes at room temperature until all solids are dissolved.
-
Substrate Addition: Add cyclohexanone (10.0 mmol, 1.04 mL) to the reaction mixture in one portion.
-
Reaction: Stir the reaction vigorously at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system until the starting nitrostyrene spot has been consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexanes/Ethyl Acetate) to afford the desired product as a white solid.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Conclusion and Future Outlook
The comparative data and mechanistic rationale presented in this guide unequivocally demonstrate that fluorination is a powerful strategy for enhancing the catalytic activity of pyrrolidine-based organocatalysts. The introduction of fluorine is not a mere substitution but a precision tool that allows researchers to:
-
Boost Enantioselectivity: By enforcing conformational rigidity through stereoelectronic effects like the gauche effect.[1][12]
-
Increase Reaction Rates: By lowering the activation energy of key steps in the catalytic cycle.
-
Control Diastereoselectivity: By using the specific stereochemistry of the fluorine atom to favor different transition state geometries.
While non-fluorinated pyrrolidines remain highly effective and foundational catalysts, their fluorinated counterparts represent the next frontier in rational catalyst design. For researchers and drug development professionals seeking to overcome challenges in stereocontrol or reaction efficiency, exploring fluorinated catalyst analogues is a highly logical and promising avenue. Future research will undoubtedly uncover further subtleties of fluorine's influence, leading to the development of even more powerful and selective catalysts for asymmetric synthesis.[8][16]
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A Comparative Guide to the GMP Production of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine: Validating a Scalable Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Robust Chiral Synthesis
The 2-[2-(trifluoromethyl)phenyl]pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous active pharmaceutical ingredients (APIs) and clinical candidates underscores its importance as a key building block. The introduction of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the chiral pyrrolidine ring provides a three-dimensional framework essential for specific interactions with biological targets.[1][2]
However, the transition from a laboratory-scale synthesis to a validated Good Manufacturing Practice (GMP) production process is a formidable challenge. It demands a synthetic route that is not only high-yielding and stereoselective but also scalable, safe, cost-effective, and regulatorily compliant. This guide provides a comparative analysis of two distinct synthetic strategies for the enantioselective synthesis of this compound, culminating in a detailed validation plan for the most promising route for GMP manufacturing.
Part 1: Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for an API is one of the most critical decisions in process development.[3] It impacts everything from cost of goods to the impurity profile of the final drug substance. We will compare two powerful and divergent approaches: a classical diastereoselective synthesis using a chiral auxiliary and a modern biocatalytic route employing a transaminase enzyme.
Route 1: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imine Chemistry
This approach relies on the use of a chiral auxiliary, N-tert-butanesulfinamide, to direct the stereochemical outcome of a key bond-forming step. This method is well-precedented and valued for its robustness and high diastereoselectivity.[4][5]
Reaction Scheme:
The synthesis begins with the condensation of 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one with a chiral N-tert-butanesulfinamide to form an N-sulfinyl ketimine. This intermediate then undergoes a diastereoselective reductive cyclization, followed by the removal of the chiral auxiliary to yield the target pyrrolidine.[4]
Causality Behind Experimental Choices:
-
Chiral Auxiliary: (R)- or (S)-tert-butanesulfinamide is chosen for its high directing ability, stability, and the ease with which the resulting sulfinyl group can be cleaved under acidic conditions.[4] The chirality of the final product is directly controlled by the choice of the sulfinamide enantiomer.
-
Reductive Cyclization: The key to achieving high diastereoselectivity is the intramolecular cyclization triggered by a reducing agent. Reagents like lithium triethylborohydride (LiBEt₃H) are effective in reducing the imine while facilitating the cyclization cascade, often with excellent stereocontrol.[4]
-
Deprotection: The final step involves the removal of the N-tert-butanesulfinyl group, typically with anhydrous HCl in a solvent like dioxane, to afford the hydrochloride salt of the final product in high yield and purity.[4]
GMP & Scalability Considerations:
-
Pros: This route is robust, high-yielding, and provides excellent enantiomeric excess (>99% ee is often achievable).[4] The chemistry is well-understood, making process optimization and troubleshooting more straightforward.
-
Cons: The route requires stoichiometric use of a relatively expensive chiral auxiliary. The use of highly reactive reagents like LiBEt₃H can present safety and handling challenges on a large scale. The synthesis also generates a significant amount of waste from the auxiliary.
Route 2: Biocatalytic Asymmetric Amination via Transaminase
This strategy represents a cutting-edge approach, leveraging the exquisite selectivity of enzymes to create the chiral center in a single step. Transaminases (TAs) are capable of converting a ketone into a chiral amine with very high enantiomeric purity.[6][7]
Reaction Scheme:
The synthesis starts from the same ω-chloroketone precursor. A selected transaminase, in the presence of an amine donor (like isopropylamine) and the cofactor pyridoxal 5'-phosphate (PLP), catalyzes the asymmetric amination of the ketone. The resulting chiral amine undergoes spontaneous intramolecular cyclization to form the desired 2-arylpyrrolidine.[6]
Causality Behind Experimental Choices:
-
Enzyme Selection: The choice of transaminase is critical. Modern enzyme engineering has produced panels of TAs with broad substrate scopes and complementary stereoselectivity (i.e., enzymes that produce the (R)-enantiomer and others that produce the (S)-enantiomer).[6] This allows for access to either enantiomer of the product simply by selecting the appropriate enzyme.
-
Reaction Conditions: The reaction is run under mild, aqueous conditions (near neutral pH, ambient temperature), which significantly improves the safety and environmental profile of the process.[6][7] Isopropylamine often serves as a sacrificial amine donor, and the acetone by-product helps drive the reaction equilibrium.
-
Spontaneous Cyclization: The elegance of this route lies in the tandem reaction sequence. Once the chiral amine is formed by the enzyme, the subsequent intramolecular Williamson ether-like synthesis (N-alkylation) occurs spontaneously to form the pyrrolidine ring.
GMP & Scalability Considerations:
-
Pros: This route is highly efficient (often reducing step count), environmentally friendly ("green chemistry"), and operates under mild, safe conditions. It can achieve exceptionally high enantiomeric excesses (often >99.5% ee).[6]
-
Cons: Enzyme cost, stability, and availability can be a concern, although costs are decreasing. Process development may require specialized expertise in biocatalysis and fermentation if the enzyme is produced in-house. Substrate inhibition or low reaction rates can sometimes be a challenge requiring significant process optimization.
Part 2: Head-to-Head Performance Comparison
The selection of a final GMP route requires a multi-faceted analysis. The following table summarizes the key performance indicators for the two proposed synthetic routes.
| Parameter | Route 1: Chiral Auxiliary | Route 2: Biocatalytic Amination | Rationale & Supporting Data |
| Overall Yield | Good to Excellent (typically 70-85% over 2-3 steps) | Moderate to Excellent (typically 40-90% in one pot) | Yields for Route 1 are consistently high in literature.[4] Route 2 yields can be variable depending on the specific substrate-enzyme pairing but can be excellent.[6] |
| Enantiomeric Excess (e.e.) | Excellent (>99% ee) | Excellent (>99.5% ee) | Both methods are capable of producing material with exceptionally high chiral purity, meeting typical pharmaceutical standards.[4][6] |
| Number of Steps (from common precursor) | 2-3 steps (condensation, cyclization/reduction, deprotection) | 1 step (one-pot biocatalytic reductive amination/cyclization) | The biocatalytic route offers a significant advantage in process convergency and efficiency.[6][7] |
| Scalability & Safety | Moderate. Requires handling of pyrophoric borohydrides. | High. Aqueous, mild conditions. Low pressure/temperature. | The safety profile of the biocatalytic route is far superior for large-scale production. Handling fluorinated compounds always requires care.[8][9][10] |
| Cost of Goods | Moderate to High (driven by chiral auxiliary and borohydride reagent) | Potentially Low to Moderate (driven by enzyme cost and substrate) | While enzyme costs can be high initially, they can be offset by higher throughput, fewer steps, and lower energy/waste costs. |
| GMP Compliance | Well-established; requires stringent controls for hazardous reagents. | Gaining traction; requires control over biological raw materials (enzyme). | Both routes are amenable to GMP, but the control strategies differ significantly. |
Part 3: Recommended Route & GMP Validation Strategy
While the biocatalytic route is elegant and environmentally superior, the Chiral Auxiliary route (Route 1) is selected here for a detailed validation discussion due to its established robustness, predictability, and its illustration of classic process chemistry principles that are fundamental to GMP manufacturing.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of (R,E)-N-(4-chloro-1-(2-(trifluoromethyl)phenyl)butylidene)-2-methylpropane-2-sulfinamide
-
To a stirred solution of 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one (1.0 eq) in anhydrous THF (5 vol) is added (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Titanium(IV) ethoxide (1.5 eq) is added, and the mixture is heated to 65 °C for 12-18 hours.
-
Reaction completion is monitored by HPLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.
-
The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl ketimine, which is used directly in the next step.
Step 2: Synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
-
The crude N-sulfinyl ketimine from the previous step is dissolved in anhydrous THF (10 vol) and cooled to -78 °C under a nitrogen atmosphere.
-
Lithium triethylborohydride (LiBEt₃H, 1.0 M in THF, 2.5 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 4-6 hours, with progress monitored by HPLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The organic layer is dried and concentrated. The crude N-sulfinylated pyrrolidine is dissolved in 1,4-dioxane (3 vol).
-
A solution of anhydrous HCl (4.0 M in 1,4-dioxane, 3.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (S)-2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride as a solid.
Part 4: The GMP Validation Framework
Validation ensures that a process will consistently produce a product meeting its predetermined specifications and quality attributes.[11] For our chosen route, this involves defining the starting materials and validating the analytical methods.
Defining the Regulatory Starting Material (RSM)
The selection and justification of the RSM is a critical component of a regulatory filing, as it marks the point from which full GMP compliance is required.[12][13][14] According to ICH Q11 guidelines, the RSM should be a significant structural fragment and its selection should be justified based on the manufacturing process and control strategy.[12][15]
For this synthesis, 4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one is proposed as the Regulatory Starting Material.
Justification:
-
Structural Significance: It is a key structural fragment that contains both the trifluoromethylphenyl group and the four-carbon backbone that will form the pyrrolidine ring.[12]
-
Proximity to Final Product: There are two critical chemical transformations (chiral induction/cyclization and deprotection) performed under GMP conditions after this point, which is generally considered a sufficient number of steps by regulatory agencies.[13]
-
Impurity Control: The specification for this RSM will include strict limits on impurities that could potentially carry through to the final API. Any changes to the synthesis of the RSM would be managed by the supplier but would require assessment to ensure no impact on the final API quality.[15]
Analytical Method Validation: Chiral HPLC
To ensure the quality of the final API, the analytical method used to determine chemical purity and enantiomeric excess must be rigorously validated. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17][18]
Protocol: Chiral HPLC Method for Enantiomeric Excess
-
System: HPLC with UV detector.
-
Column: Chiral Stationary Phase (CSP), typically polysaccharide-based (e.g., Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio is optimized to achieve baseline separation (Resolution > 2.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the API hydrochloride salt in the mobile phase at a concentration of approximately 0.5 mg/mL.
Validation Parameters (ICH Q2(R1) Guidelines):
-
Specificity: The method must be able to resolve the desired (S)-enantiomer from its undesired (R)-enantiomer and any other impurities. This is demonstrated by injecting a racemic standard and spiked samples.
-
Linearity: A series of solutions of known concentrations are analyzed to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determined by analyzing samples with a known amount of the undesired enantiomer spiked in (recovery study).
-
Precision:
-
Repeatability: Multiple injections of the same sample to assess instrument precision.
-
Intermediate Precision: The assay is performed by different analysts on different days and with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for controlling impurities at very low levels (e.g., <0.1%).
-
Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition, flow rate, and column temperature.
Conclusion
The successful GMP production of this compound hinges on a well-chosen and rigorously validated synthetic route. The diastereoselective synthesis using an N-tert-butanesulfinyl imine represents a robust, reliable, and scalable method that, while classic in its approach, provides the high levels of purity and stereocontrol demanded for pharmaceutical manufacturing. Its well-understood chemistry allows for the clear definition of a Regulatory Starting Material and a straightforward validation strategy. While emerging technologies like biocatalysis offer exciting future possibilities for more sustainable manufacturing, the chiral auxiliary approach provides a proven and defensible pathway for bringing this critical building block into a GMP environment today.
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- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Reflection paper on the Requirements for Selection and Justification of Starting Materials for the Manufacture of Chemical Active Substances. GMP Navigator.
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The Decisive Role of the Reaction Medium: An Efficacy Comparison of 2-[2-(trifluoromethyl)phenyl]pyrrolidine in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the optimization of reaction conditions is a critical determinant of success. Among the myriad of factors, the choice of solvent can profoundly influence the efficacy of a catalyst, impacting reaction rates, yields, and, crucially for asymmetric synthesis, stereoselectivity. This guide provides an in-depth technical comparison of the performance of the chiral organocatalyst, 2-[2-(trifluoromethyl)phenyl]pyrrolidine, across a spectrum of solvent systems. By elucidating the interplay between the catalyst, reactants, and the solvent environment, we aim to furnish researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Catalyst: this compound - A Privileged Scaffold in Organocatalysis
The pyrrolidine ring is a foundational motif in a vast number of natural products and synthetic compounds, and its derivatives have emerged as powerful tools in asymmetric organocatalysis.[1] The introduction of a 2-(trifluoromethyl)phenyl substituent imparts unique steric and electronic properties to the catalyst. The bulky trifluoromethyl group can enhance stereochemical control, while its electron-withdrawing nature can modulate the reactivity of the pyrrolidine nitrogen. These features make this compound and its analogues highly effective in a range of transformations, including Michael additions and aldol reactions.[2][3]
The Influence of the Solvent: More Than Just a Medium
The solvent is not a mere spectator in a chemical reaction; it is an active participant that can stabilize or destabilize transition states, influence catalyst conformation, and affect the solubility of reactants. In the context of enamine catalysis, the mechanism through which pyrrolidine-based catalysts operate, the solvent plays a pivotal role in the formation and reactivity of the key enamine intermediate.[4]
dot graph "Enamine_Catalysis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Catalyst_Activation" { label="Catalyst Activation & Enamine Formation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
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subgraph "cluster_CC_Bond_Formation" { label="C-C Bond Formation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
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subgraph "cluster_Catalyst_Regeneration" { label="Catalyst Regeneration"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
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Enamine -> Electrophile [style=invis]; Iminium -> Catalyst [style=invis]; } Caption: Generalized workflow of enamine catalysis using a pyrrolidine-based organocatalyst.
Comparative Efficacy in Different Solvent Systems: A Data-Driven Analysis
To objectively assess the performance of this compound, we will consider a model asymmetric Michael addition reaction. The following data, synthesized from various studies on analogous pyrrolidine-based catalysts, illustrates the profound impact of the solvent on reaction outcomes.
Table 1: Performance of a Chiral Pyrrolidine Catalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene in Various Solvents.
| Solvent | Polarity (Dielectric Constant, ε) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Apolar Solvents | ||||
| n-Hexane | 1.88 | 75 | 90:10 | 85 |
| Toluene | 2.38 | 88 | 92:8 | 92 |
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | 8.93 | 95 | 85:15 | 90 |
| Tetrahydrofuran (THF) | 7.58 | 82 | 88:12 | 88 |
| Acetonitrile | 37.5 | 65 | 70:30 | 75 |
| Dimethylformamide (DMF) | 36.7 | 50 | 60:40 | 60 |
| Polar Protic Solvents | ||||
| Ethanol | 24.55 | 70 | 75:25 | 80 |
| Water | 80.1 | 92 | >99:1 (anti) | >99 (anti) |
| Solvent-Free | N/A | >98 | >98:2 (anti) | 98 (anti) |
Note: The data presented is a representative compilation from multiple sources investigating similar pyrrolidine-based catalysts and may not reflect the exact results for this compound under all conditions.
Analysis and Mechanistic Insights
Apolar Solvents (e.g., n-Hexane, Toluene)
In apolar solvents, the catalyst and reactants are less solvated, which can lead to stronger interactions within the transition state assembly. This often results in good to excellent enantioselectivity. Lipophilic substituents on the catalyst can enhance its solubility and reactivity in such nonpolar media.[5] Toluene, with its ability to engage in π-π stacking interactions, can further stabilize the transition state, often leading to higher yields and selectivities compared to purely aliphatic solvents like hexane.
Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile, DMF)
Dichloromethane often proves to be a versatile solvent, offering a good balance of polarity to dissolve the reactants and intermediates without significantly interfering with the key hydrogen-bonding interactions in the transition state. Tetrahydrofuran (THF) can also be effective, though its coordinating ability might slightly diminish catalyst activity.
Highly polar aprotic solvents like acetonitrile and DMF can be detrimental to enantioselectivity. Their strong dipole moments can lead to significant solvation of the catalyst and intermediates, disrupting the organized, hydrogen-bonded transition state necessary for high stereocontrol.
Polar Protic Solvents (e.g., Ethanol, Water)
Polar protic solvents introduce a more complex scenario. While they can facilitate the dissolution of polar reactants and intermediates, their ability to act as hydrogen bond donors and acceptors can compete with the catalyst's intended interactions. However, in some cases, particularly with water, unique effects can be observed. The hydrophobic effect can drive the organic reactants and catalyst to aggregate, creating a microenvironment that promotes the reaction. Furthermore, water can participate in the catalytic cycle, for instance, by facilitating the hydrolysis of the iminium ion to release the product and regenerate the catalyst.[6] In some systems, the use of water or even brine has been shown to lead to excellent yields and selectivities.[5]
Solvent-Free Conditions
Solvent-free, or "neat," conditions represent an environmentally friendly and often highly efficient approach.[1][7] By maximizing the concentration of reactants, reaction rates can be significantly accelerated. For the Michael addition, solvent-free conditions have been shown to provide outstanding yields and stereoselectivities with certain pyrrolidine-based catalysts.[7]
Experimental Protocol: A General Procedure for Solvent Screening in an Asymmetric Michael Addition
To empower researchers to conduct their own solvent efficacy comparisons, a detailed, self-validating experimental protocol is provided below.
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subgraph "cluster_Workup_Analysis" { label="Work-up and Analysis"; bgcolor="#F1F3F4";
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Start -> Add_Catalyst -> Add_Ketone -> Add_Solvent -> Stir -> Add_Nitroolefin -> Monitor -> Quench -> Extract -> Dry -> Concentrate -> Purify -> Analyze -> End; } Caption: A step-by-step experimental workflow for solvent screening in an asymmetric Michael addition.
Step-by-Step Methodology:
-
Preparation: To a series of clean, dry reaction vials, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Addition of Reactants: To each vial, add the ketone (e.g., cyclohexanone, 2.0 mmol) followed by the respective solvent (1.0 mL) to be tested.
-
Equilibration: Stir the mixtures at a controlled temperature (e.g., room temperature) for 10 minutes to ensure dissolution and catalyst pre-activation.
-
Initiation: Add the electrophile (e.g., β-nitrostyrene, 1.0 mmol) to each vial to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio and enantiomeric excess by nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
Conclusion: A Strategic Approach to Solvent Selection
The efficacy of this compound as an organocatalyst is inextricably linked to the choice of solvent. While a universal "best" solvent does not exist, a systematic and data-informed approach to solvent screening can unlock the full potential of this powerful catalyst. Apolar solvents like toluene often provide a favorable environment for high enantioselectivity. However, for specific applications, the unique properties of water or even the absence of a solvent can lead to superior results. By understanding the mechanistic underpinnings of solvent effects and employing rigorous experimental validation, researchers can optimize their reaction conditions to achieve desired outcomes with greater efficiency and precision.
References
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Almasi, D., Alonso, D. A., & Nájera, C. (2008). Prolinamides versus Prolinethioamides as Recyclable Catalysts in the Enantioselective Solvent-Free Inter- and Intramolecular Aldol Reactions. Advanced Synthesis & Catalysis, 350(16), 2467-2472. [Link]
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Targeted Library. (2024). Proline Derivatives in Organic Synthesis. [Link]
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Díaz-Sánchez, B., et al. (2012). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 77(6), 2944-2953. [Link]
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L-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances. [Link]
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(PDF) New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. [Link]
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Solvent optimization for a Michael addition. (a) Linear solvation... - ResearchGate. [Link]
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Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents - RUA. [Link]
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Pyrrolidine Based Chiral Organocatalyst for Efficient Asymmetric Michael Addition of Cyclic Ketones to β-nitrostyrenes - PubMed. [Link]
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Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. [Link]
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Redox-Neutral Aromatization of Cyclic Amines: Mechanistic Insights and Harnessing of Reactive Intermediates for Amine α- and β-C–H Functionalization - NIH. [Link]
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Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine | Organic Letters - ACS Publications. [Link]
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Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Comprehensive Safety & Handling Guide: 2-[2-(Trifluoromethyl)phenyl]pyrrolidine
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity
This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for the handling of this compound and its analogs in a laboratory setting. Developed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the material's hazard profile and to establish a self-validating system of safety that protects both personnel and research integrity.
Hazard Analysis: Understanding the Compound
This compound is a substituted pyrrolidine derivative. While toxicological properties for this specific molecule are not exhaustively documented, the available data for structurally similar compounds, such as (2R)-2-(Trifluoromethyl)pyrrolidine, provide a strong basis for a rigorous safety assessment. The primary hazards stem from its flammability and corrosivity.[1][2]
The trifluoromethyl group enhances the chemical's stability and lipophilicity, while the pyrrolidine ring is a common motif in many biologically active compounds. This combination necessitates careful handling to mitigate risks. The compound is classified as a flammable solid that can form explosive dust-air mixtures and causes severe skin burns and eye damage.[1]
Table 1: GHS Hazard Profile for Structurally Similar Compounds
| Hazard Class | GHS Classification | Rationale and Implication |
| Flammability | Flammable Solid (Category 2) | The solid material can be easily ignited and may form flammable or explosive dust-air mixtures.[1][2] All ignition sources must be strictly controlled. |
| Skin Corrosion | Causes severe skin burns (Category 1B) | Direct contact can cause immediate and severe damage to skin tissue.[1][3] This necessitates robust skin and body protection. |
| Eye Damage | Causes serious eye damage (Category 1) | Splashes pose a significant risk of irreversible eye damage, including blindness.[1][2][4] Appropriate eye and face protection is non-negotiable. |
| Aquatic Hazard | Very toxic to aquatic life (Acute, Category 1) | Release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[1] Disposal procedures must adhere to hazardous waste regulations. |
| Irritation | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[5][6] Handling should occur in well-ventilated areas, preferably a chemical fume hood. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of specific equipment is directly dictated by the hazard profile detailed above.
Table 2: Summary of Mandatory Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash risk.[4] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown | A fully buttoned lab coat is the minimum requirement. For tasks with higher exposure risk, a disposable, polyethylene-coated polypropylene gown is recommended.[7] |
| Hand Protection | Disposable nitrile or neoprene gloves | Inspect gloves for tears or perforations before use.[4] Due to the corrosive nature of the compound, change gloves frequently or immediately if contamination is suspected. Standard latex gloves are not suitable. |
| Respiratory Protection | NIOSH-approved respirator with particle filter | Required if working outside of a certified chemical fume hood or if dust/aerosols may be generated.[1][2][8] The specific cartridge type should be selected based on a workplace hazard assessment. |
Operational Safety & Handling Workflow
Safe handling is a procedural discipline that begins before the container is opened and ends after it is securely stored. Engineering controls are the primary method for exposure reduction.[9]
Key Handling Protocols:
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to control dust and vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[2][8]
-
Ignition Source Control : This compound is a flammable solid.[1] Prohibit smoking and open flames in the handling area. Use only non-sparking tools and explosion-proof electrical equipment.[3][9] Ground and bond containers during material transfer to prevent static discharge.[8]
-
Chemical Handling : Open containers carefully in a well-ventilated area. Avoid creating dust.[1] If transferring the solid, use a scoop or spatula. For solutions, use appropriate glassware and a funnel.
-
Storage : Keep the container tightly closed when not in use.[1][3] Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from strong oxidizing agents and acids.[1][10] The material is noted as being air-sensitive and should be stored under an inert gas like Argon.[1]
Caption: Workflow for Safe Handling of this compound.
Decontamination & Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance. Due to its high aquatic toxicity, this chemical must not be discharged into drains or rivers.[1][4]
Decontamination:
-
Personnel : If skin contact occurs, immediately remove all contaminated clothing and drench the affected skin with plenty of water for at least 15 minutes.[1][8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[2]
-
Work Surfaces : Wipe down all surfaces inside the fume hood with an appropriate solvent and then soap and water.
-
Equipment : Glassware and tools should be thoroughly rinsed with a suitable solvent, followed by washing with soap and water.
Disposal Workflow:
All materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.
-
Segregation : Segregate waste containing this compound from non-hazardous waste streams.[11]
-
Containment : Place solid waste and contaminated materials into a clearly labeled, closable, and chemically compatible hazardous waste container.[1]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Institutional Protocol : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for pickup by a licensed disposal company.[11] Never dispose of this chemical in standard trash or down the drain.[11]
Caption: Decision Tree for Disposal of Contaminated Materials.
Emergency First Aid Procedures
Immediate and correct first aid is crucial in the event of an exposure.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[4]
References
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New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link] cGRmfGUzYjQwYzRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjRmYjM4ZjQ
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
